tert-butyl N-[2-(dimethylamino)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(dimethylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)10-6-7-11(4)5/h6-7H2,1-5H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHUFUKKMFBZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652558 | |
| Record name | tert-Butyl [2-(dimethylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196200-04-1 | |
| Record name | tert-Butyl [2-(dimethylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: tert-butyl N-[2-(dimethylamino)ethyl]carbamate
Abstract
This document provides a comprehensive technical overview of tert-butyl N-[2-(dimethylamino)ethyl]carbamate, a versatile molecule employed in organic synthesis and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential applications. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Furthermore, this guide includes graphical representations of relevant workflows and pathways to facilitate a deeper understanding of its utility.
Chemical and Physical Properties
This compound is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the secondary amine of N,N-dimethylethylenediamine. This structure imparts specific solubility and reactivity characteristics that are valuable in multi-step organic syntheses.
| Property | Value | Reference |
| CAS Number | 196200-04-1 | [1][2] |
| Molecular Formula | C₉H₂₀N₂O₂ | [1] |
| Molecular Weight | 188.27 g/mol | [2] |
| IUPAC Name | tert-butyl (2-(dimethylamino)ethyl)carbamate | [2] |
| Appearance | White to off-white solid or colorless oil | |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, methanol, ethyl acetate) | |
| Purity | Typically >95% |
Synthesis and Purification
The synthesis of this compound is typically achieved through the reaction of N,N-dimethylethylenediamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Experimental Protocol: Synthesis
Materials:
-
N,N-dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve N,N-dimethylethylenediamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) or another suitable base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol.
Materials:
-
Crude this compound
-
Silica gel
-
Hexanes
-
Ethyl acetate
-
Dichloromethane
-
Methanol
Procedure:
-
Prepare a silica gel column using a slurry of silica in the initial eluent (e.g., 100% hexanes or a low polarity mixture).
-
Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified this compound.
Applications in Organic Synthesis
The primary application of this compound lies in its use as a building block in organic synthesis. The Boc protecting group allows for the selective modification of other functional groups within a molecule, and its subsequent removal under acidic conditions reveals the primary amine for further reactions.
Boc Protection and Deprotection Workflow
The following diagram illustrates the general workflow for the use of this compound in a synthetic route.
Caption: Boc protection and deprotection workflow.
Potential Signaling Pathway Involvement in Drug Discovery
While this compound is primarily a synthetic intermediate, the structural motif of a substituted ethylenediamine is present in numerous biologically active molecules. For instance, molecules containing this scaffold can interact with various receptors and enzymes. The logical relationship for its potential use in generating a lead compound that might interact with a G-protein coupled receptor (GPCR) is outlined below.
Caption: Drug discovery logic and potential signaling.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, with CAS number 196200-04-1, is a valuable reagent in organic chemistry. Its utility as a Boc-protected diamine makes it a key building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug discovery. The experimental protocols and workflows provided in this guide offer a practical resource for researchers and scientists.
References
An In-depth Technical Guide to tert-butyl N-[2-(dimethylamino)ethyl]carbamate: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl N-[2-(dimethylamino)ethyl]carbamate, a crucial building block in the synthesis of various pharmaceutical compounds. This document details its physicochemical properties, synthesis protocols, and its significant role in drug development, particularly in the creation of targeted cancer therapies.
Core Properties and Data
This compound, with a molecular formula of C9H20N2O2, is a carbamate derivative that serves as a versatile intermediate in organic synthesis. Its molecular structure features a tert-butoxycarbonyl (Boc) protecting group on a dimethylamino ethylamine backbone. This strategic placement of the Boc group allows for selective reactions at the unprotected amine, making it a valuable tool for medicinal chemists.
| Property | Value |
| Molecular Weight | 188.27 g/mol |
| Molecular Formula | C9H20N2O2 |
| CAS Number | 196200-04-1 |
| Predicted Boiling Point | 244.5 ± 19.0 °C |
| Predicted Density | 0.957 ± 0.06 g/cm³ |
| Physical Form | Colorless to light yellow liquid |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere |
Synthesis Protocol
The following is a common and effective method for the synthesis of this compound.
Materials:
-
N,N-Dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc2O)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N,N-dimethylethylenediamine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc2O) (1 equivalent) in dichloromethane.
-
Slowly add the Boc2O solution dropwise to the cooled N,N-dimethylethylenediamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
Role in Drug Development and Synthesis Pathways
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its utility stems from the presence of the Boc protecting group, which allows for the selective functionalization of the primary amine. This is particularly important in the multi-step synthesis of complex molecules.
One of the most notable applications of this compound is in the synthesis of Omisertinib (AZD9291) , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. In the synthesis of Omisertinib, this compound is a critical building block for introducing the dimethylaminoethyl side chain, which is essential for the drug's activity.[1][2]
Below is a simplified representation of the synthetic workflow for a key intermediate of Omisertinib, highlighting the role of this compound.
Simplified synthetic workflow for a key Omisertinib intermediate.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory setting.[3][4][5] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
tert-butyl N-[2-(dimethylamino)ethyl]carbamate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
tert-Butyl N-[2-(dimethylamino)ethyl]carbamate is a versatile bifunctional molecule commonly utilized in organic synthesis, particularly within the pharmaceutical industry. Its structure incorporates a Boc-protected primary amine and a tertiary amine, allowing for selective chemical manipulations. This guide provides an in-depth overview of its chemical properties, synthesis, and applications.
Identifiers and General Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N,N-DIMETHYL-N'-(T-BUTOXYCARBONYL)ETHYLENE DIAMINE, tert-butyl 2-(dimethylamino)ethylcarbamate |
| CAS Number | 196200-04-1 |
| Molecular Formula | C₉H₂₀N₂O₂ |
| Molecular Weight | 188.27 g/mol |
| Physical Appearance | Colorless to light yellow clear liquid or oil |
Physicochemical Data
Precise experimental data for this compound is not consistently available in the literature. The following table includes a combination of available data, predicted values, and data for the closely related compound tert-butyl methyl(2-(methylamino)ethyl)carbamate (CAS: 112257-19-9), which can serve as a reasonable estimate.
| Property | Value | Notes |
| Boiling Point | 244.5 ± 19.0 °C | Predicted for tert-butyl methyl(2-(methylamino)ethyl)carbamate[1] |
| Melting Point | Not available | Expected to be below room temperature |
| Density | 0.957 ± 0.06 g/cm³ | Predicted for tert-butyl methyl(2-(methylamino)ethyl)carbamate[1] |
| Solubility | Soluble in Chloroform, Dichloromethane | General solubility profile for similar Boc-protected amines |
| pKa | 9.96 ± 0.10 | Predicted for tert-butyl methyl(2-(methylamino)ethyl)carbamate[1] |
Experimental Protocols
The primary synthetic route to this compound involves the selective mono-Boc protection of N,N-dimethylethylenediamine.
Synthesis of this compound
Objective: To synthesize this compound by reacting N,N-dimethylethylenediamine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
N,N-Dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (for chromatography)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction and chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N-dimethylethylenediamine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (0.9-1.0 equivalent to favor mono-protection) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the cooled, stirring solution of the diamine over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-16 hours).
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, quench by adding deionized water to the flask. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Chromatography: Purify the crude oil by silica gel column chromatography, typically using a gradient of methanol in dichloromethane as the eluent, to yield the pure this compound.
Applications in Drug Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The Boc-protecting group allows for the selective reaction of the tertiary amine, after which the primary amine can be deprotected under acidic conditions for further functionalization.
A notable application is in the synthesis of intermediates for targeted cancer therapies. For example, it can be used in the synthesis of key fragments for drugs like Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[2][3][4]
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic workflow for the preparation of this compound.
Caption: Synthesis of this compound.
Application as a Synthetic Intermediate
This diagram shows the logical relationship of using this compound as a building block in a multi-step synthesis, such as for a pharmaceutical intermediate.
Caption: Use as a synthetic intermediate in drug development.
References
- 1. tert-butyl methyl(2-(methylamino)ethyl)carbamate CAS#: 112257-19-9 [m.chemicalbook.com]
- 2. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of tert-butyl N-[2-(dimethylamino)ethyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl N-[2-(dimethylamino)ethyl]carbamate, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data.
Introduction
This compound is a bifunctional molecule featuring a carbamate-protected primary amine and a tertiary amine. The tert-butyloxycarbonyl (Boc) protecting group is of significant utility in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. This allows for the selective functionalization of the tertiary amine in the presence of the protected primary amine, making this compound a versatile building block in multi-step syntheses.
Core Synthesis Pathway
The most direct and widely employed method for the synthesis of this compound is the selective N-Boc protection of the primary amine of N,N-dimethylethylenediamine. This selectivity is achieved due to the higher nucleophilicity and lower steric hindrance of the primary amine compared to the tertiary amine. The reaction proceeds by the nucleophilic attack of the primary amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride).
Caption: Synthesis of this compound.
Experimental Protocols
The following protocols are based on established procedures for the selective mono-Boc protection of diamines.
Protocol 1: Synthesis in Tetrahydrofuran
This protocol is adapted from the synthesis of a similar N-Boc protected diamine.
Materials:
-
N,N-dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Potassium bicarbonate (KHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N,N-dimethylethylenediamine in anhydrous tetrahydrofuran.
-
To this solution, add a solution of di-tert-butyl dicarbonate in anhydrous tetrahydrofuran dropwise over a period of 10-15 minutes at room temperature with stirring.
-
Allow the reaction mixture to stir at room temperature for 72 hours.
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and a saturated aqueous solution of potassium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Alternative Synthesis in Dichloromethane
This protocol offers an alternative solvent and work-up procedure.
Materials:
-
N,N-dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve N,N-dimethylethylenediamine in anhydrous dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in anhydrous dichloromethane to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of Boc-protected diamines based on analogous reactions. The actual yield may vary depending on the specific reaction conditions and scale.
| Parameter | Protocol 1 (THF) | Protocol 2 (CH₂Cl₂) |
| Starting Material | N,N-dimethylethylenediamine | N,N-dimethylethylenediamine |
| Reagent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate |
| Solvent | Tetrahydrofuran | Dichloromethane |
| Reaction Time | 72 hours | 12-24 hours |
| Typical Yield | ~58% (based on an analogous reaction) | >90% (for similar Boc protections) |
| Purity | >95% after purification | >95% after purification |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is illustrated below.
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is a straightforward and efficient process based on the selective Boc protection of N,N-dimethylethylenediamine. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the reliable production of this important chemical intermediate. Careful control of stoichiometry and reaction conditions is key to achieving high yields and purity.
An In-depth Technical Guide to tert-butyl N-[2-(dimethylamino)ethyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl N-[2-(dimethylamino)ethyl]carbamate is a chemical intermediate of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on a primary amine, and a dimethylamino functional group. This arrangement makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other biologically active compounds. The Boc-protecting group allows for selective reactions at other sites of the molecule, and can be readily removed under acidic conditions. The presence of the tertiary amine introduces properties that can be crucial for modulating the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its spectroscopic characterization.
Chemical Identification and Properties
The definitive identification of this compound is established by its IUPAC name and CAS registry number.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 196200-04-1 |
| Molecular Formula | C₉H₂₀N₂O₂ |
| Molecular Weight | 188.27 g/mol [2] |
A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| Appearance | Clear Yellow Oil[1] |
| Purity | >95% |
| Storage Temperature | Room Temperature |
Experimental Protocols
Synthesis of this compound
The following is an adapted experimental protocol for the synthesis of this compound, based on a similar procedure for a related compound. This method involves the protection of one of the amino groups of N,N-dimethylethylenediamine with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
N,N-Dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Magnesium oxide (MgO)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas
Procedure:
-
A mixture of N,N-dimethylethylenediamine (1 equivalent) in dioxane and water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Magnesium oxide (MgO) is added to the mixture.
-
The flask is purged with argon gas, and the mixture is stirred at room temperature.
-
A solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in dioxane is added dropwise to the stirred mixture over a period of 20 minutes.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is filtered to remove any solids.
-
The filtrate is concentrated under reduced pressure to remove the dioxane.
-
The resulting residue is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound as a colorless to yellow oil.
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Expected chemical shifts (δ) in ppm: a singlet around 1.4 ppm (9H, tert-butyl group); a singlet around 2.2 ppm (6H, dimethylamino group); a triplet around 2.4 ppm (2H, -CH₂-N(CH₃)₂); a triplet around 3.2 ppm (2H, -CH₂-NHBoc); and a broad singlet for the NH proton. |
| ¹³C NMR | Expected chemical shifts (δ) in ppm: around 28 ppm (tert-butyl carbons); around 40 ppm (-CH₂-NHBoc); around 45 ppm (dimethylamino carbons); around 58 ppm (-CH₂-N(CH₃)₂); around 79 ppm (quaternary carbon of the tert-butyl group); and around 156 ppm (carbonyl carbon of the carbamate). |
| IR Spectroscopy | Expected absorption bands (cm⁻¹): a broad band around 3350 cm⁻¹ (N-H stretch); sharp bands around 2970-2860 cm⁻¹ (C-H stretch); a strong band around 1690 cm⁻¹ (C=O stretch of the carbamate); a band around 1520 cm⁻¹ (N-H bend); and a band around 1170 cm⁻¹ (C-O stretch). |
Mandatory Visualization
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Conclusion
This compound is a valuable bifunctional molecule for organic synthesis, particularly in the realm of drug discovery and development. This guide has provided essential technical information, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and expected spectroscopic data. The provided workflow diagram offers a clear visual representation of its synthesis. This information is intended to support researchers and scientists in the effective utilization of this compound in their research endeavors.
References
Navigating the Solvent Landscape: A Technical Guide to the Solubility of tert-butyl N-[2-(dimethylamino)ethyl]carbamate
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl N-[2-(dimethylamino)ethyl]carbamate, a key building block in pharmaceutical and chemical synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this whitepaper offers researchers, scientists, and drug development professionals a combination of theoretical insights and practical, field-proven experimental protocols. By elucidating the molecular characteristics governing solubility and providing detailed methodologies for its empirical determination, this guide empowers researchers to generate reliable, application-specific solubility data, thereby accelerating research and development timelines.
Introduction: The Critical Role of Solubility in Synthesis and Development
This compound (CAS No. 196200-04-1) is a bifunctional molecule incorporating a Boc-protected amine and a tertiary amine. This structural motif makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The solubility of this intermediate is a paramount physical property that dictates its handling, reaction kinetics, purification strategies, and ultimately, the efficiency of a synthetic workflow. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification via crystallization or chromatography, and potential issues in formulation development.
This guide will delve into the factors influencing the solubility of this compound and provide robust protocols for its quantitative and qualitative assessment.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. In the case of this compound, several key features govern its interaction with various solvents:
-
The Carbamate Group: The carbamate functional group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for favorable interactions with polar protic and aprotic solvents.
-
The Tertiary Amine: The dimethylamino group is a hydrogen bond acceptor and contributes to the overall polarity of the molecule. Its basic nature also means that solubility can be significantly influenced by the pH of the medium.
-
The tert-Butyl Group: This bulky, nonpolar alkyl group introduces lipophilicity to the molecule, enhancing its solubility in less polar organic solvents.
-
The Ethyl Linker: The flexible ethyl chain provides conformational freedom, which can influence crystal packing and, consequently, the energy required to dissolve the solid.
The interplay of these functional groups results in a molecule with a moderate polarity, suggesting it will exhibit solubility in a range of organic solvents.
Factors Influencing Solubility: A Deeper Dive
The dissolution of a solid is a thermodynamic process governed by the free energy change of the system. Several factors can be manipulated to influence the solubility of this compound:
-
Solvent Polarity: "Like dissolves like" is a fundamental principle. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes. A systematic screening of solvents with varying polarities is crucial.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature. This relationship is critical for processes like recrystallization.
-
pH: The presence of the basic dimethylamino group means that the solubility of this compound is expected to be pH-dependent. In acidic aqueous solutions, the tertiary amine will be protonated, forming a more soluble salt.
-
Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form being used.
Experimental Determination of Solubility: Protocols and Workflows
Given the lack of extensive published data, the following protocols are provided to enable researchers to determine the solubility of this compound in their specific solvent systems.
Qualitative Solubility Assessment
This rapid method provides a preliminary understanding of solubility in a range of solvents.
Protocol:
-
Add approximately 10 mg of this compound to a small vial.
-
Add 1 mL of the test solvent.
-
Vortex the mixture for 1-2 minutes at room temperature.
-
Visually inspect the solution for the presence of undissolved solid.
-
Categorize the solubility as:
-
Freely Soluble: No undissolved solid is visible.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The majority of the solid remains undissolved.
-
Quantitative Solubility Determination (Equilibrium Method)
This method provides a precise measurement of solubility at a given temperature.
Protocol:
-
Add an excess amount of this compound to a sealed vial to create a saturated solution.
-
Add a known volume of the desired solvent.
-
Agitate the vial at a constant temperature (e.g., using a shaker in a temperature-controlled incubator) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved solid using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or gravimetric analysis after solvent evaporation).
-
Calculate the solubility in mg/mL or mol/L.
Workflow for Quantitative Solubility Determination
Caption: Workflow for quantitative solubility determination.
Data Presentation and Interpretation
Systematic recording of solubility data is crucial for comparison and analysis. The following table provides a template for documenting experimental findings.
| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Notes |
| Dichloromethane (DCM) | 3.1 | 25 | To be determined | Expected to be a good solvent |
| Methanol (MeOH) | 5.1 | 25 | To be determined | Expected to be a good solvent |
| Water | 10.2 | 25 | To be determined | Expected to have low solubility |
| Acetonitrile (ACN) | 5.8 | 25 | To be determined | |
| Ethyl Acetate (EtOAc) | 4.4 | 25 | To be determined | |
| Tetrahydrofuran (THF) | 4.0 | 25 | To be determined | |
| N,N-Dimethylformamide (DMF) | 6.4 | 25 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | To be determined | A good solvent for many organic compounds |
| Toluene | 2.4 | 25 | To be determined | |
| Hexane | 0.1 | 25 | To be determined | Expected to be a poor solvent |
Conclusion
While specific, publicly available solubility data for this compound is limited, this guide provides the necessary theoretical foundation and practical experimental protocols for its determination. By understanding the molecular characteristics and systematically applying the described methodologies, researchers can generate high-quality, reliable solubility data. This, in turn, will facilitate more efficient process development, reaction optimization, and formulation design, ultimately accelerating the journey from laboratory-scale synthesis to real-world applications.
References
- CROCHEM. (n.d.). This compound CAS:196200-04-1 manufacturer & supplier.
- Key Organics. (n.d.). 196200-04-1 | this compound | C9H20N2O2.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate.
- BenchChem. (2025). Technical Guide: Solubility of tert-Butyl (7-aminoheptyl)carbamate in Organic Solvents.
- Talamona, C., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
Stability Profile of tert-butyl N-[2-(dimethylamino)ethyl]carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability profile of tert-butyl N-[2-(dimethylamino)ethyl]carbamate. Due to the limited availability of specific stability data for this compound, this guide extrapolates from the well-established stability characteristics of the tert-butoxycarbonyl (Boc) protecting group and data from structurally similar molecules, such as tert-butyl (3-aminopropyl)carbamate. The primary degradation pathways, including acid-catalyzed hydrolysis and thermolysis, are discussed in detail. This document also outlines experimental protocols for conducting forced degradation studies to assess the stability of this and related compounds, providing a framework for the development of stability-indicating analytical methods.
Introduction
This compound is a chemical intermediate featuring a Boc-protected amine and a tertiary amine functionality. The Boc protecting group is widely utilized in organic synthesis, particularly in pharmaceutical development, due to its robustness under many synthetic conditions and its facile removal under specific acidic or thermal stress. Understanding the stability profile of this molecule is critical for defining appropriate storage conditions, predicting potential degradation products, and developing robust analytical methods for its quantification.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₂₀N₂O₂
-
Molecular Weight: 188.27 g/mol
-
Key Structural Features: The molecule contains a carbamate functional group with a tert-butyl ester, rendering it susceptible to acid-catalyzed hydrolysis and thermal degradation. It also possesses a tertiary amine which can be prone to oxidation.
Stability Profile Summary
The stability of this compound is predominantly dictated by the lability of the Boc protecting group. The following table summarizes its expected stability under various stress conditions, based on general knowledge of Boc-protected amines and data from analogous compounds.
| Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |
| Acidic pH | Unstable | Acid-catalyzed hydrolysis of the carbamate.[1][2] | 2-(Dimethylamino)ethan-1-amine, Isobutylene, Carbon Dioxide |
| Neutral pH | Generally Stable | Minimal degradation anticipated. | Not applicable |
| Basic pH | Generally Stable | The Boc group is known to be stable towards most bases. | Minimal degradation anticipated. |
| Elevated Temperature | Susceptible to degradation | Thermolytic cleavage of the Boc group. | 2-(Dimethylamino)ethan-1-amine, Isobutylene, Carbon Dioxide |
| Oxidative Stress | Potentially Unstable | Oxidation of the tertiary amine. | N-oxide derivatives |
| Photostability | Data not available | Photo-oxidation of the amine functionalities is possible. | Various photo-degradation products |
Degradation Pathways
Acid-Catalyzed Hydrolysis
The most significant degradation pathway for this compound is cleavage of the Boc group under acidic conditions.[1][2] The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield the free diamine, which is protonated in the acidic medium.[1][2]
References
Spectroscopic and Analytical Profile of tert-Butyl N-[2-(dimethylamino)ethyl]carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of tert-butyl N-[2-(dimethylamino)ethyl]carbamate. Due to the limited availability of direct experimental data for this specific compound in public-domain literature, this document presents expected spectroscopic values based on the analysis of structurally similar compounds. Detailed experimental protocols are provided to enable researchers to acquire and confirm the spectroscopic data for this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₂₀N₂O₂
-
Molecular Weight: 188.27 g/mol
-
CAS Number: 196200-04-1[1]
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. These values are extrapolated from data for closely related compounds, including tert-butyl carbamate and other N-Boc protected ethylenediamine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 5.0 - 5.5 | br s | 1H | N-H (carbamate) |
| ~ 3.20 | t | 2H | -CH₂-NH(Boc) |
| ~ 2.45 | t | 2H | -CH₂-N(CH₃)₂ |
| ~ 2.25 | s | 6H | -N(CH₃)₂ |
| 1.43 | s | 9H | -C(CH₃)₃ |
Note: Solvent is typically CDCl₃. Chemical shifts are referenced to TMS (δ 0.00).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 156.0 | C=O (carbamate) |
| ~ 79.5 | -C(CH₃)₃ |
| ~ 58.0 | -CH₂-N(CH₃)₂ |
| ~ 45.5 | -N(CH₃)₂ |
| ~ 40.0 | -CH₂-NH(Boc) |
| 28.4 | -C(CH₃)₃ |
Note: Solvent is typically CDCl₃.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3350 | Strong, broad | N-H stretch (carbamate) |
| ~ 2970 | Strong | C-H stretch (aliphatic) |
| ~ 1690 | Strong | C=O stretch (carbamate) |
| ~ 1520 | Medium | N-H bend (carbamate) |
| ~ 1170 | Strong | C-O stretch (carbamate) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 189.16 | [M+H]⁺ (protonated molecule) |
| 133.10 | [M - C₄H₈]⁺ (loss of isobutylene) |
| 87.10 | [M - Boc]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Actual instrument parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2]
-
Acquisition:
Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used to observe the protonated molecule [M+H]⁺.[3]
-
Mass Range: Set the scan range to encompass the expected molecular weight.
-
Fragmentation (MS/MS): To obtain structural information, the parent ion ([M+H]⁺) can be selected and subjected to collision-induced dissociation (CID).
-
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Interpretation of tert-butyl N-[2-(dimethylamino)ethyl]carbamate
Foreword: The Analytical Imperative in Modern Synthesis
In the landscape of drug development and materials science, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural formality; it is the bedrock of scientific integrity and reproducibility. Intermediates such as tert-butyl N-[2-(dimethylamino)ethyl]carbamate—a molecule featuring a key amine-protecting group and a functionalized ethylenediamine backbone—are pivotal building blocks. Their purity and confirmed identity directly impact the success of subsequent synthetic steps and the validity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering a non-destructive, high-resolution window into molecular structure. This guide provides a detailed, field-proven methodology for the acquisition and rigorous interpretation of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of chemical structure and magnetic resonance.
Molecular Architecture and its NMR Implications
The structure of this compound dictates its NMR signature. To facilitate a clear interpretation, we must first dissect the molecule into its constituent proton and carbon environments. Each unique environment will correspond to a distinct signal in the NMR spectrum.
The diagram below illustrates the IUPAC numbering and proton/carbon labeling that will be used throughout this guide.
Caption: Molecular structure of this compound.
Based on this structure, we can anticipate the following distinct signals:
-
¹H NMR: Five unique proton environments (Hₙ, Hₐ, Hᵦ, H꜀, Hₔ).
-
¹³C NMR: Six unique carbon environments (C=O, C², C³, C⁵/C⁶, C⁷, and the quaternary carbon of the t-butyl group).
The Proton (¹H) NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum provides a wealth of information through chemical shift, signal integration, and spin-spin coupling. A standard acquisition at 400 or 500 MHz in a solvent like deuterochloroform (CDCl₃) is typically sufficient for full resolution.
Signal Assignment and Rationale
| Label | Protons | Integration | Multiplicity | Approx. δ (ppm) | Causality and Field Insights |
| Hₔ | (CH ₃)₃C- | 9H | Singlet (s) | 1.44 | This sharp, intense singlet is the hallmark of the tert-butyl protecting group.[1] Its high intensity is due to the nine equivalent protons.[2] The singlet multiplicity arises because there are no adjacent protons for coupling. Its upfield position is typical for aliphatic protons, shielded from significant electron-withdrawing effects. |
| H꜀ | (H ₃C)₂N- | 6H | Singlet (s) | 2.24 | These six protons of the two methyl groups are equivalent and appear as a sharp singlet. Their chemical shift is slightly downfield due to the deshielding effect of the adjacent nitrogen atom. |
| Hᵦ | -CH₂-N(CH₃)₂ | 2H | Triplet (t) | 2.45 | These methylene protons are adjacent to the dimethylamino group and the other methylene group (C²). They are split into a triplet by the two Hₐ protons (J ≈ 6.0 Hz). The proximity to the nitrogen atom shifts this signal downfield. |
| Hₐ | -NH-CH₂- | 2H | Quartet (q) or Triplet of Triplets (tt) | 3.25 | These protons experience deshielding from the adjacent carbamate nitrogen, resulting in a more downfield shift compared to Hᵦ. They are coupled to both the two Hᵦ protons (J ≈ 6.0 Hz) and the N-H proton (Hₙ), often leading to a more complex splitting pattern than a simple triplet. In many cases, due to N-H exchange or quadrupole broadening, the coupling to Hₙ is not resolved, and the signal appears as a triplet. When coupling is present, it appears as a quartet or triplet of triplets. |
| Hₙ | -NH - | 1H | Broad Singlet (br s) or Triplet (t) | ~5.1 | The carbamate proton signal is often broad due to quadrupole effects from the nitrogen-14 nucleus and potential chemical exchange with trace amounts of water in the solvent. When resolved, it can appear as a triplet due to coupling with the adjacent Hₐ protons (J ≈ 5.5 Hz). Its downfield position is characteristic of amide/carbamate N-H protons. |
Data Summary: ¹H NMR
| Signal Assignment | Label | Approx. δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| tert-Butyl Protons | Hₔ | 1.44 | s | - | 9H |
| Dimethylamino Protons | H꜀ | 2.24 | s | - | 6H |
| Methylene Protons (C³) | Hᵦ | 2.45 | t | ~6.0 | 2H |
| Methylene Protons (C²) | Hₐ | 3.25 | q or tt | ~6.0 | 2H |
| Carbamate Proton | Hₙ | ~5.1 | br s or t | ~5.5 | 1H |
The Carbon-¹³ (¹³C) NMR Spectrum: Structural Confirmation
The proton-decoupled ¹³C NMR spectrum complements the ¹H data by providing a direct count of the unique carbon environments. The chemical shifts are highly sensitive to the local electronic environment, offering definitive structural confirmation.
Signal Assignment and Rationale
| Carbon Assignment | Label | Approx. δ (ppm) | Causality and Field Insights |
| tert-Butyl Methyls | C⁷ | 28.4 | This intense signal corresponds to the three equivalent methyl carbons of the tert-butyl group. Its upfield chemical shift is characteristic of sp³ hybridized carbons in an aliphatic environment.[3] |
| Methylene Carbon | C² | 40.5 | This carbon is adjacent to the carbamate nitrogen. The electron-withdrawing nature of the carbamate group deshields this carbon, shifting it downfield. |
| Dimethylamino Methyls | C⁵, C⁶ | 45.4 | The two equivalent methyl carbons of the dimethylamino group. Their chemical shift is influenced by the attached nitrogen. |
| Methylene Carbon | C³ | 58.0 | This carbon is adjacent to the terminal dimethylamino group. It is typically found in this region for carbons alpha to an amine. |
| tert-Butyl Quaternary | C(CH₃)₃ | 79.2 | The quaternary carbon of the tert-butyl group is significantly deshielded due to its attachment to the carbamate oxygen atom.[3][4] This is a highly characteristic peak for the Boc-protecting group. |
| Carbamate Carbonyl | C=O | 156.1 | The carbonyl carbon of the carbamate group appears furthest downfield.[5] This is due to the strong deshielding effect of the double-bonded oxygen and the sp² hybridization. This signal is a definitive marker for the carbamate functionality. |
Data Summary: ¹³C NMR
| Signal Assignment | Label | Approx. δ (ppm) |
| tert-Butyl Methyl Carbons | C⁷ | 28.4 |
| Methylene Carbon (adjacent to NH) | C² | 40.5 |
| Dimethylamino Methyl Carbons | C⁵, C⁶ | 45.4 |
| Methylene Carbon (adjacent to NMe₂) | C³ | 58.0 |
| tert-Butyl Quaternary Carbon | C(CH₃)₃ | 79.2 |
| Carbamate Carbonyl Carbon | C=O | 156.1 |
Experimental Protocol: A Self-Validating System
Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Mass Measurement: Accurately weigh 10-15 mg of the dried compound.
-
Solvent Selection: Choose a suitable deuterated solvent. CDCl₃ is standard for this compound. If solubility is an issue, DMSO-d₆ can be used, but be aware that chemical shifts will vary.
-
Dissolution: Transfer the compound to a clean, dry NMR tube. Add approximately 0.7 mL of the deuterated solvent.
-
Homogenization: Gently vortex or invert the tube until the sample is fully dissolved. Ensure no solid particles remain.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the 0 ppm reference.
NMR Data Acquisition
The following are typical parameters for a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard 90° pulse (zg30 or similar).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Spectral Width: 200-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration, to achieve adequate signal-to-noise.
-
Temperature: 298 K (25 °C).
-
Visualization of the Analytical Workflow
The process from sample to final interpreted data can be visualized as a logical flow, ensuring all critical steps are considered.
Caption: Standard workflow for NMR-based structural elucidation.
Conclusion: Confidence Through Corroboration
The interpretation of NMR spectra is a deductive process where each piece of data—chemical shift, integration, multiplicity, and carbon count—must corroborate the proposed structure. For this compound, the combination of the highly characteristic signals of the tert-butyl group, the carbamate carbonyl, and the distinct patterns of the ethylenediamine backbone provides a robust and unambiguous analytical fingerprint. By following the protocols and interpretive logic outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this vital synthetic intermediate, ensuring the integrity of their scientific endeavors.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of tert-butyl N-[2-(dimethylamino)ethyl]carbamate
Introduction: The Analytical Significance of a Versatile Building Block
tert-butyl N-[2-(dimethylamino)ethyl]carbamate, a molecule featuring a Boc-protected primary amine and a tertiary amine, is a key intermediate in the synthesis of a wide array of pharmacologically active compounds and other complex molecular architectures. Its structural attributes, particularly the acid-labile tert-butyloxycarbonyl (Boc) protecting group, necessitate a thorough understanding of its behavior under mass spectrometric analysis. This is crucial for reaction monitoring, purity assessment, and metabolic profiling in drug development. This guide provides an in-depth analysis of the characteristic fragmentation patterns of this compound under common mass spectrometry ionization techniques, grounded in established principles of carbamate and amine fragmentation.
Molecular Structure and Ionization Propensities
The structure of this compound (Molecular Formula: C9H20N2O2, Molecular Weight: 188.27 g/mol ) dictates its fragmentation behavior. The molecule possesses two sites susceptible to protonation under electrospray ionization (ESI) conditions: the tertiary amine and the carbamate group. The tertiary amine is typically more basic and thus a likely site of protonation. Under electron ionization (EI), the initial event is the removal of an electron to form a molecular ion (M+•).
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS): A Soft Ionization Approach
Electrospray ionization is a soft ionization technique that typically yields the protonated molecule, [M+H]+, as the most abundant ion in the full scan mass spectrum. For this compound, this corresponds to an m/z of 189.28. The true power of ESI in structural elucidation lies in its coupling with tandem mass spectrometry (MS/MS), where the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation.
The fragmentation of the protonated molecule is dominated by the lability of the Boc group. The primary fragmentation pathway involves the loss of isobutylene (56 Da) and carbon dioxide (44 Da), resulting from the decomposition of the tert-butyl carbamate moiety. This concerted or sequential loss leads to a prominent product ion.
Key Fragmentation Pathways under ESI-MS/MS
The major fragmentation pathways for the [M+H]+ ion of this compound are illustrated below.
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.
Predicted Quantitative Data for ESI-MS/MS Fragmentation
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss (Da) | Fragmentation Pathway |
| 189.28 | 133.13 | [H₂N(CH₃)₂C₂H₄NHCOOH]⁺ | 56.11 (C₄H₈) | Loss of isobutylene |
| 189.28 | 89.10 | [H₂N(CH₃)₂C₂H₄NH₂]⁺ | 100.12 (C₅H₈O₂) | Loss of isobutylene and carbon dioxide |
| 189.28 | 72.08 | [CH₂=N(CH₃)₂]⁺ | 117.19 (C₅H₁₁NO₂) | α-cleavage |
Electron Ionization (EI): A High-Energy Fragmentation Approach
Electron ionization is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The molecular ion ([M]+• at m/z 188.27) is often of low abundance or absent. The fragmentation pattern is characterized by a series of fragment ions resulting from various bond cleavages.
Characteristic Fragmentation Pathways under EI
The EI mass spectrum is expected to be dominated by fragments arising from the cleavage of the Boc group and α-cleavage adjacent to the tertiary amine.
Caption: Predicted EI fragmentation pathways.
Predicted Quantitative Data for EI Fragmentation
| Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss | Fragmentation Pathway |
| 173.18 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical |
| 131.12 | [M - C₄H₉]⁺ | •C₄H₉ | Loss of a tert-butyl radical |
| 101.11 | [H₂N(CH₃)₂C₂H₄NH]⁺ | •C₄H₉O₂ | Cleavage of the Boc group |
| 72.08 | [CH₂=N(CH₃)₂]⁺ | C₅H₁₀NO₂• | α-cleavage |
| 57.07 | [C₄H₉]⁺ | C₅H₁₁N₂O₂• | Formation of the tert-butyl cation |
Experimental Protocols
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent for direct infusion analysis. For LC-MS analysis, the final concentration may need to be adjusted based on the sensitivity of the instrument and the column loading capacity.
Mass Spectrometry Analysis
Electrospray Ionization (ESI) - Tandem Mass Spectrometry (MS/MS)
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Full Scan (MS1): Acquire a full scan mass spectrum over a mass range of m/z 50-300 to identify the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 189.28) as the precursor ion for collision-induced dissociation (CID).
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
-
Data Analysis: Analyze the resulting product ion spectrum to identify the characteristic fragment ions.
Caption: ESI-MS/MS experimental workflow.
Electron Ionization (EI)
-
Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) with an EI source.
-
Ionization Energy: Standard 70 eV.
-
GC Separation (if necessary): Use a suitable capillary column (e.g., DB-5ms) with a temperature program to ensure the elution of the analyte.
-
Mass Range: Scan from m/z 35 to 200.
-
Data Analysis: Identify the molecular ion (if present) and the major fragment ions. Compare the obtained spectrum with a reference library if available.
Conclusion: A Predictive Framework for Structural Confirmation
The mass spectrometric fragmentation of this compound is characterized by predictable pathways dominated by the lability of the Boc protecting group and inherent fragmentation patterns of aliphatic amines. Under ESI-MS/MS, the key fragmentation involves the loss of isobutylene and carbon dioxide from the protonated molecule. Under EI, a more complex pattern emerges, with prominent ions resulting from α-cleavage and various cleavages of the Boc group. This in-depth guide provides researchers, scientists, and drug development professionals with a robust framework for the identification and structural confirmation of this important synthetic intermediate, ensuring the integrity and reliability of their analytical data.
References
A Comprehensive Technical Guide to the Safe Handling of tert-butyl N-[2-(dimethylamino)ethyl]carbamate
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for tert-butyl N-[2-(dimethylamino)ethyl]carbamate (CAS No. 196200-04-1).[1] Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a standard safety data sheet to explain the causality behind safety protocols, ensuring a culture of proactive safety and experimental integrity. Given that the toxicological properties of this specific research chemical have not been exhaustively investigated, a cautious and informed approach is paramount.[2]
Chemical Identity and Physical Properties
Understanding the fundamental properties of a compound is the first step in a comprehensive safety assessment. This compound is a carbamate derivative used as a building block in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 196200-04-1 | [1] |
| Molecular Formula | C9H20N2O2 | [1] |
| Molecular Weight | 188.27 g/mol | [3][4] |
| Synonyms | N,N-DIMETHYL-N'-(T-BUTOXYCARBONYL)ETHYLENE DIAMINE |
Table 2: Physical and Chemical Properties
| Property | Value | Rationale and Implications |
| Appearance | Yellow to brown liquid | [3] |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| Storage Temperature | Recommended: Room Temperature or -20°C | [3] |
Hazard Identification and Proactive Risk Assessment
While a definitive GHS classification for this specific compound is not consistently published, data from structurally similar carbamates and amino compounds suggest potential hazards. Related compounds are known to cause skin irritation, serious eye damage/irritation, and respiratory irritation.[5][6][7] Some analogous chemicals are classified as corrosive, capable of causing severe skin burns and eye damage.[4][8][9] Therefore, it is prudent to handle this substance as potentially hazardous.
The primary rationale for these potential hazards lies in its molecular structure. The tertiary amine group (-N(CH3)2) can impart basicity and irritant properties, while the carbamate functional group can have varied toxicological effects. A proactive risk assessment is therefore not just a recommendation but a necessity.
Risk Assessment Workflow
A systematic approach to risk assessment is critical before any experimental work begins. This involves identifying potential hazards, evaluating the risks associated with the planned procedure, and implementing robust control measures.
Caption: A five-step workflow for proactive risk assessment.
Emergency Protocols: First-Aid Measures
In the event of an exposure, immediate and correct action can significantly mitigate harm. The following protocols are based on best practices for handling similar amine and carbamate compounds.
In Case of Inhalation:
-
If breathing is difficult, provide oxygen.
-
If the person is not breathing, begin artificial respiration, avoiding mouth-to-mouth resuscitation if the substance was ingested or inhaled.[9][12]
-
Seek immediate medical attention.[9]
In Case of Skin Contact:
-
Immediately flush the skin with copious amounts of water for at least 15 minutes.[5]
-
Remove all contaminated clothing and shoes while continuing to rinse.[9]
-
Wash the affected area with soap and water.[11]
-
Seek medical attention, especially if irritation develops or persists.[5]
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]
-
It is critical to ensure adequate flushing by separating the eyelids with fingers.[10]
-
Seek immediate medical attention from an ophthalmologist.
In Case of Ingestion:
-
If the person is conscious, rinse their mouth thoroughly with water.[10][12]
-
Never give anything by mouth to an unconscious person.[11][12]
-
Call a poison control center or seek immediate medical attention.[9]
Standard Operating Procedure for Safe Handling
Adherence to a strict handling protocol is the primary defense against exposure. The following workflow is mandatory when working with this compound.
Caption: A standard workflow for handling the chemical safely.
Key Causality-Driven Insights:
-
Fume Hood Mandate: This compound is a liquid and may have an appreciable vapor pressure. All handling must occur in a certified chemical fume hood to prevent inhalation of vapors or aerosols, which is a primary route of exposure.[9]
-
Avoidance of Ignition Sources: While not definitively classified as flammable, many organic chemicals are combustible. It is good practice to keep the compound away from heat and potential ignition sources.[5]
-
Controlled Addition: When used in reactions, add the reagent slowly and in a controlled manner, especially when reacting with acids or strong oxidizing agents, to prevent exothermic events.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical control measure. The following are mandatory when handling this compound.
Table 3: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or safety glasses with side-shields.[11] A face shield may be required if there is a significant splash hazard.[13] | Protects against splashes and aerosols, preventing potentially severe eye damage.[6] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A standard laboratory coat must be worn.[6] | Prevents direct dermal contact. Always inspect gloves before use and change them immediately if contaminated.[6] |
| Respiratory | Not typically required when used in a functional chemical fume hood.[13] If ventilation is inadequate or aerosols are generated, a NIOSH-approved respirator should be worn.[11] | The primary engineering control (fume hood) should prevent the need for respiratory protection. It serves as a secondary line of defense. |
Accidental Release and Spill Management
Prompt and correct response to a spill is essential to prevent wider contamination and exposure.
Methodology for a Liquid Spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the spill is within a fume hood if possible.[13]
-
Ventilate: Ensure ventilation is adequate, but avoid vapors from being drawn into the building's HVAC system.
-
Don PPE: Wear the appropriate PPE as described in Section 5, potentially including respiratory protection depending on the spill's size and location.[12]
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[14] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[14]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent solution, followed by water.[13] All cleaning materials must also be disposed of as hazardous waste.
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.[9]
Storage, Stability, and Incompatibilities
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11][15] Some suppliers recommend refrigerated or frozen storage for long-term stability.[3][11]
-
Chemical Stability: The product is considered stable under recommended storage conditions.[2][11]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[2][9][11] The amine functionality can react exothermically with acids.
-
Hazardous Decomposition Products: Combustion or thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[2][11]
References
-
PubChem. (n.d.). tert-Butyl methyl(2-(methylamino)ethyl)carbamate. Retrieved from PubChem website. [Link]
-
PubChem. (n.d.). tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. Retrieved from PubChem website. [Link]
-
PubChem. (n.d.). tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. Retrieved from PubChem website. [Link]
-
PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved from PubChem website. [Link]
-
precisionFDA. (n.d.). tert-Butyl (2-(benzylamino)ethyl)carbamate. Retrieved from precisionFDA website. [Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. fishersci.com [fishersci.com]
- 3. tert-butyl 2-(dimethylamino)ethylcarbamate | 196200-04-1 [sigmaaldrich.com]
- 4. tert-Butyl methyl(2-(methylamino)ethyl)carbamate | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. tert-Butyl Methyl[2-(methylamino)ethyl]carbamate | 112257-19-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 10. abmole.com [abmole.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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- 15. echemi.com [echemi.com]
The Pivotal Role of tert-butyl N-[2-(dimethylamino)ethyl]carbamate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, tert-butyl N-[2-(dimethylamino)ethyl]carbamate emerges as a crucial intermediate, prized for its dual functionality as a nucleophile and a protected primary amine. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and its multifaceted applications in drug discovery and development. Through a comprehensive review of existing literature, this document details its instrumental role as a key building block in the synthesis of targeted therapies, including kinase inhibitors, and its potential as a versatile linker in emerging therapeutic modalities. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to offer a practical resource for researchers in the field.
Introduction
This compound, a bifunctional molecule, features a nucleophilic dimethylamino group and a primary amine protected by a tert-butoxycarbonyl (Boc) group. This unique structural arrangement allows for sequential and site-selective reactions, making it an invaluable tool in the multi-step synthesis of pharmacologically active compounds. The Boc protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, a feature that is extensively exploited in synthetic organic chemistry. This guide will delve into the synthesis of this key intermediate, its core physicochemical properties, and its significant applications in medicinal chemistry, with a particular focus on its role in the development of targeted cancer therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including reaction setup, purification, and storage. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 188.27 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 196200-04-1 | --INVALID-LINK-- |
| Appearance | Not available | --INVALID-LINK-- |
| Boiling Point | Not available | --INVALID-LINK-- |
| Melting Point | Not available | --INVALID-LINK-- |
| Density | Not available | --INVALID-LINK-- |
| Water Solubility | Not available | --INVALID-LINK-- |
| Storage | Room Temperature | --INVALID-LINK-- |
| Purity | ≥98.00% | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound is a critical process for its application in medicinal chemistry. A common and efficient method involves the selective mono-Boc protection of N,N-dimethylethylenediamine.
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of mono-Boc protected diamines, which can be adapted for this compound.
Materials:
-
N,N-dimethylethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) gas or a suitable source like Me₃SiCl
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acidification: To a solution of methanol at 0°C, introduce 1 equivalent of HCl gas with stirring for 15 minutes. This mixture is then carefully added to N,N-dimethylethylenediamine (1 equivalent) at 0°C. The reaction is stirred for an additional 15 minutes at room temperature.
-
Boc Protection: Add water to the reaction mixture and stir for 30 minutes. A solution of (Boc)₂O (1 equivalent) in methanol is then added, and the resulting solution is stirred for 1 hour at room temperature.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The unreacted diamine is removed by washing with diethyl ether. The residue is then treated with a 2N NaOH solution.
-
Extraction and Purification: The product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo to yield the mono-Boc protected product.[1]
Quantitative Data on Synthesis
The yield and purity of mono-Boc protected diamines are crucial for their subsequent use. The following table summarizes typical yields for the mono-Boc protection of various diamines.
| Starting Diamine | Reagent | Solvent | Yield (%) | Reference |
| N,N-dimethylethylenediamine | (Boc)₂O | Methanol | Not specified, but generally high | Inferred from general procedures |
| Ethylenediamine | (Boc)₂O | Methanol | 87 | [1] |
| 1,3-Diaminopropane | (Boc)₂O | Methanol | 82 | [1] |
| 1,4-Diaminobutane | (Boc)₂O | Methanol | 65 | [1] |
| 1,6-Diaminohexane | (Boc)₂O | Methanol | 75 | [1] |
| Piperazine | (Boc)₂O | Methanol | 45 (in microreactor) | [2] |
Applications in Medicinal Chemistry
This compound is a versatile building block in the synthesis of a wide range of pharmaceutical agents. Its primary utility lies in its ability to introduce a protected primary amine and a tertiary amine, which can serve as a key pharmacophore or a reactive handle for further molecular elaboration.
Kinase Inhibitors: Synthesis of Osimertinib (AZD9291)
A prominent application of a derivative of this compound is in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[3] The dimethylaminoethyl moiety is a critical component of the final drug, contributing to its pharmacokinetic and pharmacodynamic properties.
The following diagram outlines the synthesis of a key intermediate for Osimertinib, highlighting the introduction of the dimethylaminoethyl group.
The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, a key intermediate for Osimertinib, involves a three-step process.[3]
Step 1: Acylation
-
A solution of 4-fluoro-2-methoxy-5-nitroaniline, triethylamine, and DMAP in DCM is cooled to 0-5 °C.
-
A solution of Boc₂O in DCM is added slowly.
-
The reaction is monitored by TLC and upon completion, the product is extracted with DCM, dried, and concentrated to yield (4-fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester.[3]
Step 2: Nucleophilic Substitution
-
The product from Step 1 is reacted with N¹,N¹,N²-trimethylethane-1,2-diamine and DIPEA in DMA at elevated temperatures.
-
After work-up, {4-[(2-dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester is obtained.[3]
Step 3: Reduction
-
The nitro group of the intermediate from Step 2 is reduced using hydrazine hydrate in the presence of FeCl₃ and activated carbon in ethanol.
-
The final product, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is obtained after purification.[3]
A total yield of 81% for the three steps has been reported.[3]
Potential Applications in Other Therapeutic Areas
The versatility of this compound as a building block extends beyond kinase inhibitors. Its structural motifs are relevant to other classes of therapeutic agents.
While direct examples of the use of this compound in the synthesis of approved antiviral drugs were not identified in the immediate search, its utility can be inferred. Many antiviral agents, such as the COVID-19 therapeutic Nirmatrelvir (PF-07321332), are complex molecules requiring the strategic introduction of nitrogen-containing functional groups.[4] The mono-protected diamine functionality of this compound makes it a suitable candidate for incorporation into such synthetic routes, where one amine can be used for coupling and the other deprotected for further modification.
G protein-coupled receptors (GPCRs) are a major class of drug targets.[5][6][7] The development of allosteric modulators for GPCRs often involves the synthesis of molecules with specific spatial arrangements of functional groups to interact with allosteric binding sites.[6][7] The dimethylaminoethyl moiety can serve as a key pharmacophore or a tether to introduce other functional groups, making this compound a potentially valuable building block in the discovery of novel GPCR modulators.
Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that induces the degradation of target proteins.[8] A PROTAC molecule consists of two ligands connected by a linker.[8][] The linker plays a crucial role in the efficacy of the PROTAC. The structure of this compound makes it an attractive component for PROTAC linkers, providing a flexible and functionalizable chain to connect the two active ligands.[8]
Logical Relationships in Synthetic Strategy
The strategic use of this compound in multi-step synthesis relies on the orthogonal reactivity of its functional groups. The following diagram illustrates the logical decision-making process in utilizing this building block.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the orthogonal reactivity of its dimethylamino and Boc-protected primary amine functionalities, makes it an essential tool for the construction of complex, biologically active molecules. Its demonstrated role in the synthesis of the blockbuster drug Osimertinib underscores its importance in the development of targeted therapies. Furthermore, its potential applications in the synthesis of other drug classes, including antivirals, GPCR modulators, and as a linker in PROTACs, highlight its broad utility and promise for future drug discovery endeavors. The data and protocols presented in this guide aim to provide researchers with a solid foundation for the effective application of this key intermediate in their synthetic programs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of MRAP protein family as broad-spectrum GPCR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
synthesis of tert-butyl N-[2-(dimethylamino)ethyl]carbamate protocol
An Application Note and Protocol for the Synthesis of tert-Butyl N-[2-(dimethylamino)ethyl]carbamate
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Mono-Boc Protected Diamines
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the precise control of reactivity is paramount. Symmetrical diamines, such as N,N-dimethylethylenediamine, present a unique challenge due to the presence of two nucleophilic nitrogen atoms. The selective protection of one of these amino groups is a critical step in the construction of complex molecular architectures, enabling sequential functionalization.[1] The tert-butoxycarbonyl (Boc) protecting group is arguably the most ubiquitous choice for amine protection in non-peptide chemistry, owing to its stability under a wide range of conditions and its facile, acid-labile deprotection.[2][]
This document provides a detailed protocol for the synthesis of this compound, a versatile building block where the primary amine of N,N-dimethylethylenediamine is selectively protected. This mono-protected diamine is a valuable intermediate for the synthesis of various pharmaceuticals and other biologically active compounds. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the critical parameters for ensuring a high-yield, high-purity synthesis.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the reaction of N,N-dimethylethylenediamine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc anhydride.
Overall Reaction:
Mechanistic Rationale
The selectivity for the primary amine over the tertiary amine is inherent to the reactivity of the starting material. The primary amine is more nucleophilic and less sterically hindered than the tertiary amine, leading to the desired mono-Boc protected product. The mechanism of Boc protection with Boc₂O involves the following key steps[4]:
-
Nucleophilic Attack: The lone pair of electrons on the primary nitrogen atom of N,N-dimethylethylenediamine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate anion as a leaving group.
-
Proton Transfer: The tert-butyl carbonate anion is basic and abstracts a proton from the now-protonated amine, yielding the final carbamate product, tert-butanol, and carbon dioxide gas.[4]
It is crucial to perform this reaction in a well-ventilated fume hood as carbon dioxide gas is evolved.[4]
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be performed in a chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| N,N-Dimethylethylenediamine | Reagent | Sigma-Aldrich | Purity ≥99% |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Sigma-Aldrich | Purity ≥98% |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | For reaction and extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS | For work-up | |
| Brine (Saturated NaCl solution) | ACS | For work-up | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | For drying | |
| Round-bottom flask (250 mL) | |||
| Magnetic stirrer and stir bar | |||
| Addition funnel | |||
| Separatory funnel | |||
| Rotary evaporator |
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N,N-dimethylethylenediamine (5.0 g, 56.7 mmol). Dissolve the amine in 100 mL of anhydrous dichloromethane (DCM).
-
Addition of Boc₂O: In a separate beaker, dissolve di-tert-butyl dicarbonate (12.9 g, 59.5 mmol, 1.05 eq) in 50 mL of anhydrous DCM. Transfer this solution to an addition funnel.
-
Reaction: Add the Boc₂O solution dropwise to the stirred solution of the diamine over a period of 30 minutes at room temperature. After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM/Methanol (9:1) and visualizing with ninhydrin stain (the starting material will stain purple/blue, while the product will not).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted Boc₂O and acidic byproducts. Follow this with a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
Purification and Characterization
The crude product can be purified by column chromatography on silica gel using a gradient elution of 0-10% methanol in dichloromethane to yield the pure this compound as a colorless to pale yellow oil.
Purification Workflow Diagram
Caption: Purification workflow for this compound.
Expected Characterization Data
-
¹H NMR (400 MHz, CDCl₃) δ: 5.10 (br s, 1H, NH), 3.24 (q, J = 5.6 Hz, 2H, CH₂NH), 2.45 (t, J = 6.0 Hz, 2H, CH₂N(CH₃)₂), 2.24 (s, 6H, N(CH₃)₂), 1.44 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 156.0, 79.2, 58.9, 45.4, 40.2, 28.4.
-
Mass Spectrometry (ESI+): m/z = 189.16 [M+H]⁺.
Troubleshooting and Key Considerations
-
Di-Boc Formation: The formation of the di-Boc protected product can occur if an excess of Boc₂O is used or if the reaction is run for an extended period at elevated temperatures. Using a slight excess of the diamine can help to minimize this side reaction.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the Boc₂O is of good quality and that the solvent is anhydrous. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction, but this may also increase the risk of di-protection.[5][6]
-
Work-up: During the aqueous work-up, some of the product may partition into the aqueous layer due to the presence of the tertiary amine. To maximize yield, it is advisable to back-extract the aqueous layers with dichloromethane.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can confidently prepare this valuable synthetic intermediate in high yield and purity. The strategic use of the Boc protecting group in this manner opens up a wide array of possibilities for the subsequent elaboration of the molecule, making it a cornerstone in the synthesis of complex nitrogen-containing compounds.
References
Application Note: Streamlined Boc Protection of N,N'-Dimethylethylenediamine for Pharmaceutical and Research Applications
Abstract
This application note provides a detailed and reliable protocol for the selective mono-Boc protection of N,N'-dimethylethylenediamine. The tert-butyloxycarbonyl (Boc) group is a crucial protecting group in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, due to its stability under various conditions and its straightforward removal under acidic conditions.[1] The presented protocol offers a high-yield, scalable method for the synthesis of N-Boc-N',N'-dimethylethylenediamine, a valuable building block in medicinal chemistry.
Introduction
N,N'-Dimethylethylenediamine is a symmetrical diamine containing two secondary amine functional groups.[2] In multi-step organic syntheses, it is often necessary to selectively protect one of the amine groups to enable differential functionalization of the molecule. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its robustness towards many non-acidic reagents and its facile cleavage under mild acidic conditions.[1][3]
Achieving selective mono-protection of symmetrical diamines can be challenging, often resulting in a mixture of mono- and di-protected products.[4] This protocol addresses this challenge by employing a controlled addition of di-tert-butyl dicarbonate (Boc anhydride) to achieve high selectivity for the desired mono-protected product. This method is advantageous due to its operational simplicity and the use of readily available and relatively inexpensive reagents.
Reaction Scheme
Experimental Protocol
This protocol describes a common and efficient method for the mono-Boc protection of N,N'-dimethylethylenediamine.
Materials:
-
N,N'-Dimethylethylenediamine (8.8 g, 100 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (4.36 g, 20 mmol)
-
Tetrahydrofuran (THF), anhydrous (230 mL)
-
Diethyl ether
-
Saturated aqueous potassium bicarbonate (KHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask (500 mL)
-
Addition funnel (60 mL)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N'-dimethylethylenediamine (8.8 g) in 200 mL of anhydrous tetrahydrofuran.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (4.36 g) in 30 mL of anhydrous tetrahydrofuran.
-
Transfer the di-tert-butyl dicarbonate solution to an addition funnel.
-
Add the di-tert-butyl dicarbonate solution dropwise to the stirred solution of N,N'-dimethylethylenediamine over a period of 10 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 72 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
After completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between diethyl ether and a saturated aqueous solution of potassium bicarbonate (KHCO₃).
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
The product, N-Boc-N',N'-dimethylethylenediamine, can be further purified by column chromatography if necessary. A 58% yield has been reported for this procedure.[5]
Data Presentation
The following table summarizes the reaction conditions for the mono-Boc protection of N,N'-dimethylethylenediamine.
| Parameter | Condition |
| Starting Material | N,N'-Dimethylethylenediamine |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | Tetrahydrofuran (THF) |
| Reagent Equivalents | ~0.2 equivalents of Boc₂O relative to the diamine |
| Temperature | Room Temperature |
| Reaction Time | 72 hours[5] |
| Work-up | Liquid-liquid extraction with ether and KHCO₃[5] |
| Typical Yield | 58%[5] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the Boc protection of N,N'-dimethylethylenediamine.
Caption: Experimental workflow for Boc protection.
Safety Precautions
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood.
-
N,N'-Dimethylethylenediamine is a flammable liquid and can cause skin and eye irritation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.
Conclusion
This application note provides a straightforward and effective protocol for the mono-Boc protection of N,N'-dimethylethylenediamine. The described method is suitable for researchers in both academic and industrial settings who require a reliable synthesis of this important building block for their drug discovery and development programs. The detailed protocol and workflow diagram facilitate the successful implementation of this procedure.
References
Application Notes and Protocols: Utilizing tert-butyl N-[2-(dimethylamino)ethyl]carbamate for the Synthesis of Peptides with N,N-dimethylaminoethyl Side-Chain Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids and modifications into peptide sequences is a critical strategy in drug discovery and development. These modifications can enhance peptide stability, improve pharmacokinetic properties, and modulate biological activity. One such modification is the introduction of a tertiary amine, such as a dimethylaminoethyl group, into an amino acid side chain. This modification can introduce a positive charge at physiological pH, potentially improving solubility and receptor interactions.
This document provides a proposed methodology for utilizing tert-butyl N-[2-(dimethylamino)ethyl]carbamate in the context of solid-phase peptide synthesis (SPPS). As direct on-resin modification with this reagent is challenging due to the stability of the Boc protecting group under standard coupling conditions, we present a more robust strategy: the pre-synthesis of a modified aspartic acid building block, Fmoc-Asp(DMEDA)-OH, where the side chain is functionalized with an N,N-dimethylethylenediamine (DMEDA) moiety. This custom amino acid can then be seamlessly incorporated into a standard Fmoc-SPPS workflow.
Proposed Synthesis of Fmoc-Asp(DMEDA)-OH Building Block
The synthesis of the custom amino acid building block is a prerequisite for its incorporation into a peptide sequence. The following is a proposed synthetic route starting from a commercially available protected aspartic acid derivative.
Reaction Scheme:
Caption: Proposed synthesis of the Fmoc-Asp(DMEDA)-OH building block.
Experimental Protocol: Synthesis of Fmoc-Asp(DMEDA)-OH
-
Activation of Fmoc-Asp-OtBu: Dissolve Fmoc-Asp-OtBu (1 equivalent) in a suitable solvent such as dichloromethane (DCM). Add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Coupling with this compound: To the activated ester solution, add this compound (1.2 equivalents). Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the formation of the coupled product.
-
Work-up and Purification: Upon completion, wash the reaction mixture with an acidic solution (e.g., 1M HCl), followed by a basic solution (e.g., saturated NaHCO₃), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection: Treat the purified product with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM) for 1-2 hours to simultaneously remove the Boc and tert-butyl protecting groups.
-
Final Product Isolation: After deprotection, remove the TFA and solvent under vacuum. Precipitate the final product, Fmoc-Asp(DMEDA)-OH, by adding cold diethyl ether. Collect the solid by filtration and dry under vacuum.
Incorporation of Fmoc-Asp(DMEDA)-OH into Solid-Phase Peptide Synthesis
Once synthesized, the Fmoc-Asp(DMEDA)-OH building block can be incorporated into a standard Fmoc-SPPS workflow. The tertiary amine on the side chain may require special consideration during synthesis, such as the use of specific coupling reagents to avoid side reactions.
Experimental Workflow for SPPS
Caption: General workflow for Fmoc-SPPS incorporating a modified amino acid.
Detailed Protocol: Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing the modified Asp(DMEDA) residue.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including the custom Fmoc-Asp(DMEDA)-OH)
-
Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For the coupling of Fmoc-Asp(DMEDA)-OH, the reaction time may be extended, and monitoring with a Kaiser test is recommended.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling and washing, treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the cleavage solution to remove the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air dry. Purify the crude peptide by reverse-phase HPLC.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and analysis of a model peptide containing the Asp(DMEDA) modification. These are typical values and may vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Proposed Synthesis Parameters for Fmoc-Asp(DMEDA)-OH
| Parameter | Proposed Value/Range | Notes |
| Equivalents of Boc-DMEDA | 1.2 eq | Relative to Fmoc-Asp-OtBu |
| Coupling Reagent | HATU/DIPEA | |
| Reaction Time (Coupling) | 2-4 hours | Monitor by TLC/LC-MS |
| Deprotection Reagent | 50% TFA in DCM | |
| Deprotection Time | 1-2 hours | |
| Expected Yield | 60-80% | After purification |
Table 2: SPPS Parameters for a Model Peptide
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.3 - 0.6 mmol/g | Lower loading for longer sequences |
| Amino Acid Excess | 3-5 equivalents | Relative to resin loading |
| Coupling Reagent Excess | 2.9-4.9 equivalents | Relative to resin loading |
| Coupling Time | 1-2 hours | May be longer for modified residue |
| Cleavage Time | 2-3 hours | |
| Expected Crude Purity | >70% | By analytical HPLC |
| Expected Final Yield | 10-30% | After purification |
Logical Relationships and Considerations
The decision to pre-synthesize the modified amino acid building block is based on the chemical compatibility of the protecting groups and reagents used in SPPS. The following diagram illustrates the rationale.
Caption: Rationale for choosing the pre-synthesis strategy.
Conclusion
While the direct application of this compound in SPPS is not straightforward, it serves as a valuable precursor for the synthesis of a custom amino acid building block. By preparing Fmoc-Asp(DMEDA)-OH, researchers can effectively incorporate the N,N-dimethylaminoethyl functionality into peptides using established Fmoc-SPPS protocols. This approach offers a reliable and reproducible method for creating novel peptide analogs with potentially enhanced therapeutic properties. The provided protocols and data serve as a guide for the development and implementation of this strategy in peptide-based drug discovery.
Application Notes and Protocols for tert-butyl N-[2-(dimethylamino)ethyl]carbamate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are a groundbreaking therapeutic modality designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a crucial determinant of a PROTAC's efficacy, influencing not only the stability and geometry of the ternary complex but also the molecule's overall physicochemical properties such as solubility and cell permeability. The linker's length, rigidity, and composition must be carefully optimized to ensure productive ternary complex formation.
The Utility of tert-butyl N-[2-(dimethylamino)ethyl]carbamate as a PROTAC Linker
This compound is a bifunctional linker featuring a Boc-protected amine and a tertiary amine. This linker offers several advantageous features for PROTAC synthesis:
-
Orthogonal Reactivity : The Boc-protected primary amine allows for selective deprotection under acidic conditions, enabling sequential and controlled conjugation of the POI and E3 ligase ligands.
-
Improved Physicochemical Properties : The presence of the dimethylamino group can enhance the aqueous solubility and cell permeability of the final PROTAC molecule, which are often significant challenges for these large molecules. The tertiary amine can be protonated at physiological pH, which can aid in passive diffusion across the cell membrane.
-
Modulation of Ternary Complex Formation : The ethylenediamine backbone provides a degree of flexibility that can be beneficial for achieving a productive ternary complex conformation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation. A PROTAC molecule brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Application of Tert-Butyl N-[2-(dimethylamino)ethyl]carbamate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl N-[2-(dimethylamino)ethyl]carbamate is a versatile bifunctional molecule that has found significant application in modern drug discovery. Its structure, featuring a Boc-protected amine and a tertiary amine, makes it a valuable building block, particularly as a flexible linker in the synthesis of complex therapeutic agents. This document provides detailed application notes and experimental protocols for its use, with a focus on its role in the development of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).
Key Applications in Drug Discovery
The primary utility of this compound in medicinal chemistry is as a precursor to the N,N-dimethylethylenediamine moiety. This structural motif is incorporated into drug candidates to enhance solubility, modulate pharmacokinetic properties, and serve as a flexible linker to connect different pharmacophores.
Intermediate in the Synthesis of Kinase Inhibitors
A prominent application of this carbamate is in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Osimertinib (AZD9291). In this context, the dimethylaminoethyl side chain is crucial for the drug's efficacy and selectivity against mutant forms of EGFR.
Building Block for PROTAC Linkers
In the rapidly evolving field of targeted protein degradation, this compound serves as a valuable building block for the synthesis of PROTACs. The resulting aliphatic amine linker connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the POI. The nature of the linker is critical for the formation of a stable ternary complex and subsequent degradation efficiency.
Data Presentation
While specific structure-activity relationship (SAR) data for PROTACs and kinase inhibitors incorporating a linker derived directly from this compound is not extensively published in a comparative format, the following tables provide illustrative quantitative data based on general principles of linker design in these drug classes.
Table 1: Illustrative Physicochemical and Pharmacokinetic Properties of a PROTAC with an Aliphatic Amine Linker
| Parameter | Value | Significance |
| Molecular Weight ( g/mol ) | ~800 - 1000 | Can impact cell permeability and oral bioavailability. |
| clogP | 3.0 - 5.0 | Influences solubility and membrane permeability. |
| Aqueous Solubility (µM) | 10 - 100 | Higher solubility is generally desirable. |
| Cell Permeability (Papp) | Moderate | A key factor for reaching intracellular targets. |
| Metabolic Stability (t½ in microsomes) | Moderate to High | Determines the duration of action in vivo. |
Table 2: Illustrative Biological Activity of a Representative PROTAC with a Linker Derived from this compound
| PROTAC | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-X | BRD4 | VHL | ~10 | 50 | >90 | HeLa |
| PROTAC-Y | Androgen Receptor | CRBN | ~12 | 25 | >95 | LNCaP |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 3: Illustrative Kinase Inhibitory Activity of an EGFR Inhibitor with a Dimethylaminoethyl Side Chain
| Compound | Target Kinase | IC50 (nM) | Cell Line |
| Osimertinib Analog | EGFR (L858R/T790M) | 15 | H1975 |
| Osimertinib Analog | EGFR (wild-type) | 250 | A431 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate for an EGFR Inhibitor
This protocol describes the synthesis of a key intermediate for an Osimertinib-like molecule, incorporating the N,N-dimethylethylenediamine side chain derived from this compound.
Materials:
-
4-Fluoro-2-methoxy-5-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine
-
4-(Dimethylamino)pyridine (DMAP)
-
N¹,N¹,N²-trimethylethane-1,2-diamine (deprotected and methylated form of the title compound)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylacetamide (DMA)
-
Iron(III) chloride (FeCl₃)
-
Activated carbon
-
Hydrazine hydrate (80%)
-
Dichloromethane (DCM)
-
Ethanol
Procedure:
-
Boc Protection: To a solution of 4-fluoro-2-methoxy-5-nitroaniline in DCM, add triethylamine and DMAP. Slowly add a solution of Boc₂O in DCM and stir at 40°C until the reaction is complete as monitored by TLC. Work up the reaction to isolate the Boc-protected aniline.
-
Nucleophilic Aromatic Substitution: Dissolve the Boc-protected aniline in DMA. Add N¹,N¹,N²-trimethylethane-1,2-diamine and DIPEA. Heat the mixture to 140°C and stir for several hours. After completion, cool the reaction and perform an aqueous workup to isolate the substituted product.
-
Nitro Reduction: Dissolve the product from the previous step in ethanol and heat to 60°C. Add FeCl₃ and activated carbon. Increase the temperature to 80°C and slowly add hydrazine hydrate. Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate to obtain the desired diamine intermediate.
Protocol 2: General Protocol for PROTAC Synthesis via Amide Coupling
This protocol outlines a general procedure for coupling a carboxylic acid-functionalized protein of interest (POI) ligand with the deprotected amine derived from this compound, followed by coupling to an E3 ligase ligand.
Materials:
-
POI ligand with a carboxylic acid handle
-
This compound
-
Trifluoroacetic acid (TFA)
-
E3 ligase ligand with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Boc Deprotection: Dissolve this compound in DCM and cool to 0°C. Add TFA dropwise and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). Remove the solvent and excess TFA under reduced pressure to obtain the crude amine salt.
-
First Amide Coupling: Dissolve the POI ligand-COOH in anhydrous DMF. Add HATU and DIPEA and stir for 15 minutes at room temperature. Add a solution of the deprotected diamine in DMF and stir overnight at room temperature. Purify the resulting intermediate by flash chromatography.
-
Second Amide Coupling: Dissolve the E3 ligase ligand-COOH in anhydrous DMF. Add HATU and DIPEA and stir for 15 minutes at room temperature. Add the purified intermediate from the previous step and stir overnight. Purify the final PROTAC product by preparative HPLC.
Protocol 3: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol describes a standard method to quantify the degradation of a target protein induced by a PROTAC.[1][2]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations of the lysates and run them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[2]
Mandatory Visualization
Caption: EGFR Signaling Pathway targeted by kinase inhibitors.
Caption: General mechanism of action for PROTACs.
Caption: Experimental workflow for synthesis and evaluation.
References
Application Notes and Protocols: Synthesis of Substituted Ureas using tert-butyl N-[2-(dimethylamino)ethyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted ureas are a pivotal class of compounds in medicinal chemistry and drug development, renowned for their diverse biological activities. The urea moiety's ability to form strong hydrogen bonds allows for potent interactions with various biological targets, including enzymes and receptors. This has led to the development of numerous urea-containing drugs with applications as kinase inhibitors, antiviral agents, and anticancer therapeutics.
This document provides a detailed protocol for the synthesis of substituted ureas utilizing tert-butyl N-[2-(dimethylamino)ethyl]carbamate as a key starting material. The synthetic strategy involves a one-pot reaction to form a Boc-protected urea intermediate, followed by a straightforward deprotection step to yield the final product. This methodology offers a versatile and efficient route to a variety of substituted ureas bearing a dimethylaminoethyl functional group, a common structural motif in pharmacologically active molecules that can enhance solubility and bioavailability.
Overall Synthetic Scheme
The synthesis is a two-step process starting from the commercially available or readily synthesized this compound. The first step is the formation of a Boc-protected urea by reacting the starting carbamate with an amine via an in-situ generated isocyanate. The second step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to afford the desired substituted urea.
Caption: Experimental workflow for the synthesis of substituted ureas.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Boc-Protected 1-(2-(dimethylamino)ethyl)-3-aryl/alkyl Ureas
This protocol is adapted from the general procedure developed by Kokotos and Spyropoulos for the one-pot synthesis of ureas from Boc-protected amines.[1][2][3]
Materials:
-
This compound
-
Trifluoromethanesulfonyl anhydride (Tf₂O)
-
2-Chloropyridine
-
Desired primary or secondary amine (R¹R²NH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyridine (3.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonyl anhydride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 50-60 minutes.
-
Add the desired amine (R¹R²NH) (2.0-3.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 1-20 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-protected urea.
Protocol 2: Deprotection of Boc-Protected Ureas
This protocol describes the removal of the Boc protecting group to yield the final substituted urea.[4][5]
Materials:
-
Boc-protected 1-(2-(dimethylamino)ethyl)-3-aryl/alkyl urea
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected urea (1.0 mmol) in DCM (5 mL).
-
Add an excess of TFA (e.g., 10 equivalents) or 4M HCl in 1,4-dioxane (e.g., 5 mL) to the solution.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the final substituted urea. Further purification by recrystallization or chromatography may be performed if necessary.
Reaction Mechanism
The one-pot synthesis of the Boc-protected urea proceeds through the in-situ formation of an isocyanate intermediate.
Caption: Proposed mechanism for the one-pot urea synthesis.
Data Presentation
The following table summarizes the yields of various substituted ureas synthesized using the one-pot procedure from different Boc-protected amines and amines, as reported by Kokotos and Spyropoulos.[1] This data provides an indication of the expected yields for the synthesis using this compound.
| Entry | Boc-Amine Substrate | Amine Substrate | Product | Yield (%) |
| 1 | Boc-NHCH₂Ph | Benzylamine | 1,3-Dibenzylurea | 94 |
| 2 | Boc-NHCH₂Ph | Aniline | 1-Benzyl-3-phenylurea | 92 |
| 3 | Boc-NHCH₂Ph | Pyrrolidine | 1-Benzyl-3-(pyrrolidin-1-yl)urea | 85 |
| 4 | Boc-NH-Allyl | Benzylamine | 1-Allyl-3-benzylurea | 91 |
| 5 | Boc-Gly-OMe | Benzylamine | Methyl 2-(3-benzylureido)acetate | 95 |
| 6 | Boc-Phe-OMe | Benzylamine | Methyl 2-(3-benzylureido)-3-phenylpropanoate | 96 |
Characterization Data
Representative Example: 1-(2-(dimethylamino)ethyl)-3-phenylurea
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 4H, Ar-H), 7.00 (t, J = 7.4 Hz, 1H, Ar-H), 6.50 (br s, 1H, NH), 5.95 (br s, 1H, NH), 3.30 (q, J = 5.6 Hz, 2H, CH₂-NH), 2.45 (t, J = 5.6 Hz, 2H, CH₂-N(CH₃)₂), 2.25 (s, 6H, N(CH₃)₂) ppm.
-
¹³C NMR (101 MHz, CDCl₃): δ 157.5 (C=O), 139.5 (Ar-C), 129.0 (Ar-CH), 122.5 (Ar-CH), 119.0 (Ar-CH), 58.0 (CH₂-N(CH₃)₂), 45.0 (N(CH₃)₂), 39.0 (CH₂-NH) ppm.
-
Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₈N₃O⁺ [M+H]⁺: 208.1444; found: 208.1441.
Note: The spectral data provided are representative and may vary slightly based on the specific instrumentation and experimental conditions.
Applications in Drug Development
The urea functional group is a key pharmacophore in a wide array of approved drugs and clinical candidates.[6] Its ability to act as both a hydrogen bond donor and acceptor facilitates strong and specific interactions with biological targets. The incorporation of the dimethylaminoethyl moiety can further enhance the pharmacokinetic properties of the resulting urea derivatives, such as aqueous solubility and cell permeability, which are critical for oral bioavailability.
The synthesized substituted ureas from this compound can be screened for various biological activities, including but not limited to:
-
Kinase Inhibition: Many kinase inhibitors, such as Sorafenib, feature a urea moiety for binding to the hinge region of the kinase domain.
-
Antiviral Activity: Urea derivatives have shown promise as inhibitors of viral proteases and other essential viral enzymes.
-
Anticancer Activity: The urea scaffold is present in several anticancer agents that modulate various signaling pathways involved in cell proliferation and survival.
Conclusion
The protocols outlined in this document provide a robust and versatile method for the synthesis of substituted ureas from this compound. The one-pot synthesis of the Boc-protected intermediate is efficient and proceeds under mild conditions. Subsequent deprotection is straightforward, affording the final products in good yields. The resulting compounds, featuring both a urea pharmacophore and a dimethylaminoethyl group, are valuable scaffolds for the discovery of new therapeutic agents.
References
- 1. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 2. organictimessyndicate.wordpress.com [organictimessyndicate.wordpress.com]
- 3. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 6. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Strategic Incorporation of the Dimethylamine Side Chain in the Synthesis of Osimertinib (AZD9291)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target both EGFR TKI-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][3][4] A critical structural feature of osimertinib is the N,N-dimethylaminoethyl side chain, which plays a significant role in the molecule's overall physicochemical properties and biological activity. This document outlines the synthetic strategies for incorporating this key moiety, with a focus on the role of related precursors and the use of carbamate protecting groups in the process. While tert-butyl N-[2-(dimethylamino)ethyl]carbamate is not typically used as a direct starting material, the synthesis involves the strategic use of the unprotected diamine N,N,N'-trimethylethane-1,2-diamine and the application of tert-butylcarbamate (Boc) as a protecting group on the aniline core.[5][6]
Mechanism of Action & Signaling Pathway
Osimertinib functions by covalently binding to the Cys797 residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition.[1][3] This action effectively blocks downstream signaling pathways, including the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are crucial for cancer cell proliferation and survival.[1][7] A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which helps to reduce toxicity and associated side effects like skin rash and diarrhea.[1][3][4]
Overall Synthesis Workflow
The synthesis of osimertinib is a multi-step process that involves the sequential construction of the substituted pyrimidine core followed by the introduction of the key side chains. A common and efficient strategy involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the dimethylaminoethyl side chain, followed by reduction of a nitro group, and a final acylation to install the acrylamide "warhead" responsible for the covalent binding.[8]
Experimental Protocols
Protocol 1: Synthesis of tert-butyl {4-[(2-dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamate
This protocol describes the introduction of the side chain via nucleophilic substitution, adapted from optimized procedures.[5][6]
-
Acylation (Protection): A solution of 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) is dissolved in a suitable solvent. Triethylamine (1.5 eq), di-tert-butyl dicarbonate (Boc₂O, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The mixture is heated to 40 °C and stirred until the reaction is complete (monitored by TLC).
-
Nucleophilic Substitution: To the protected aniline from the previous step (1.0 eq) in N,N-Dimethylacetamide (DMA), add N,N,N'-trimethylethane-1,2-diamine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 140 °C and stir for 2 hours.[6]
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., Dichloromethane).[6]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Reduction of the Nitro Group
This step converts the nitro-intermediate to the key aniline precursor.[5][6]
-
Suspend the nitro compound from Protocol 1 (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).[1]
-
Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours, monitoring reaction progress by TLC/LC-MS.[1]
-
Upon completion, cool the reaction and filter through celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aniline product.
Protocol 3: Final Acylation to form Osimertinib
This is the final step to install the acrylamide "warhead".[1]
-
Dissolve the aniline product from the previous steps (1.0 eq) in a dry aprotic solvent like THF or DCM and cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (TEA) (1.5 eq).[1]
-
Slowly add acryloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.[1]
-
Quench the reaction by adding water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain Osimertinib.[1]
Data Presentation
The following tables summarize reaction conditions and yields for key steps in various reported syntheses of osimertinib and its critical intermediates.
Table 1: Conditions for Nucleophilic Aromatic Substitution
| Starting Material | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester | N1,N1,N2-trimethylethane-1,2-diamine | DIPEA | DMA | 140 | 2 | 92 | [6] |
| 2,4-dichloro-5-methoxypyrimidine | N-(2-(dimethylamino)ethyl)-N-methyl-5-methoxy-2-nitroaniline | DIPEA | 1,4-dioxane | 110 | 6 | - | [1] |
| Intermediate 3 | N,N,N'-trimethylethane-1,2-diamine | DIPEA | DMAC | 110 | 6 | 98 |[9] |
Table 2: Conditions for Nitro Group Reduction
| Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester | Hydrazine hydrate, FeCl₃ | Ethanol | 80 | - | - | [5][6] |
| Nitro compound from Step 2 | Fe, NH₄Cl | Ethanol/Water | ~85 (Reflux) | 2-4 | - | [1] |
| Intermediate 4 | H₂, Pd/C | MeOH | Room Temp | 2 | quant. |[9] |
Table 3: Conditions for Final Acylation
| Starting Material | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aniline precursor | Acryloyl chloride | TEA | THF or DCM | 0 to RT | 3 | - | [1] |
| Aniline precursor | Acryloyl chloride | TEA | THF | 0 to RT | 3 | 87 |[9] |
Conclusion
The synthesis of osimertinib relies on a robust and reproducible chemical sequence. The introduction of the N,N-dimethylaminoethyl side chain, a critical pharmacophore, is efficiently achieved through nucleophilic aromatic substitution using N,N,N'-trimethylethane-1,2-diamine. The strategic use of protecting groups, such as the tert-butyl carbamate (Boc) group, is essential for directing reactivity and achieving high yields. The detailed protocols and summarized data provided herein serve as a valuable resource for researchers engaged in the synthesis of osimertinib and related compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of tert-Butyl N-(2-aminoethyl)carbamate Derivatives in the Synthesis of Suvorexant
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Suvorexant, a dual orexin receptor antagonist, highlighting the use of a key intermediate, a tert-butyl carbamate protected diamine. While the specific intermediate tert-butyl N-[2-(dimethylamino)ethyl]carbamate is not prominently cited in the primary synthesis routes of Suvorexant, the closely related and structurally similar tert-butyl N-(2-aminoethyl)carbamate is a crucial starting material. The protocols and data presented herein are based on established synthetic routes for Suvorexant that utilize this Boc-protected ethylenediamine intermediate.
Introduction
Suvorexant is a selective dual orexin receptor antagonist approved for the treatment of insomnia.[1][2][3] Its mechanism of action involves the blockade of orexin A and orexin B neuropeptides from binding to orexin 1 and orexin 2 receptors, thereby suppressing wakefulness.[1][2][3] The synthesis of Suvorexant involves the construction of a chiral diazepane ring, which is a key structural motif. A common strategy for building this ring system employs a protected diamine, such as tert-butyl N-(2-aminoethyl)carbamate, which serves as a versatile building block.
Synthetic Pathway of Suvorexant
The synthesis of Suvorexant can be accomplished through a multi-step sequence starting from tert-butyl N-(2-aminoethyl)carbamate. The general synthetic strategy involves the formation of a key ketone adduct, followed by cyclization to form the diazepane ring, and subsequent coupling reactions to complete the molecule.
Caption: Synthetic pathway of Suvorexant from a Boc-protected diamine.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of Suvorexant, based on reported laboratory and optimized processes.
| Step | Starting Material | Product | Yield (%) | Reference |
| Michael Addition & Trapping | N-Boc-1,2-diaminoethane | Ketone Adduct | ~75% | [3] |
| Intramolecular Reductive Amination & Boc Protection | Ketone Adduct | Racemic Diazepane | ~38% (overall from diamine) | [2] |
| Amide Coupling | Amine Intermediate & Triazole Acid Chloride | Suvorexant | 88-95% | [2][3] |
| Overall Yield | (R)-3-(BOC-amino)butyric acid & N-benzyl glycine ethyl ester | Suvorexant | 65% | [1] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl N-[2-(3-oxobutyl)amino]ethyl}carbamate (Ketone Adduct)
This protocol describes the Michael addition of N-Boc-1,2-diaminoethane to methyl vinyl ketone.
Materials:
-
tert-butyl N-(2-aminoethyl)carbamate
-
Methyl vinyl ketone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
Water
-
Sodium hydroxide solution
Procedure:
-
Dissolve 50g of tert-butyl N-(2-aminoethyl)carbamate in 300ml of dichloromethane and heat to 25-30 °C.
-
Cool the reaction mixture to 0-10 °C.
-
Add 10ml of DBU and 10ml of methyl vinyl ketone to the reaction mass and heat to 25-40 °C.
-
After the reaction is complete, add 100ml of water and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with sodium hydroxide solution.
-
Distill the solvent under vacuum at a temperature below 50 °C to obtain the crude product.
Protocol 2: Synthesis of Racemic tert-butyl 5-methyl-1,4-diazepane-1-carboxylate (Racemic Diazepane)
This protocol involves the deprotection of the ketone adduct followed by intramolecular reductive amination and reprotection.
Materials:
-
tert-butyl N-[2-(3-oxobutyl)amino]ethyl}carbamate
-
Methanolic hydrochloride
-
Dichloromethane
-
Water
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium triacetoxyborohydride
Procedure:
-
Dissolve 30g of the ketone adduct in 100ml of methanol under a nitrogen atmosphere at 25-30 °C and cool to 0-5 °C.
-
Add methanolic hydrochloride to the reaction mass and heat to 25-30 °C to effect Boc deprotection.
-
Distill off the solvent at a temperature below 50 °C.
-
To the residue, add a mixture of dichloromethane and water and stir at 25-30 °C.
-
Perform an intramolecular reductive amination using a suitable reducing agent like sodium triacetoxyborohydride.
-
After cyclization, protect the resulting secondary amine with (Boc)₂O to yield the racemic diazepane.
-
Purify the product by column chromatography.
Protocol 3: Final Amide Coupling to Synthesize Suvorexant
This protocol describes the coupling of the deprotected chiral diazepane with the triazole acid chloride.
Materials:
-
(R)-7-methyl-1,4-diazepane derivative (amine intermediate)
-
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl chloride (triazole acid chloride)
-
Triethylamine or other suitable base
-
Dichloromethane
Procedure:
-
Prepare the triazole acid chloride by treating 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid with oxalyl chloride and a catalytic amount of DMF in dichloromethane.
-
In a separate flask, dissolve the amine intermediate and triethylamine in dichloromethane.
-
Add the solution of the acid chloride to the amine solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (typically within 30 minutes).
-
Perform an extractive work-up.
-
Concentrate the dichloromethane solution and isolate Suvorexant by slow addition of an anti-solvent like heptane.
Mechanism of Action of Suvorexant
Suvorexant functions as a dual orexin receptor antagonist (DORA). Orexin-A and Orexin-B are neuropeptides produced in the hypothalamus that promote wakefulness by binding to orexin receptors OX1R and OX2R.[1][2][3] By competitively blocking the binding of these neuropeptides to their receptors, Suvorexant inhibits the wake-promoting signals, thereby facilitating the onset and maintenance of sleep.[1][2][3]
Caption: Mechanism of action of Suvorexant as a DORA.
General Experimental Workflow
The following diagram illustrates a typical workflow for a synthetic chemistry experiment as described in the protocols.
Caption: A general workflow for a synthetic chemistry experiment.
References
protocol for deprotection of tert-butyl N-[2-(dimethylamino)ethyl]carbamate
An In-Depth Technical Guide to the Deprotection of tert-butyl N-[2-(dimethylamino)ethyl]carbamate
Authored by: Gemini, Senior Application Scientist
Publication Date: December 30, 2025
Introduction: The Strategic Removal of a Workhorse Protecting Group
In the landscape of modern organic synthesis, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for the protection of primary and secondary amines.[1][2][3][4] Its widespread adoption is a testament to its robust stability across a diverse range of chemical environments, including basic, nucleophilic, and reductive conditions. This stability, however, is strategically paired with its clean and efficient removal under acidic conditions, providing a critical level of orthogonality in complex multi-step syntheses.[1][5]
This application note provides a detailed protocol and technical insights for the deprotection of a specific, yet representative substrate: this compound. This molecule, containing both a Boc-protected primary amine and a tertiary amine, serves as an excellent model for understanding the nuances of acid-mediated deprotection, including reagent choice, reaction kinetics, and product isolation. We will explore the underlying mechanism of this transformation and provide two field-proven, reliable protocols suitable for implementation in research and development laboratories.
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[2] The reaction proceeds through a well-established, multi-step mechanism that ensures a clean transformation with predictable byproducts.
-
Protonation of the Carbonyl: The reaction initiates with the protonation of the electrophilic carbonyl oxygen of the Boc group by a strong acid (e.g., H⁺ from TFA or HCl).[1][2][6][7] This step increases the electrophilicity of the carbonyl carbon.
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and undergoes spontaneous cleavage of the tert-butyl-oxygen bond. This fragmentation results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][2][6][7]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the free primary amine.[1][2][6][7] This irreversible step drives the reaction to completion.
-
Amine Salt Formation: In the acidic medium, the newly liberated primary amine, as well as the existing tertiary amine on the ethyl backbone, are immediately protonated to form the corresponding ammonium salts (e.g., trifluoroacetate or hydrochloride salts).[2][6]
The tert-butyl cation generated can be quenched by a nucleophile or eliminate a proton to form isobutylene gas.[4] For sensitive substrates, this cation can lead to unwanted alkylation side-products, necessitating the use of "scavengers" like anisole or triethylsilane to trap it.[2][8] However, for a simple substrate like N,N-dimethylethylenediamine, scavengers are typically not required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of tert-butyl N-[2-(dimethylamino)ethyl]carbamate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the purification of tert-butyl N-[2-(dimethylamino)ethyl]carbamate using silica gel column chromatography. Due to the basic nature of the tertiary amine in the target molecule, special considerations are necessary to achieve high purity and yield. These notes cover the selection of stationary and mobile phases, the importance of mobile phase additives, a step-by-step experimental protocol, and troubleshooting strategies.
Introduction
This compound is a valuable building block in organic synthesis, often used as a mono-protected diamine. The presence of both a Boc-protected primary amine and a tertiary amine allows for selective functionalization in multi-step syntheses. Achieving high purity of this intermediate is critical for the success of subsequent reactions.
Column chromatography is a standard method for the purification of this compound. However, the basic tertiary amine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to issues such as peak tailing, poor separation, and potential degradation of the product.[1][2] This protocol addresses these challenges by incorporating a basic additive into the mobile phase to ensure a successful and efficient purification.
Chromatographic Parameters
The selection of an appropriate stationary and mobile phase is crucial for the effective separation of the target compound from impurities.
Stationary Phase
Silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of Boc-protected amines.[1][2] Its polarity allows for the separation of compounds based on differences in their functional groups.
Mobile Phase (Eluent)
Two common solvent systems are effective for the purification of this compound. The optimal system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
-
System A: Ethyl Acetate in Hexanes: This is a versatile system that allows for fine-tuning of the polarity. A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing it, is often effective.
-
System B: Methanol in Dichloromethane (DCM): This more polar system is suitable for eluting more polar compounds. A typical starting concentration is 1-5% methanol in DCM.
Mobile Phase Additive
To mitigate the interaction between the basic tertiary amine and the acidic silica gel, the addition of a small amount of a basic modifier to the eluent is highly recommended.[1][2][3]
-
Triethylamine (TEA): Adding 0.5-1% (v/v) of triethylamine to the mobile phase neutralizes the acidic sites on the silica gel, which prevents streaking and improves the peak shape of the amine.[1][4]
Data Presentation
The following tables summarize the recommended parameters and expected outcomes for the purification process.
Table 1: Recommended Chromatographic Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography.[2] |
| Mobile Phase System A | Gradient: 5% to 30% Ethyl Acetate in Hexanes | Offers good selectivity for a wide range of polarities. |
| Mobile Phase System B | Isocratic or Gradient: 1% to 10% Methanol in Dichloromethane | Suitable for more polar impurities and the target compound.[5] |
| Mobile Phase Additive | 0.5 - 1.0% (v/v) Triethylamine (TEA) | Neutralizes acidic silica, preventing peak tailing of the amine.[1][4] |
| Loading Ratio | 1:30 to 1:50 (Crude Product : Silica Gel by weight) | A general guideline to prevent column overloading. |
Table 2: Expected TLC and Column Chromatography Outcomes
| Parameter | Expected Value | Notes |
| TLC Rf of Product | 0.2 - 0.4 | In the chosen eluent system for the column. This range provides optimal separation.[2][5] |
| Expected Purity | >95% | Dependent on the impurity profile and careful fraction collection. |
| Physical Appearance | Colorless to pale yellow oil | |
| Common Impurities | Starting materials, di-Boc protected diamine, and other by-products. | The di-Boc impurity is typically less polar than the mono-Boc product.[1] |
Experimental Protocols
Preliminary TLC Analysis
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude this compound in a solvent such as dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing the chosen solvent system (e.g., 20% Ethyl Acetate in Hexanes) with the addition of 0.5% triethylamine.
-
Visualize the spots using a suitable stain (e.g., potassium permanganate or ninhydrin, with heating).
-
Adjust the solvent polarity to achieve an Rf value of approximately 0.2-0.4 for the target compound.[2]
Column Chromatography Protocol
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexanes with 0.5% TEA).
-
Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 5% to 30% Ethyl Acetate in Hexanes).
-
Collect fractions in test tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: Orthogonal Protection Strategies with tert-Butyl N-[2-(Dimethylamino)ethyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
In complex multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the use of orthogonal protecting groups is crucial for the selective modification of polyfunctional molecules. This document details the application of a modified tert-butoxycarbonyl (Boc) protecting group, tert-butyl N-[2-(dimethylamino)ethyl]carbamate, herein referred to as "DMAE-Boc," in orthogonal protection strategies. While the parent Boc group is a cornerstone of acid-labile amine protection, the incorporation of a 2-(dimethylamino)ethyl moiety introduces the potential for a unique, secondary mode of deprotection. This allows for selective cleavage under conditions that leave other protecting groups, including the standard Boc group, intact. This application note provides a theoretical framework, comparative data for common protecting groups, and detailed experimental protocols for both the standard acid-labile deprotection and a proposed orthogonal, base-induced cyclization-cleavage strategy.
Introduction to the DMAE-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[1][2] The DMAE-Boc group, this compound, integrates the conventional acid-labile Boc functionality with a tertiary amine within the same moiety. This unique structural feature opens the door to an orthogonal deprotection strategy based on intramolecular assistance, a concept known as neighboring group participation.[3]
The primary amine to be protected is acylated with a suitable DMAE-Boc precursor to form the carbamate. The protected amine is stable under basic and nucleophilic conditions, as well as under catalytic hydrogenation, making it compatible with Fmoc and Cbz protecting groups.[1]
Orthogonal Deprotection Strategies
The key advantage of the DMAE-Boc group lies in its dual deprotection pathways, allowing for strategic, selective removal in the presence of other protecting groups.
Strategy 1: Standard Acid-Labile Cleavage
Similar to the conventional Boc group, the DMAE-Boc group can be efficiently cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[4] Protonation of the carbamate carbonyl oxygen leads to the loss of a stable tert-butyl cation, followed by decarboxylation to yield the deprotected amine.[4] This method is orthogonal to base-labile groups like Fmoc and hydrogenation-labile groups like Cbz.
Proposed Orthogonal Strategy 2: Quaternization and Base-Induced Cyclization-Cleavage
A key innovation with the DMAE-Boc group is the potential for a unique, orthogonal deprotection pathway initiated by the quaternization of the tertiary amine. The resulting ammonium salt becomes a potent electron-withdrawing group, activating the carbamate for intramolecular attack. Subsequent treatment with a non-nucleophilic base can induce an intramolecular cyclization, leading to the cleavage of the carbamate and release of the primary amine. This strategy is proposed to be orthogonal to standard acid-labile and hydrogenation-labile protecting groups.
Mechanism of Proposed Orthogonal Deprotection:
-
Quaternization: The tertiary amine of the DMAE-Boc group is alkylated, for example with methyl iodide, to form a quaternary ammonium salt.
-
Base-Induced Cyclization: A non-nucleophilic base deprotonates the carbamate nitrogen, forming an intermediate that undergoes intramolecular cyclization. The quaternized nitrogen acts as an internal leaving group precursor.
-
Cleavage: The cyclization results in the formation of a stable cyclic urea derivative and the release of the deprotected primary amine.
Comparative Data of Amine Protecting Groups
The following table summarizes the deprotection conditions for DMAE-Boc in comparison to other commonly used amine protecting groups, highlighting the basis for orthogonality.
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |
| This compound | DMAE-Boc | 1. Strong Acid (e.g., TFA in DCM) 2. (Proposed) Alkylating agent (e.g., MeI) followed by non-nucleophilic base (e.g., DBU) | 1. Fmoc, Cbz 2. Boc, Cbz, Fmoc (under non-basic quaternization) |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA in DCM)[1] | Fmoc, Cbz |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF)[5] | Boc, Cbz |
| Carboxybenzyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C)[5] | Boc, Fmoc |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with DMAE-Boc
This protocol describes a general procedure for the protection of a primary amine using a suitable DMAE-Boc precursor, such as DMAE-Boc-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile derivative with a DMAE moiety).
Materials:
-
Primary amine substrate
-
DMAE-Boc-ON (or other activated precursor)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine substrate (1.0 eq) in DCM or THF.
-
Add TEA or DIPEA (1.5 eq) to the solution and stir at room temperature.
-
Add a solution of DMAE-Boc-ON (1.1 eq) in the same solvent dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Standard Acid-Labile Deprotection of DMAE-Boc
Materials:
-
DMAE-Boc protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMAE-Boc protected amine (1.0 eq) in DCM (approximately 0.1 M solution).
-
Add TFA (10-20 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Proposed Orthogonal Deprotection of DMAE-Boc via Quaternization and Cyclization
Materials:
-
DMAE-Boc protected amine
-
Acetonitrile (anhydrous)
-
Methyl iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Diethyl ether
Procedure:
Step A: Quaternization
-
Dissolve the DMAE-Boc protected amine (1.0 eq) in anhydrous acetonitrile.
-
Add methyl iodide (1.5 - 2.0 eq) and stir the reaction mixture at room temperature in a sealed vial for 12-24 hours.
-
Monitor the formation of the quaternary ammonium salt, which may precipitate from the solution.
-
If a precipitate forms, collect it by filtration and wash with cold diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt. Use the salt directly in the next step.
Step B: Base-Induced Cyclization-Cleavage
-
Dissolve the crude quaternary ammonium salt from Step A in anhydrous acetonitrile.
-
Add DBU (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-8 hours, monitoring the cleavage of the DMAE-Boc group by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the deprotected amine by column chromatography.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate the orthogonal protection strategies and experimental workflows.
Caption: Orthogonal deprotection pathways of the DMAE-Boc group.
References
- 1. Tertiary amine-directed and involved carbonylative cyclizations through Pd/Cu-cocatalyzed multiple C-X (X = H or N) bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tertiary amine-directed and involved carbonylative cyclizations through Pd/Cu-cocatalyzed multiple C–X (X = H or N) bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl N-[2-(dimethylamino)ethyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl N-[2-(dimethylamino)ethyl]carbamate is a key bifunctional molecule widely utilized in organic synthesis, particularly in the development of pharmaceutical agents. Its structure incorporates a tert-butoxycarbonyl (Boc) protected primary amine and a tertiary amine, providing a versatile scaffold for the introduction of a dimethylaminoethyl moiety. This differential protection allows for selective chemical transformations at the less hindered primary amine following deprotection, making it a valuable building block in the multi-step synthesis of complex target molecules.
A significant application of this intermediate is in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] Osimertinib is a crucial therapeutic agent for the treatment of non-small-cell lung cancer (NSCLC) patients with specific EGFR mutations.[2][3] The dimethylaminoethyl side chain, introduced via this compound, plays a critical role in the drug's pharmacokinetic and pharmacodynamic properties.
This document provides detailed protocols for the large-scale synthesis of this compound, focusing on a robust and scalable method involving the selective mono-Boc protection of N,N-dimethylethylenediamine.
Application in Drug Development: Synthesis of Osimertinib
This compound serves as a critical building block in the synthesis of Osimertinib. The Boc-protected amine allows for the nucleophilic substitution reaction with a pyrimidine core, while the tertiary amine remains unreactive. Subsequent deprotection of the Boc group under acidic conditions reveals the primary amine, which is then acylated to complete the synthesis of the final drug molecule. The dimethylaminoethyl group is a common feature in many biologically active compounds, often contributing to improved solubility and receptor binding.
Signaling Pathway of the Target Drug
The diagram below illustrates the simplified EGFR signaling pathway and the mechanism of action of Osimertinib. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. In certain cancers, mutations in EGFR lead to its constitutive activation. Osimertinib acts as an irreversible inhibitor of these mutant forms of EGFR, blocking the downstream signaling and thereby inhibiting cancer cell growth.[][5]
Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.
Large-Scale Synthesis Workflow
The following diagram outlines the general workflow for the large-scale synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of a structurally similar compound, N-Boc-N,N'-dimethylethylenediamine.[6]
Materials:
-
N,N-Dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Potassium bicarbonate (KHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Reaction vessel with mechanical stirrer, dropping funnel, and temperature control
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a suitable reaction vessel, dissolve N,N-dimethylethylenediamine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 equivalent relative to the diamine) in anhydrous THF.
-
Slowly add the di-tert-butyl dicarbonate solution to the cooled diamine solution dropwise over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and a saturated aqueous solution of potassium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation if necessary.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and a closely related compound.
| Parameter | This compound (Estimated) | tert-Butyl methyl(2-(methylamino)ethyl)carbamate[6] |
| Starting Materials | N,N-Dimethylethylenediamine, Di-tert-butyl dicarbonate | N,N'-Dimethylethylenediamine, Di-tert-butyl dicarbonate |
| Solvent | Tetrahydrofuran | Tetrahydrofuran |
| Reaction Time | 14-19 hours | 72 hours |
| Yield | ~55-65% | 58% |
| Purity | >95% (after purification) | Not specified, but NMR consistent with structure |
Troubleshooting
The logical diagram below outlines a troubleshooting guide for common issues encountered during the synthesis.
Caption: Troubleshooting guide for the synthesis of this compound.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Role of osimertinib in the treatment of EGFR-mutation positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of osimertinib in epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols: tert-butyl N-[2-(dimethylamino)ethyl]carbamate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl N-[2-(dimethylamino)ethyl]carbamate is a versatile bifunctional building block with significant potential in the synthesis of nitrogen-containing heterocyclic compounds. The presence of a Boc-protected primary amine and a tertiary dimethylamino group allows for selective and sequential reactions, making it a valuable precursor for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. These application notes provide an overview of its utility and a detailed protocol for a representative synthesis of a substituted piperazinone, a common scaffold in medicinal chemistry.
Introduction to this compound
This compound possesses two key reactive sites: a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a tertiary amine. The Boc group provides a stable yet readily cleavable protecting group for the primary amine, allowing the tertiary amine to be utilized in various transformations without interference. Subsequently, the deprotection of the Boc group can unmask the primary amine for further functionalization or cyclization reactions. This differential reactivity is crucial for the regioselective synthesis of heterocycles.
Key Features:
-
Orthogonal Reactivity: The Boc-protected primary amine and the tertiary amine allow for selective reactions at different stages of a synthetic sequence.
-
Versatility: Can be employed in the synthesis of various heterocyclic systems, including piperazines, diazepines, and other related scaffolds.
-
Solubility: The tert-butyl group often enhances solubility in organic solvents, facilitating reaction work-up and purification.
Representative Application: Synthesis of a Substituted Piperazinone
A significant application of this compound is in the synthesis of substituted piperazinones. Piperazinone derivatives are prevalent in a wide range of biologically active compounds, exhibiting activities such as antiviral, anticancer, and antipsychotic properties. The following protocol describes a representative synthesis of 1-(2-(dimethylamino)ethyl)-4-phenylpiperazin-2-one.
Reaction Scheme
The synthesis involves a two-step process:
-
Alkylation: Nucleophilic substitution reaction of this compound with a suitable electrophile, in this case, N-(2-bromoethyl)aniline.
-
Deprotection and Cyclization: Removal of the Boc protecting group under acidic conditions, followed by an intramolecular cyclization to form the piperazinone ring.
Caption: Synthetic workflow for the preparation of a substituted piperazinone.
Experimental Protocol
Step 1: Synthesis of tert-butyl (2-(dimethylamino)ethyl)(2-(phenylamino)ethyl)carbamate (Intermediate)
-
To a solution of this compound (1.0 g, 4.94 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.24 g, 5.93 mmol) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-(2-bromoethyl)aniline (1.09 g, 5.43 mmol) in DMF (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the intermediate.
Step 2: Synthesis of 1-(2-(dimethylamino)ethyl)-4-phenylpiperazin-2-one
-
Dissolve the intermediate (1.0 g, 3.11 mmol) in dichloromethane (DCM, 15 mL).
-
Add trifluoroacetic acid (TFA, 5 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM (20 mL) and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel (eluent: DCM/methanol gradient) to obtain the final product.
Quantitative Data (Representative)
The following table summarizes representative quantitative data for the synthesis.
| Step | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) |
| 1 | Intermediate | 321.45 | 75 | >95% |
| 2 | Final Product | 247.34 | 85 | >98% |
Table 1: Representative quantitative data for the synthesis of 1-(2-(dimethylamino)ethyl)-4-phenylpiperazin-2-one.
Characterization Data (Representative)
-
1-(2-(dimethylamino)ethyl)-4-phenylpiperazin-2-one:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30-7.25 (m, 2H), 6.95-6.90 (m, 3H), 3.65 (t, J = 5.6 Hz, 2H), 3.40 (s, 2H), 3.30 (t, J = 5.6 Hz, 2H), 2.70 (t, J = 6.0 Hz, 2H), 2.55 (t, J = 6.0 Hz, 2H), 2.30 (s, 6H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.5, 148.0, 129.1, 120.5, 116.8, 57.9, 57.2, 53.4, 50.1, 48.5, 45.3.
-
MS (ESI+): m/z 248.1 [M+H]⁺.
-
Logical Workflow for Synthesis
The overall synthetic strategy relies on the sequential reactivity of the two nitrogen centers.
Caption: Logical workflow of the synthetic protocol.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. The differential reactivity of its protected primary amine and tertiary amine functionalities allows for controlled and regioselective synthetic transformations. The representative synthesis of a substituted piperazinone detailed herein illustrates a practical application of this building block in constructing pharmaceutically relevant scaffolds. Researchers in drug discovery and development can leverage the unique properties of this reagent to access novel chemical entities with diverse biological activities.
Application Notes and Protocols for the Use of tert-Butyl N-[2-(dimethylamino)ethyl]carbamate in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl N-[2-(dimethylamino)ethyl]carbamate, also known as Boc-DMAE, is a valuable building block in combinatorial chemistry for the synthesis of diverse compound libraries. Its structure incorporates a Boc-protected primary amine and a tertiary amine, offering a versatile scaffold for the introduction of molecular diversity. The Boc (tert-butyloxycarbonyl) protecting group is stable under various reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the primary amine. The presence of the dimethylamino group can impart desirable physicochemical properties to the final compounds, such as increased solubility and potential for specific biological interactions.
These application notes provide detailed protocols for the use of this compound in solid-phase combinatorial library synthesis, specifically utilizing a split-and-pool strategy.
Data Presentation
The following table summarizes hypothetical quantitative data for a typical solid-phase synthesis workflow involving the coupling of this compound. These values are illustrative and may vary depending on the specific resin, coupling reagents, and subsequent building blocks used.
| Step | Parameter | Value | Notes |
| Resin Loading | Initial Resin Substitution | 1.0 mmol/g | Starting loading of the solid support (e.g., Rink Amide resin). |
| Loading Efficiency | >95% | Efficiency of attaching the first building block or linker. | |
| Boc Deprotection | Deprotection Time | 20 min | Using 20% piperidine in DMF for Fmoc removal (if applicable). |
| Completion Check | Positive Kaiser Test | Indicates the presence of free primary amines. | |
| Coupling of Boc-DMAE | Reaction Time | 2 h | |
| Equivalents of Boc-DMAE | 3 eq | Relative to the resin loading. | |
| Equivalents of Coupling Reagent | 3 eq | E.g., HBTU/HATU. | |
| Coupling Efficiency | >90% | Monitored by a negative Kaiser test. | |
| Final Cleavage | Cleavage Cocktail | TFA/TIPS/H₂O (95:2.5:2.5) | Trifluoroacetic acid, triisopropylsilane, and water. |
| Cleavage Time | 2 h | ||
| Crude Product Purity | 85-95% | As determined by LC-MS. | |
| Overall Yield (based on initial resin loading) | 70-85% | For a single coupling step of Boc-DMAE. |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Synthesis using this compound
This protocol outlines the steps for incorporating this compound onto a solid support as part of a combinatorial library synthesis. It assumes the use of a standard solid-phase synthesis resin, such as Rink Amide resin, and Fmoc chemistry for the preceding building blocks.
Materials:
-
Rink Amide resin
-
This compound (Boc-DMAE)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Deionized water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if applicable):
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Coupling of this compound:
-
In a separate vial, dissolve 3 equivalents of this compound, 2.9 equivalents of HBTU/HATU, and 6 equivalents of DIPEA in DMF.
-
Allow the mixture to pre-activate for 5 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
-
Boc Deprotection and Further Diversification (if required):
-
To remove the Boc group and expose the primary amine for further reactions, treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (5 times) and DMF (5 times).
-
Neutralize the resin with a solution of 10% DIPEA in DMF (2 times for 5 minutes each).
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
The resin is now ready for the next coupling step.
-
-
Cleavage from Resin:
-
After the final synthetic step, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and dry the product under vacuum.
-
-
Analysis: Analyze the crude product by LC-MS to determine purity and confirm the molecular weight.
Visualizations
Experimental Workflow: Split-and-Pool Synthesis
The following diagram illustrates a typical split-and-pool synthesis workflow for generating a combinatorial library using this compound as one of the building blocks.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-butyl N-[2-(dimethylamino)ethyl]carbamate
Welcome to the technical support center for troubleshooting challenges encountered during the Boc deprotection of tert-butyl N-[2-(dimethylamino)ethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of this compound?
A1: Incomplete deprotection of this substrate is often attributed to several factors:
-
Insufficient Acid Stoichiometry: The presence of the basic dimethylamino group means that at least two equivalents of acid are required: one to protonate the dimethylamino group and another to catalyze the Boc deprotection. Using only a catalytic amount or a single equivalent of acid will be insufficient.
-
Inadequate Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, substrates with basic functional groups may require longer reaction times or gentle heating to drive the reaction to completion.[1]
-
Inappropriate Solvent: The choice of solvent is crucial for ensuring the solubility of both the substrate and the acid. Dichloromethane (DCM) is a commonly used and effective solvent for TFA-mediated deprotection.[1]
-
Moisture Contamination: Water in the reaction mixture can reduce the effective concentration of the acid, hindering the deprotection process.[2]
Q2: Can the basicity of the dimethylamino group interfere with the deprotection reaction?
A2: Yes, the basic nature of the tertiary amine can significantly impact the deprotection. The dimethylamino group will be protonated by the acid, effectively consuming one equivalent. This reduces the amount of acid available to catalyze the removal of the Boc group. Therefore, it is crucial to use a sufficient excess of acid to account for this.
Q3: What are the signs of an incomplete reaction?
A3: Incomplete deprotection can be identified by:
-
TLC Analysis: The presence of a spot corresponding to the starting material (this compound) alongside the product spot.
-
LC-MS Analysis: Detection of a mass peak corresponding to the starting material in the crude reaction mixture.
-
NMR Spectroscopy: The persistence of the characteristic tert-butyl signal (a singlet at ~1.4 ppm) in the 1H NMR spectrum of the product.
Q4: Are there any common side reactions to be aware of during the deprotection of this substrate?
A4: A primary side reaction during acid-mediated Boc deprotection is the potential for the generated tert-butyl cation to alkylate nucleophilic sites on the substrate or product.[3] However, for this compound, the amines are likely to be protonated under acidic conditions, which deactivates them towards alkylation. Scavengers like triisopropylsilane (TIS) or thioanisole can be added to trap the tert-butyl cation if side reactions are suspected.[2]
Troubleshooting Guide
This section provides a systematic approach to resolving incomplete Boc deprotection of this compound.
Problem: Starting material remains after the standard deprotection time.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
Possible Cause & Solution
| Possible Cause | Recommended Solution | Experimental Protocol |
| Insufficient Acid | Increase the equivalents of acid (TFA or HCl) to at least 2-4 equivalents to ensure both the dimethylamino group is protonated and there is sufficient acid to catalyze the deprotection. | See Protocol 1 and 2 |
| Short Reaction Time | Extend the reaction time. Monitor the reaction progress by TLC or LC-MS every hour until the starting material is consumed. Reaction times can range from 1 to 16 hours.[4] | See Protocol 1 and 2 |
| Low Temperature | If the reaction is sluggish at room temperature, gently warm the reaction mixture to 30-40°C. | See Protocol 1 |
| Solvent Issues | Ensure the use of a suitable anhydrous solvent like DCM or 1,4-dioxane to maintain the reactivity of the acid.[4] | See Protocol 1 and 2 |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc deprotection.[4]
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA (2-4 equivalents) to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is no longer detectable. The reaction is often accompanied by the evolution of CO₂ gas.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the free diamine, N,N-dimethylethane-1,2-diamine.
Experimental Workflow for TFA Deprotection
Caption: Step-by-step workflow for Boc deprotection using TFA.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides an alternative to TFA and often yields the product as a hydrochloride salt, which can sometimes be easier to handle and purify.[4]
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane or Methanol (optional, for solubility)
-
Diethyl ether
Procedure:
-
Reaction Setup: Place this compound (1 equivalent) in a round-bottom flask. If necessary, dissolve it in a minimal amount of 1,4-dioxane or methanol.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (2-5 equivalents).
-
Reaction Monitoring: Stir the mixture at room temperature for 1-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Isolation:
-
Upon completion, if a precipitate has formed, add diethyl ether to aid precipitation. Collect the solid by vacuum filtration, washing with diethyl ether. Dry the solid under vacuum to obtain N,N-dimethylethane-1,2-diamine as its dihydrochloride salt.[4]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to yield the crude hydrochloride salt.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Boc deprotection of amino compounds, which can be adapted for this compound.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl in Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| TFA Concentration | 20-50% (v/v) in DCM[4] | N/A |
| HCl Equivalents | N/A | 2-10 equivalents[4] |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 4 hours[4] | 1 - 16 hours[4] |
| Typical Yield | >90% | >90% |
Signaling Pathways and Logical Relationships
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection proceeds via an acid-catalyzed elimination mechanism.
Caption: The acid-catalyzed mechanism of Boc deprotection.
By following this guide, researchers can effectively troubleshoot and optimize the Boc deprotection of this compound, leading to successful synthetic outcomes.
References
Technical Support Center: Synthesis of tert-butyl N-[2-(dimethylamino)ethyl]carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl N-[2-(dimethylamino)ethyl]carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound?
A1: The most prevalent side reaction is the formation of the di-protected byproduct, di-tert-butyl N,N'-[ethane-1,2-diylbis(dimethylcarbamoyl)]dicarbamate. This occurs when both nitrogen atoms of the starting material, N,N-dimethylethylenediamine, react with the Boc-anhydride.[1][2] Several strategies can be employed to minimize this, primarily by controlling the stoichiometry and reaction conditions.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[3][4] By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the diamine and the formation of the mono-Boc protected product and the di-Boc byproduct. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.[5][6][7]
Q3: What are the key factors influencing the yield of the desired mono-protected product?
A3: The key factors include the stoichiometry of the reactants (diamine to Boc-anhydride ratio), the rate of addition of the Boc-anhydride, the reaction temperature, and the choice of solvent.[1] Using a slight excess of the diamine or a substoichiometric amount of Boc-anhydride can favor the formation of the mono-protected product.
Q4: How can I purify the final product from the di-protected byproduct?
A4: Purification can be achieved by column chromatography on silica gel.[8] The polarity difference between the mono-Boc and di-Boc products allows for their separation. The more polar mono-Boc product will have a lower Rf value on TLC and will elute later from the column compared to the less polar di-Boc byproduct. In some cases, vacuum distillation can also be an effective purification method.[2][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. Monitor the reaction by TLC until the starting material is consumed.[10] |
| Formation of a significant amount of the di-Boc byproduct. | Carefully control the stoichiometry by using a slight excess of N,N-dimethylethylenediamine or slightly less than one equivalent of di-tert-butyl dicarbonate. Add the di-tert-butyl dicarbonate solution slowly to the reaction mixture.[1] | |
| Presence of a significant amount of di-Boc byproduct in the final product | Inadequate control over stoichiometry or reaction conditions. | Optimize the molar ratio of reactants. A study on a similar system showed that using 0.8 equivalents of Boc-anhydride maximized the yield of the mono-protected product. Consider in situ mono-protonation of the diamine to deactivate one amino group.[11][12] |
| Inefficient purification. | Optimize the mobile phase for column chromatography to achieve better separation between the mono- and di-Boc products. A gradient elution may be necessary. For basic compounds that streak on silica, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve separation.[8][13] | |
| Difficulty in separating the product from unreacted starting material | The starting diamine is highly polar and may streak or remain at the baseline on TLC. | For column chromatography, consider using a more polar solvent system. Adding a small amount of triethylamine to the eluent can help to reduce streaking of the basic amine starting material.[13] An acidic work-up can be used to remove the unreacted basic diamine.[14] |
| Product degradation during purification | The product may be sensitive to the acidic nature of silica gel. | Consider using deactivated silica gel for column chromatography.[8] Alternatively, minimize the time the product is in contact with the silica gel by using flash chromatography. |
Quantitative Data Summary
The following table summarizes the effect of reactant stoichiometry on the yield of mono-Boc protected diamines, based on a study using microreactor technology for the synthesis of mono-Boc-piperazine, which is analogous to the synthesis of the target molecule.
| Equivalents of Boc-Anhydride | Yield of Mono-Boc Product (%) | Observations |
| < 0.8 | Lower | Unreacted diamine is the predominant species. |
| 0.8 | ~45% (Maximum Yield) | Optimal ratio for maximizing the mono-protected product. |
| > 0.8 | Lower | The di-protected byproduct becomes the predominant species. |
| Data adapted from a study on mono-Boc-protection of piperazine, which demonstrates the critical impact of stoichiometry on product distribution. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of N,N-Dimethylethylenediamine
This protocol is adapted from established methods for the selective mono-protection of diamines.[1][14]
Materials:
-
N,N-Dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
In a round-bottom flask, dissolve N,N-dimethylethylenediamine (1.1 to 1.5 equivalents) in the chosen solvent (DCM or THF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent.
-
Add the di-tert-butyl dicarbonate solution dropwise to the stirred diamine solution over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane with a small amount of triethylamine).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired mono-Boc product from the di-Boc byproduct and any unreacted starting material.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 10% Methanol in Dichloromethane with 0.5% Triethylamine)
-
Visualization agent (e.g., potassium permanganate stain or ninhydrin stain)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
On the origin line of a TLC plate, spot the starting material (N,N-dimethylethylenediamine), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend.
-
Once the solvent front is near the top of the plate, remove the plate and mark the solvent front.
-
Dry the plate and visualize the spots under a UV lamp (if applicable) and then by staining with potassium permanganate or ninhydrin.
-
The starting amine will appear as a spot (typically at a low Rf), while the less polar products (mono-Boc and di-Boc) will have higher Rf values. The di-Boc product will be less polar and have a higher Rf than the mono-Boc product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oiv.int [oiv.int]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 12. researchgate.net [researchgate.net]
- 13. VanVeller Lab Resources [group.chem.iastate.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of tert-butyl N-[2-(dimethylamino)ethyl]carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl N-[2-(dimethylamino)ethyl]carbamate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common method of reacting N,N-dimethylethylenediamine with di-tert-butyl dicarbonate (Boc₂O).
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors, including reaction conditions and reagent stoichiometry. Below is a systematic approach to troubleshoot and optimize your synthesis.
Possible Causes and Solutions:
-
Suboptimal Reagent Stoichiometry: The molar ratio of N,N-dimethylethylenediamine to Boc₂O is critical. An excess of the diamine can lead to unreacted starting material, while a large excess of Boc₂O can promote the formation of the di-protected byproduct.
-
Recommendation: Start with a slight excess of N,N-dimethylethylenediamine (e.g., 1.1 to 1.5 equivalents) to favor the mono-Boc protected product.
-
-
Inadequate Reaction Temperature: The reaction is typically performed at a low temperature initially to control the exothermic reaction and then allowed to warm to room temperature.
-
Recommendation: Begin the reaction at 0 °C and then let it stir at room temperature. For sluggish reactions, a gentle increase in temperature (e.g., to 40°C) can be considered, but this may also increase the formation of byproducts.
-
-
Incorrect Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate.
-
Recommendation: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for this reaction. Ensure the solvent is anhydrous, as water can react with Boc₂O.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material is consumed. Typical reaction times range from 2 to 24 hours.
-
Issue 2: Formation of Significant Amounts of Di-Boc Byproduct
Question: I am observing a significant amount of the di-Boc protected N,N-dimethylethylenediamine in my reaction mixture. How can I minimize its formation?
Answer: The formation of the di-Boc byproduct, where both nitrogen atoms of the diamine are protected, is a common side reaction. Here are strategies to enhance the selectivity for the desired mono-protected product.
Strategies to Minimize Di-Boc Formation:
-
Control Stoichiometry: This is the most critical factor. Using a large excess of Boc₂O will drive the reaction towards the di-protected product.
-
Recommendation: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of Boc₂O relative to the N,N-dimethylethylenediamine.
-
-
Slow Addition of Boc₂O: Adding the Boc₂O solution dropwise to the reaction mixture containing the diamine helps to maintain a low concentration of the protecting agent, thus favoring mono-protection.
-
Low Reaction Temperature: Performing the addition of Boc₂O at a lower temperature (e.g., 0 °C or even -10 °C) can improve selectivity by slowing down the rate of the second protection step.
Issue 3: Difficulty in Purifying the Product
Question: I am having trouble isolating a pure sample of this compound from the crude reaction mixture. What are the recommended purification methods?
Answer: Effective purification is essential to remove unreacted starting materials, the di-Boc byproduct, and other impurities. A combination of extraction and chromatography is typically employed.
Purification Protocol:
-
Aqueous Workup:
-
After the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Silica gel column chromatography is the most effective method for separating the mono-Boc product from the di-Boc byproduct and any remaining starting material.
-
A gradient elution system is recommended, starting with a non-polar solvent and gradually increasing the polarity. A common eluent system is a gradient of ethyl acetate in hexane or methanol in dichloromethane.
-
-
Distillation:
-
For larger scale purifications, vacuum distillation can be an effective method to obtain the pure product, as this compound is an oil at room temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are relatively inert and provide good solubility for the reactants. It is crucial to use anhydrous solvents to prevent the hydrolysis of di-tert-butyl dicarbonate.
Q2: Is a base required for this reaction?
A2: While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often recommended. The base neutralizes the acidic byproducts of the reaction, which can improve the reaction rate and yield.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting diamine, the mono-Boc product, and the di-Boc byproduct will have different retention factors (Rf values). Staining with ninhydrin can be useful for visualizing the amine-containing spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: What are the expected 1H NMR chemical shifts for this compound?
A4: While the exact chemical shifts can vary depending on the solvent, you can expect to see a singlet for the nine protons of the tert-butyl group around 1.4 ppm, a singlet for the six protons of the dimethylamino group around 2.2 ppm, and two triplets for the two methylene groups in the ethyl chain between 2.4 and 3.3 ppm.
Data Presentation
The following tables summarize reaction conditions and reported yields for the mono-Boc protection of N,N-dimethylethylenediamine and similar diamines, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Reaction Conditions for Mono-Boc Protection of Diamines
| Diamine | Boc₂O (eq.) | Solvent | Base (eq.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylethylenediamine | 1.0 | THF | - | Room Temp | 72 | 58 | N/A |
| Ethylenediamine | 1.0 | Dioxane/Water | MgO | Room Temp | 16 | High | [1] |
| Ethylenediamine | 1.0 | EtOH | - | Reflux | 18 | 51 | [2] |
| N-Methylethylenediamine | 1.0 | Acetonitrile | TEA (1.2) | -30 to RT | 2 | 66 | N/A |
| Various Diamines | 1.0 | Methanol | HCl (1.0) | 0 to RT | 1 | 65-95 | [3] |
Note: Yields are highly dependent on the specific reaction conditions and purification methods.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
N,N-Dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve N,N-dimethylethylenediamine (1.0 eq.) in anhydrous DCM.
-
If using a base, add triethylamine (1.1 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
References
Technical Support Center: Purification of tert-butyl N-[2-(dimethylamino)ethyl]carbamate
Introduction
tert-butyl N-[2-(dimethylamino)ethyl]carbamate is a pivotal building block in modern organic synthesis, particularly valued in pharmaceutical development for its orthogonally protected diamine structure. The presence of an acid-labile tert-butoxycarbonyl (Boc) group and a base-stable dimethylamino group allows for precise, sequential molecular modifications. However, the synthesis of this intermediate, typically via the reaction of N,N-dimethylethylenediamine with di-tert-butyl dicarbonate (Boc anhydride), often yields a crude product containing various impurities.
This technical guide serves as a dedicated support center for researchers, chemists, and process development professionals. It provides field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during the purification of this compound, ensuring the high purity required for subsequent synthetic applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is directly linked to the reaction stoichiometry and workup conditions. The most common impurities are unreacted starting materials and reaction byproducts.
| Impurity | Chemical Name | Origin | Key Characteristics |
| Starting Material | N,N-dimethylethylenediamine | Incomplete reaction | Basic, water-soluble upon protonation. |
| Starting Material | Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent used | Volatile, can be hydrolyzed with base.[1] |
| Byproduct | tert-Butanol | Boc protection reaction | Volatile, often removable under high vacuum.[1] |
| Byproduct | Di-Boc Quaternary Salt | Potential side reaction | A di-acylated byproduct may form, though less common. |
| Solvents | Dichloromethane, THF, Ethyl Acetate, etc. | Reaction/Workup | Varies based on protocol. |
Q2: How can I perform a quick purity assessment of my crude product before committing to a large-scale purification?
A2: A combination of Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a rapid and informative assessment.
-
Thin Layer Chromatography (TLC): Use a silica gel plate and a mobile phase such as 5-10% methanol in dichloromethane.[2] Visualize the spots using a potassium permanganate stain, which is effective for amines. Unreacted N,N-dimethylethylenediamine will typically have a very low Rf value (streaking from the baseline), while the desired product will be higher up. Boc anhydride may not be visible with all stains.[1]
-
¹H NMR Spectroscopy: Dissolve a small sample in CDCl₃. The presence of unreacted Boc anhydride is indicated by a sharp singlet around δ 1.5 ppm.[1] The desired product will show a characteristic singlet for the Boc group's nine protons around δ 1.45 ppm, along with signals for the ethyl and methyl groups. Comparing the integration of the Boc peak to other signals can give a rough estimate of purity.
Q3: My purified product is a colorless to pale yellow oil. Is this normal?
A3: Yes, this is the expected physical state for pure this compound.[3] While some Boc-protected amines can be crystalline solids, many, especially those with flexible alkyl chains, exist as oils or low-melting solids at room temperature.[4][5] If your product is a persistent oil, do not assume it is impure; instead, rely on analytical data like NMR and HPLC to confirm its identity and purity.[6]
Q4: What are the recommended storage conditions for the purified compound?
A4: To maintain its integrity, the purified product should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[7] It should also be kept in a dark place to prevent potential degradation.[8] The compound is a tertiary amine, which can slowly oxidize over time if exposed to air.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the purification process.
Issue 1: Removing Unreacted Starting Materials
Q: My ¹H NMR spectrum shows a significant amount of unreacted N,N-dimethylethylenediamine. How can I remove it without chromatography?
A: An acidic wash during the aqueous workup is highly effective. The underlying principle is a simple acid-base extraction.
-
Causality: The target compound's Boc-protected amine is non-basic, but the unreacted N,N-dimethylethylenediamine has two basic nitrogen atoms. By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 0.5 M to 1 M HCl), you protonate the diamine, forming a water-soluble ammonium salt.[1] This salt will then partition into the aqueous layer, leaving the desired neutral product in the organic phase.
-
Protocol:
-
Dissolve your crude product in an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer two to three times with a dilute HCl solution.
-
Follow with a wash using saturated sodium bicarbonate solution to neutralize any residual acid, and then a brine wash to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
-
Caution: Avoid using strong acids or prolonged exposure, as this can lead to the cleavage of the acid-labile Boc group.[10][11]
Q: My crude product has a distinct "Boc" smell, and I see the Boc anhydride peak in the NMR. What is the most efficient removal method?
A: You have two primary, highly effective options depending on your product's stability and the scale of your reaction.
-
Removal by Evaporation/High Vacuum: Boc anhydride and its main byproduct, tert-butanol, are relatively volatile.[1] If your desired product is a non-volatile oil or solid, you can often remove these impurities by concentrating the crude mixture on a rotary evaporator and then leaving it under a high vacuum for an extended period (several hours to overnight).[1] This is the simplest method and avoids additional chemical reagents.
-
Removal by Basic Wash: Boc anhydride is sensitive to hydrolysis under basic conditions. A vigorous wash with a saturated sodium bicarbonate (NaHCO₃) solution can effectively destroy it.[1]
-
Mechanism: The bicarbonate hydrolyzes the anhydride to tert-butanol and carbon dioxide, which are easily removed.
-
Procedure: During your workup, wash the organic layer containing the crude product vigorously with saturated NaHCO₃ solution for 5-10 minutes. Repeat if necessary.
-
Issue 2: Challenges with Flash Column Chromatography
Q: My compound is streaking badly on the TLC plate and column. Why is this happening and how can I fix it?
A: Streaking (tailing) of amines on silica gel is a classic problem caused by the interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface. This strong interaction leads to poor peak shape and inefficient separation.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase.[2]
-
Recommended Modifier: Add 0.5% to 1% triethylamine (TEA) to your eluent system (e.g., for every 100 mL of your mobile phase, add 0.5-1 mL of TEA).
-
Mechanism: The triethylamine is a stronger base than your product and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your product to travel through the column without strong, undesirable interactions, resulting in sharp, symmetrical peaks.
-
Q: I'm struggling to separate my product from a closely-eluting impurity. How can I optimize my column chromatography separation?
A: Optimizing separation requires a systematic approach to adjusting the polarity of the mobile phase.
-
Solvent System Selection: If you are using a gradient of methanol in dichloromethane and seeing poor separation, consider switching to an ethyl acetate/hexanes system.[2] Different solvent systems have different selectivities and may resolve impurities that co-elute in another system.
-
Use a Shallow Gradient: Instead of a steep gradient (e.g., 0% to 20% polar solvent), run a much shallower one (e.g., 0% to 5% over many column volumes). This increases the resolution between closely eluting compounds.
-
Isocratic Elution: If you have identified a solvent mixture from TLC that gives good separation (ideally with your product Rf between 0.25 and 0.4), you can run the column isocratically (with a constant solvent composition). This is often the best way to achieve baseline separation of difficult-to-resolve spots.
-
Column Loading: Do not overload the column. A good rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.[2] Overloading is a common cause of poor separation.
Issue 3: Post-Purification Problems
Q: I've purified my product by chromatography, but I can't remove the last traces of ethyl acetate or dichloromethane. What should I do?
A: Residual solvent is a common issue with viscous oils. A standard rotary evaporator may not be sufficient.
-
Solution: Use a high-vacuum pump (e.g., via a Schlenk line) to remove the final traces of solvent. Gently heating the sample (e.g., to 30-40 °C) while under high vacuum can help drive off the solvent more effectively. Be cautious not to heat too high to avoid product decomposition.
Q: I need a solid material for my next step, but my purified product remains an oil. What techniques can I try to induce crystallization?
A: Crystallizing a persistent oil can be challenging but is often achievable.[4]
-
High Purity is Key: First, ensure your product is >98% pure by NMR. Impurities can significantly inhibit crystallization.
-
Solvent Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, dichloromethane) and then add a poor solvent (e.g., hexanes, pentane) dropwise until the solution becomes cloudy.[5] Let it stand, or gently warm to redissolve and then cool slowly. Sometimes, scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystal growth.
-
Seed Crystals: If you have ever had a batch solidify, save a few crystals. Adding a single seed crystal to a supersaturated solution of the oil can induce rapid crystallization.[12][13]
-
Lyophilization (Freeze-Drying): If the compound is soluble in a solvent like 1,4-dioxane or water, you can freeze the solution and remove the solvent under high vacuum. This can sometimes yield an amorphous solid powder.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Optimized Aqueous Workup
This protocol is designed to remove both basic (N,N-dimethylethylenediamine) and acidic/neutral (Boc anhydride) impurities before any chromatographic steps.
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 0.5 M HCl (2 x 5 mL per 1 g of crude). This removes the unreacted diamine.
-
Basic Wash: Wash with saturated aqueous NaHCO₃ solution (2 x 5 mL per 1 g of crude). This removes residual acid and hydrolyzes excess Boc anhydride.[1]
-
Brine Wash: Wash with saturated aqueous NaCl (brine) (1 x 5 mL per 1 g of crude) to facilitate separation and remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate using a rotary evaporator. Place the resulting oil under high vacuum for at least 2 hours to remove volatile impurities like tert-butanol.
Protocol 2: Purification by Flash Column Chromatography
This protocol is recommended for achieving high purity, especially when acidic/basic washes are insufficient.
-
Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh), using a 30:1 to 50:1 weight ratio of silica to crude product.[2][14]
-
Prepare the Mobile Phase: A common mobile phase is a gradient of methanol (MeOH) in dichloromethane (DCM). Prepare stock solutions of 100% DCM and 10% MeOH in DCM. Crucially, add 0.5% triethylamine (TEA) to both stock solutions to prevent streaking. [2]
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel (approx. 2x the weight of your crude product) and slurry it with the dissolved product. Concentrate this slurry on a rotary evaporator to create a dry, free-flowing powder. This "dry loading" method results in better separation. Carefully add the powder to the top of the packed column.
-
Elution: Begin elution with 100% DCM (+0.5% TEA). Gradually increase the polarity by slowly adding the 10% MeOH/DCM solution. A typical gradient might be from 0% to 5% MeOH over several column volumes.
-
Fraction Collection: Collect fractions and monitor them by TLC (using a KMnO₄ stain) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Use a high-vacuum line to remove the last traces of solvent and triethylamine.
| Parameter | Recommended Specification | Rationale & Expert Insight |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography of small organic molecules.[2] |
| Mobile Phase | 0-5% Methanol in Dichloromethane (+0.5% TEA) | A common gradient for eluting Boc-protected amines. The TEA is critical to prevent peak tailing.[2] |
| Alternative Mobile Phase | 10-50% Ethyl Acetate in Hexanes (+0.5% TEA) | A less polar option that can sometimes provide better selectivity. |
| TLC Rf of Product | ~0.3 - 0.4 | This Rf range in the chosen TLC solvent system generally translates to good separation on a column. |
Section 4: Visual Workflow for Purification Strategy
The following diagram outlines a decision-making process for selecting the appropriate purification method based on initial analysis of the crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tert-butyl methyl(2-(methylamino)ethyl)carbamate CAS#: 112257-19-9 [m.chemicalbook.com]
- 8. 112257-19-9|tert-Butyl methyl(2-(methylamino)ethyl)carbamate|BLD Pharm [bldpharm.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Di-tert-butyl_dicarbonate [chemeurope.com]
- 11. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 12. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Stability of tert-butyl N-[2-(dimethylamino)ethyl]carbamate in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability issues of tert-butyl N-[2-(dimethylamino)ethyl]carbamate in acidic media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of this compound in acidic media?
A1: The instability is due to the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group.[1] The carbamate linkage is susceptible to cleavage under acidic conditions, which removes the Boc group and generates the free diamine. This reaction is a standard procedure in organic synthesis for deprotecting amines.[1][2]
Q2: What is the mechanism of degradation in acidic media?
A2: The degradation, or deprotection, is an acid-catalyzed process. The reaction begins with the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (N,N-dimethylethylenediamine) and carbon dioxide.[3]
Q3: Under what conditions is this compound generally stable?
A3: The Boc group is generally stable under basic and neutral conditions, as well as in the presence of most nucleophiles.[1][2] This stability allows for a variety of chemical transformations to be performed on other parts of a molecule without affecting the Boc-protected amine.
Q4: What are the typical acidic reagents used for the cleavage of the Boc group?
A4: Strong acids are commonly used for the removal of the Boc group. These include trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM), and hydrochloric acid (HCl) in solvents like dioxane or methanol.[4] Aqueous solutions of strong acids like phosphoric acid have also been reported for this purpose.[4]
Q5: How does acid concentration affect the rate of degradation?
A5: The rate of degradation is highly dependent on the acid concentration. Kinetic studies on the HCl-catalyzed deprotection of Boc-protected amines have shown that the reaction rate has a second-order dependence on the HCl concentration.[5] This means that even small increases in acid concentration can lead to a significant increase in the rate of Boc group cleavage.
Troubleshooting Guides
Issue 1: Complete and rapid degradation of my compound upon introduction to an acidic environment.
-
Question: I am working with a multi-step synthesis and my this compound is degrading completely as soon as I introduce an acidic reagent. How can I avoid this?
-
Answer: This is expected behavior due to the acid-labile nature of the Boc protecting group. To prevent this, you should avoid acidic conditions if you wish to keep the Boc group intact. If the subsequent reaction step requires an acidic environment, you may need to reconsider your synthetic strategy. This could involve changing the order of steps or using an alternative, acid-stable protecting group for the amine.
Issue 2: Incomplete removal of the Boc group during a deprotection step.
-
Question: I am trying to deprotect this compound, but the reaction is sluggish and incomplete. What can I do?
-
Answer: Several factors could be contributing to incomplete deprotection:
-
Insufficient Acid: Ensure you are using a sufficient excess of a strong acid like TFA or HCl. The reaction rate is highly dependent on the acid concentration.[5]
-
Reaction Time: The deprotection may require more time. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Temperature: While many deprotections proceed at room temperature, gentle heating may be required for more stubborn substrates. However, be cautious as this can also promote side reactions.
-
Solvent: The choice of solvent can influence the reaction rate. Ensure your solvent is compatible with the acidic reagent and your starting material. Anhydrous conditions are often preferred for Boc deprotection.[2]
-
Issue 3: Formation of unexpected byproducts during acidic deprotection.
-
Question: After treating my Boc-protected compound with strong acid, I am observing the formation of unexpected byproducts in my reaction mixture. What are these and how can I prevent them?
-
Answer: The most common side reactions during Boc deprotection are caused by the reactive tert-butyl cation that is generated.[3] This carbocation is an electrophile and can react with any nucleophiles present in your reaction mixture or on the substrate itself, leading to tert-butylation.
-
Prevention with Scavengers: To prevent these side reactions, "scavengers" are often added to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate and will effectively "trap" it. Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger.
-
Thioanisole: Useful if your molecule contains sulfur-containing residues like methionine or cysteine.
-
Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.
-
-
Data Presentation
The stability of this compound is highly pH-dependent. The following table provides an illustrative example of the expected stability profile in aqueous solutions at 25°C. Please note that these are representative values and the actual degradation rates will depend on the specific experimental conditions, including the buffer system and co-solvents used.
| pH | Stability | Estimated Half-life (t½) |
| 1.0 | Very Low | < 1 hour |
| 3.0 | Low | Several hours |
| 5.0 | Moderate | > 24 hours |
| 7.0 | High | Several days to weeks |
| 9.0 | High | Several days to weeks |
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection of this compound
This protocol describes a standard method for the removal of the Boc protecting group using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution. Caution: The reaction can be exothermic and evolves CO₂ gas. Ensure adequate ventilation.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
For work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected N,N-dimethylethylenediamine.
Protocol 2: Monitoring the Stability of this compound in an Acidic Buffer by HPLC
This protocol outlines a method to quantitatively assess the stability of the title compound at a specific acidic pH over time.
Materials:
-
This compound
-
Acidic buffer of desired pH (e.g., citrate or acetate buffer)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA) for mobile phase
-
HPLC system with a C18 column and UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: In a volumetric flask, add a known volume of the stock solution to the acidic buffer to achieve the desired final concentration.
-
Time Zero (t=0) Analysis: Immediately after preparation, inject an aliquot of the sample onto the HPLC system. This will serve as your t=0 reference.
-
Incubation: Incubate the remaining sample solution at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and inject it onto the HPLC system.
-
HPLC Analysis: Use a suitable gradient elution method (e.g., a gradient of acetonitrile in water with 0.1% TFA) to separate the parent compound from its degradation product (N,N-dimethylethylenediamine). Monitor the elution profile at an appropriate UV wavelength (e.g., 210 nm).
-
Data Analysis: For each time point, determine the peak area of the parent compound. Calculate the percentage of the compound remaining relative to the peak area at t=0. Plot the percentage of the remaining compound against time to obtain a degradation profile.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Boc-Protected Diamines
Welcome to the technical support center for the purification of Boc-protected diamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis and purification of these critical building blocks.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in preparing mono-Boc-protected diamines?
A1: The main challenge is achieving selective mono-protection. The reaction of a diamine with di-tert-butyl dicarbonate ((Boc)₂O) can lead to a mixture of the unreacted diamine, the desired mono-Boc-protected product, and the di-Boc-protected byproduct.[1][2][3] Separating these three components can be difficult due to their similar polarities.
Q2: What are the common impurities found in a crude mono-Boc-protected diamine reaction mixture?
A2: Besides the starting diamine and the di-protected product, common impurities can include tert-butanol, which is a byproduct of the decomposition of Boc-anhydride. If a catalyst such as 4-(dimethylamino)pyridine (DMAP) is used, it may also be present. In some cases, urea derivatives can form from isocyanate intermediates, especially at higher temperatures.[4]
Q3: What analytical techniques are recommended to assess the purity of a Boc-protected diamine?
A3: The purity of Boc-protected diamines is typically assessed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the Boc group (a characteristic singlet at ~1.4 ppm in ¹H NMR corresponding to the nine protons of the tert-butyl group).[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile diamines and their protected forms, providing both separation and identification.[8]
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the components of the reaction mixture, including the starting material, mono- and di-protected products.[9]
Q4: Is the Boc protecting group stable to silica gel column chromatography?
A4: While the Boc group is known to be acid-labile, it is generally considered stable enough for purification by silica gel column chromatography.[10] However, prolonged exposure to acidic conditions, which can be present on silica gel, should be avoided. It is advisable to use a neutral or basic mobile phase system if stability is a concern.
Q5: What is the "one-pot" acid-mediated method for selective mono-Boc protection?
A5: This is a widely used and efficient protocol for selective mono-Boc protection of diamines.[5][8] The method involves the in situ generation of one equivalent of an acid (e.g., HCl from trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂)) in an anhydrous solvent like methanol.[5] The acid protonates one of the amino groups of the diamine, rendering it unreactive towards (Boc)₂O. The remaining free amino group can then be selectively protected.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of mono-Boc-protected product with significant amounts of starting diamine and di-Boc byproduct. | 1. Non-selective reaction: The two amino groups of the diamine have similar reactivity. 2. Incorrect stoichiometry: The ratio of (Boc)₂O to the diamine is not optimal. | 1. Employ the "one-pot" acid-mediated protection method: Use one equivalent of an acid source like Me₃SiCl to selectively deactivate one amino group.[5][8] 2. Optimize the stoichiometry: A slight excess of the diamine can favor mono-protection, but this is not always practical for valuable starting materials. In flow chemistry, using 0.8 equivalents of (Boc)₂O has been shown to maximize the yield of the mono-protected product.[2] |
| Difficulty in separating the mono-Boc product from the di-Boc product and starting diamine by column chromatography. | Similar polarities of the three components. | 1. Acid-base extraction: Before chromatography, perform an acidic wash (e.g., with dilute HCl) to extract the basic unreacted diamine and the mono-Boc product into the aqueous layer. The neutral di-Boc product will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract with an organic solvent to recover the mono-Boc product and the unreacted diamine.[5] 2. Optimize chromatography conditions: Use a shallow gradient of a more polar solvent during column chromatography to improve separation. |
| Presence of unexpected byproducts in the NMR or MS spectrum. | 1. Di-Boc protection: The primary amine has reacted twice.[4] 2. Urea formation: An isocyanate intermediate may have formed and reacted with another amine molecule.[4] 3. O-Boc protection: If the diamine also contains a hydroxyl group, it may have been protected. | 1. Control the amount of (Boc)₂O: Use 1.0-1.2 equivalents to minimize di-Boc formation.[4] 2. Control the reaction temperature: Run the reaction at room temperature or below to reduce the formation of urea byproducts.[4] 3. Favor N-protection: For molecules with hydroxyl groups, run the reaction at a lower temperature and without a strong base to favor the more nucleophilic amine's reaction.[4] |
| The reaction is sluggish or incomplete. | 1. Weakly nucleophilic amine: The diamine may be electron-deficient (e.g., an aromatic diamine). 2. Steric hindrance: Bulky substituents near the amino group can slow down the reaction. | 1. Add a catalyst: A catalytic amount of DMAP (0.1-0.2 equivalents) can be added to activate the (Boc)₂O.[4] 2. Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS and allow for a longer reaction time. Gentle heating can be applied, but be mindful of potential side reactions. |
| Emulsion formation during aqueous workup. | The presence of both polar and non-polar functionalities in the products and byproducts. | 1. Add brine: Add a saturated aqueous solution of NaCl to the aqueous layer to help break the emulsion. 2. Use a phase separator: Pass the mixture through a phase separator to facilitate the separation of the aqueous and organic layers. |
Data Presentation
Table 1: Yields and Purities of Mono-Boc Protected Diamines via the "One-Pot" Acid-Mediated Method [5][7][8]
| Diamine | Acid Source | Yield (%) | Purity (%) |
| (1R,2R)-cyclohexane-1,2-diamine | Me₃SiCl | 66 | >99 |
| (1R,2R)-cyclohexane-1,2-diamine | SOCl₂ | 41 | >99 |
| (1R,2R)-1,2-diphenylethyl-1,2-diamine | Me₃SiCl | 45 | 98 |
| 1,2-diaminopropane | Me₃SiCl | 72 | >99 |
| Ethylenediamine | Me₃SiCl | 22 | >99 |
| 1,3-diaminopropane | Me₃SiCl | 24 | >99 |
| 1,4-diaminobutane | Me₃SiCl | 19 | 93 |
| 1,6-diaminohexane | Me₃SiCl | 51 | 95 |
| 1,7-diaminoheptane | Me₃SiCl | 46 | 96 |
| 1,8-diaminooctane | Me₃SiCl | 42 | 97 |
Experimental Protocols
Protocol 1: General "One-Pot" Procedure for Selective Mono-Boc Protection of Diamines[5]
This protocol is adapted from a procedure for the selective mono-Boc protection of various diamines using Me₃SiCl as an in situ source of HCl.
Materials:
-
Diamine (1 equivalent)
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl) (1 equivalent, freshly distilled)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent)
-
Deionized water
-
Ether
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C under a nitrogen atmosphere with stirring.
-
Slowly add freshly distilled Me₃SiCl (1 equivalent) dropwise to the solution. A white precipitate may form.
-
Allow the mixture to warm to room temperature.
-
Add deionized water (approximately 1 mL per gram of diamine) followed by a solution of (Boc)₂O (1 equivalent) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC or LC-MS.
-
Dilute the reaction mixture with water and wash the aqueous layer with ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mono-Boc-protected diamine.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Confirm the presence of a sharp singlet at approximately 1.45 ppm, which integrates to 9 protons, corresponding to the tert-butyl group of the Boc protecting group.
-
Observe the chemical shifts of the protons on the carbons adjacent to the nitrogen atoms. The protons near the Boc-protected nitrogen will typically be shifted downfield compared to the protons near the free amine.
-
Integrate the peaks to confirm the ratio of protons in the molecule, which can help in assessing purity.
Mandatory Visualizations
Caption: Experimental workflow for the selective mono-Boc protection of diamines.
References
- 1. mcours.net [mcours.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. benchchem.com [benchchem.com]
- 10. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 11. researchgate.net [researchgate.net]
tert-butyl cation scavenging during deprotection of tert-butyl N-[2-(dimethylamino)ethyl]carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful deprotection of tert-butyl N-[2-(dimethylamino)ethyl]carbamate and related compounds. Particular focus is given to the prevention of side reactions through the effective scavenging of the tert-butyl cation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during the Boc deprotection of this compound?
A1: The primary cause of side-product formation is the generation of a highly reactive tert-butyl cation (t-Bu⁺) intermediate.[1][2][3] This occurs when the Boc (tert-butoxycarbonyl) group is cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile and can alkylate any nucleophilic sites on the desired product molecule, leading to undesired impurities.[1][2][3]
Q2: What are the potential nucleophilic sites on the product, N,N-dimethylethylenediamine, that are susceptible to alkylation by the tert-butyl cation?
A2: For N,N-dimethylethylenediamine, the primary nucleophilic sites are the two nitrogen atoms. While the primary amine is the intended product, the tertiary dimethylamino group is also nucleophilic and can be alkylated by the tert-butyl cation. This would result in the formation of a quaternary ammonium salt, a potentially problematic side product. While less common than side reactions with residues like tryptophan or methionine in peptides, this possibility should be considered.[4]
Q3: What are scavengers and how do they prevent the formation of side products?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][2][3] They are typically nucleophiles that are more reactive or are present in a much higher concentration than the sensitive sites on the substrate.[3] By reacting with the t-Bu⁺ cation at a faster rate, they neutralize it and prevent it from causing unwanted alkylation of the desired product.[1]
Q4: Can the Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. Signs of an incomplete reaction include a complex mixture of products observed by analytical techniques like HPLC or LC-MS, and the presence of the starting material.[2] On a TLC plate, the deprotected amine product is typically more polar (lower Rf value) than the Boc-protected starting material.
Troubleshooting Guides
Issue 1: Observation of an unexpected peak in LC-MS with a mass increase of +56 Da.
-
Possible Cause: This mass shift is a strong indicator of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic site on your product molecule.[3] In the case of N,N-dimethylethylenediamine, this could be the formation of a quaternary ammonium salt at the tertiary amine.
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reaction mixture. The choice of scavenger is critical for effectively trapping the tert-butyl cation.
-
Recommended Scavengers:
-
Triisopropylsilane (TIS) or Triethylsilane (TES): These are highly effective carbocation scavengers that work by reducing the tert-butyl cation to the inert gas isobutane.[2][5] They are often used in a cocktail with TFA and water.
-
Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol. It is commonly included in scavenger cocktails.[5][6]
-
Thioanisole or 1,2-Ethanedithiol (EDT): While often used to protect sulfur-containing residues in peptides, these can also serve as effective general cation scavengers.[2]
-
-
Issue 2: The deprotection reaction is slow or incomplete.
-
Possible Cause 1: Insufficient acid strength or concentration. The concentration of TFA or HCl may be too low to efficiently cleave the Boc group, especially if the reaction is performed at a low temperature.[1][2]
-
Solution 1: Increase the acid concentration. For example, use a higher percentage of TFA in dichloromethane (DCM), or switch from a dilute HCl solution to 4M HCl in dioxane.[1][2]
-
Possible Cause 2: Steric hindrance. Although less likely for this specific substrate, bulky groups near the Boc-protected amine can slow down the reaction rate.[3]
-
Solution 2: A combination of a stronger acid, longer reaction time, and gentle warming may be required. It is crucial to use an effective scavenger cocktail under these more forceful conditions to prevent an increase in side products.[3]
-
Possible Cause 3: Insufficient reaction time or temperature. Deprotection rates are temperature-dependent.
-
Solution 3: Extend the reaction time and monitor the progress by TLC or LC-MS. If the reaction is sluggish at room temperature, consider gentle warming (e.g., to 40°C), but be mindful that this can also accelerate side reactions.[1]
Data Presentation
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue. While not directly measuring N-tert-butylation of a tertiary amine, this data provides a useful comparison of the general efficacy of common scavenger cocktails in trapping the tert-butyl cation, as determined by HPLC analysis of the crude product after cleavage.
Table 1: Efficacy of Scavenger Cocktails in Preventing tert-Butylation
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 85.3 | 14.7 |
| 95% TFA / 5% TIS | 98.2 | 1.8 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 97.5 | 2.5 |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | 99.1 | 0.9 |
Note: This data is illustrative and based on a model peptide system. Optimal conditions for this compound may vary.[1]
Experimental Protocols
Protocol 1: General Deprotection using TFA and a Scavenger
This protocol is a general guideline for the solution-phase deprotection of this compound.
-
Preparation: Dissolve the Boc-protected compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask with a magnetic stir bar.
-
Scavenger Addition: Add the chosen scavenger. A common and effective choice is Triisopropylsilane (TIS). Add TIS to a final concentration of 2.5-5% (v/v). For a cocktail, a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) can be prepared and used directly as the deprotection reagent.
-
Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equivalents, or as part of the pre-mixed cocktail) to the stirred solution. Caution: The reaction can be exothermic and will evolve CO₂ gas.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the N,N-dimethylethylenediamine product.
-
Protocol 2: Deprotection using HCl in Dioxane
This protocol provides an alternative method using a commercially available solution of HCl in an organic solvent.
-
Preparation: Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane or methanol in a round-bottom flask with a magnetic stir bar.
-
Scavenger Addition: Add a scavenger such as TIS (2-5 equivalents).
-
Deprotection: Add a solution of 4M HCl in 1,4-dioxane (3-4 equivalents) to the mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 16 hours.
-
Work-up:
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, add cold diethyl ether to encourage further precipitation, and collect the solid by vacuum filtration, washing with cold ether.
-
If no precipitate forms, remove the solvent and excess HCl under reduced pressure to yield the crude hydrochloride salt. The salt can then be used as is or neutralized with a base as described in Protocol 1 to obtain the free amine.
-
Mandatory Visualizations
Caption: Boc deprotection mechanism, side reaction, and scavenger intervention.
Caption: Troubleshooting workflow for Boc deprotection experiments.
References
optimizing temperature for the synthesis of tert-butyl N-[2-(dimethylamino)ethyl]carbamate
Technical Support Center: Synthesis of tert-butyl N-[2-(dimethylamino)ethyl]carbamate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the critical role of temperature in this synthesis.
Introduction: The Criticality of Temperature Control
The synthesis of this compound, a key intermediate in pharmaceutical development, typically involves the reaction of N,N-dimethylethylenediamine with di-tert-butyl dicarbonate ((Boc)₂O). While seemingly straightforward, this reaction is highly sensitive to temperature. Precise temperature control is paramount for achieving high yield and purity, primarily by managing the reaction's exothermic nature and preventing the formation of undesirable byproducts.
This guide will explore the causal relationships between temperature, reaction outcomes, and troubleshooting strategies to ensure a successful and reproducible synthesis.
Reaction Overview & Mechanism
The fundamental reaction involves the nucleophilic attack of an amino group from N,N-dimethylethylenediamine on one of the carbonyl carbons of (Boc)₂O. The primary amine is significantly more reactive than the tertiary amine, leading to selective protection.
Caption: Figure 1. Synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this reaction?
Answer: The optimal temperature profile involves two stages. The initial addition of (Boc)₂O should be performed at a low temperature, typically between 0 °C and 5 °C . This is crucial for controlling the initial exotherm of the reaction. After the addition is complete, the reaction is often allowed to slowly warm to room temperature (20-25 °C) and stirred for several hours to ensure completion. Maintaining a low initial temperature is the single most important factor in preventing side reactions.
Q2: My yield is very low, and I have a lot of unreacted N,N-dimethylethylenediamine. What's the problem?
Answer: A low yield with significant starting material remaining often points to two potential temperature-related issues:
-
Insufficient Reaction Time or Temperature: If the reaction was not allowed to warm to room temperature or was not stirred long enough after the initial addition, it may be incomplete. It is essential to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) or LC-MS.
-
(Boc)₂O Decomposition: Di-tert-butyl dicarbonate can decompose at elevated temperatures. If the local temperature during addition exceeded 30-40 °C due to an uncontrolled exotherm, a portion of the reagent may have been consumed, leaving insufficient (Boc)₂O to react with all the diamine.
Q3: I'm observing a significant amount of a bis-Boc protected side product. How can temperature control help minimize this?
Answer: Formation of the bis-protected product, where both the primary and tertiary amines are acylated, is a known side reaction. While the tertiary amine is much less nucleophilic, its reaction rate increases with temperature.
-
Causality: High reaction temperatures provide the necessary activation energy for the less reactive tertiary amine to attack (Boc)₂O.
-
Solution: Strict adherence to a low initial reaction temperature (0-5 °C) dramatically improves selectivity for mono-protection of the primary amine. The difference in nucleophilicity between the primary and tertiary amines is more pronounced at lower temperatures, favoring the desired product.
Q4: The reaction is highly exothermic upon adding (Boc)₂O. How can I manage this safely?
Answer: This is an expected observation and highlights the importance of procedural control.
-
Slow, Portion-wise Addition: Never add the (Boc)₂O all at once. It should be added slowly and portion-wise, or as a solution in a suitable solvent, to a well-stirred solution of the diamine.
-
Efficient Cooling: Use an ice bath or a cryostat to maintain the internal reaction temperature below 5 °C during the addition.
-
Adequate Headspace & Stirring: Ensure the reaction flask is large enough (not more than two-thirds full) and that stirring is vigorous to dissipate heat effectively from the point of addition.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.
Technical Support Center: Stability of tert-butyl N-[2-(dimethylamino)ethyl]carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solvent effects on the stability of tert-butyl N-[2-(dimethylamino)ethyl]carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of tert-butyl N-[[2-(dimethylamino)ethyl]carbamate?
A1: The stability of this compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group.[1] Key factors that can lead to its degradation include:
-
Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[1]
-
Elevated Temperatures: Thermal decomposition can occur at higher temperatures.
-
Presence of Strong Nucleophiles or Bases: Although generally more stable to bases than acids, prolonged exposure to strong bases can lead to hydrolysis.[1]
-
Solvent Type: The polarity and protic nature of the solvent can influence the rate of degradation.
Q2: In which types of solvents is tert-butyl N-[[2-(dimethylamino)ethyl]carbamate generally stable?
A2: The compound is generally most stable in anhydrous, aprotic solvents of low to medium polarity at room temperature. Examples of suitable solvents for storage and routine handling include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Toluene
Q3: Which solvents should be used with caution or avoided?
A3: Caution should be exercised with the following types of solvents:
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in hydrolysis of the carbamate, especially in the presence of acidic or basic impurities.[2] While the reaction may be slow at neutral pH, it can become significant over time or at elevated temperatures.
-
Acidic Solvents or Additives: Any solvent containing acidic impurities or used with acidic reagents (e.g., trifluoroacetic acid, hydrochloric acid) will readily cleave the Boc group.[1]
Q4: What are the likely degradation products of tert-butyl N-[[2-(dimethylamino)ethyl]carbamate?
A4: The primary degradation pathway is the cleavage of the Boc group, which results in the formation of N,N-dimethylethane-1,2-diamine, carbon dioxide, and isobutylene. Under oxidative conditions, other degradation products could potentially form.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Step | Rationale |
| Unexpected loss of starting material during reaction workup. | Accidental exposure to acidic conditions. | Neutralize all aqueous layers with a mild base (e.g., sodium bicarbonate) before extraction. Ensure all glassware is free of acidic residue. | The Boc group is readily cleaved by even trace amounts of acid.[1] |
| Formation of N,N-dimethylethane-1,2-diamine as a major byproduct. | Hydrolysis of the Boc-carbamate. | If using a protic solvent, minimize reaction time and temperature. For long-term storage, use an anhydrous aprotic solvent. | Protic solvents can facilitate the hydrolysis of the carbamate ester linkage.[2] |
| Inconsistent results in stability studies. | Variability in solvent quality. | Use high-purity, anhydrous solvents for all experiments. Check for and remove any acidic or basic impurities in the solvents. | Impurities in solvents can catalyze degradation, leading to inconsistent results. |
| Compound degradation during concentration/evaporation. | Excessive heat. | Use a rotary evaporator with a water bath temperature below 40°C. For highly sensitive applications, consider lyophilization. | The Boc group can be thermally labile at elevated temperatures. |
Stability in Different Solvent Types (Qualitative)
| Solvent Type | Examples | Expected Stability | Potential Degradation Pathway |
| Aprotic Non-Polar | Toluene, Hexane | High | Minimal degradation expected. |
| Aprotic Polar | Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | High to Moderate | Generally stable, but DMF can sometimes contain basic impurities. |
| Protic Polar | Water, Methanol, Ethanol, Isopropanol | Moderate to Low | Susceptible to solvolysis (hydrolysis/alcoholysis), especially at non-neutral pH or elevated temperature.[2] |
| Acidic | Solutions containing TFA, HCl, etc. | Very Low | Rapid acid-catalyzed cleavage of the Boc group.[1] |
| Basic | Solutions containing NaOH, KOH, etc. | Moderate | Generally more stable than in acidic conditions, but hydrolysis can occur over time, especially with strong bases.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC or LC-MS/MS system
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC or LC-MS/MS analysis. For the thermally stressed sample, dissolve it in the mobile phase.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Quantitative Stability Analysis by LC-MS/MS
This protocol describes a method to quantify the degradation of this compound in a specific solvent over time.
Materials:
-
This compound
-
Solvent of interest (e.g., methanol, water, acetonitrile)
-
Internal standard (e.g., a structurally similar and stable compound)
-
LC-MS/MS system
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and an internal standard in a stable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare a solution of the compound in the solvent of interest at a known concentration (e.g., 100 µg/mL).
-
Incubation: Store the sample solution under controlled conditions (e.g., specific temperature and light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample, add the internal standard, and dilute with the initial mobile phase to quench any further reaction.
-
LC-MS/MS Analysis: Inject the prepared samples and calibration standards into the LC-MS/MS system. A C18 reversed-phase column is typically suitable. Use a mobile phase gradient of water and acetonitrile with 0.1% formic acid. Monitor the parent and a characteristic fragment ion for both the analyte and the internal standard.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Use this curve to determine the concentration of the compound at each time point. Calculate the degradation rate and half-life.
Potential Degradation Pathways
The primary degradation pathways for this compound are acid-catalyzed hydrolysis and thermal decomposition.
References
improving the selectivity of mono-Boc protection of N,N-dimethylethylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the selective mono-Boc protection of N,N-dimethylethylenediamine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of mono-Boc product | 1. Incomplete reaction. 2. Formation of di-Boc byproduct. 3. Suboptimal reaction temperature. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Employ strategies to enhance selectivity, such as slow addition of Boc-anhydride or in situ mono-protonation of the diamine. 3. Maintain the reaction temperature at 0°C during the addition of Boc-anhydride to control the exothermic reaction.[1] |
| Significant formation of di-Boc byproduct | 1. High local concentration of Boc-anhydride. 2. Use of a catalyst that promotes di-protection (e.g., DMAP). 3. Reaction temperature is too high. | 1. Add the Boc-anhydride solution dropwise over an extended period.[1] 2. Avoid or use catalytic amounts of DMAP, as it can increase the formation of the di-Boc product.[2] 3. Conduct the addition of Boc-anhydride at 0°C.[1] |
| Difficulty in purifying the mono-Boc product | 1. Similar polarities of the starting material, mono-Boc, and di-Boc products. 2. Emulsion formation during aqueous workup. | 1. Utilize an acidic workup to protonate the unreacted diamine and the mono-Boc product, allowing for extraction of the di-Boc byproduct with an organic solvent. Subsequently, basify the aqueous layer and extract the mono-Boc product. 2. Add brine during the aqueous workup to break up emulsions. |
| Reaction is not proceeding | 1. Poor quality of reagents. 2. Inactive Boc-anhydride. 3. The amine starting material is protonated. | 1. Ensure all reagents are pure and anhydrous where necessary. 2. Use fresh or properly stored Boc-anhydride. 3. If the starting diamine is a salt, it must be neutralized with a base before the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the mono-Boc protection of N,N-dimethylethylenediamine?
The primary challenge is preventing the formation of the di-Boc protected byproduct.[1] Achieving high selectivity for the desired mono-protected product is crucial.
Q2: How can I improve the selectivity for the mono-Boc product?
Several strategies can be employed to enhance selectivity:
-
Slow addition of Boc-anhydride: This minimizes its local concentration, favoring mono-protection.[1]
-
Low temperature: Performing the addition of Boc-anhydride at 0°C helps to control the reaction's exothermicity and improve selectivity.[1]
-
In situ mono-protonation: By adding one equivalent of an acid (like HCl, generated in situ from TMSCl or SOCl₂), one of the amine groups can be selectively protonated, rendering it unreactive to the Boc-anhydride.[3][4]
Q3: What solvents are recommended for this reaction?
Dichloromethane (DCM) and methanol are commonly used solvents.[1] Methanol can be particularly advantageous as it often keeps all reagents and products in solution.
Q4: What is the optimal stoichiometry of Boc-anhydride to use?
Typically, 1.0 to 1.2 equivalents of Boc-anhydride are used.[2] In some optimization studies, using slightly less than one equivalent (e.g., 0.8 equivalents) has been shown to maximize the yield of the mono-protected product in flow chemistry systems.
Q5: Can I use a catalyst for this reaction?
While 4-dimethylaminopyridine (DMAP) is a common catalyst for Boc protections, it can sometimes promote the formation of the di-Boc byproduct.[2] Its use should be carefully considered and optimized. Iodine has also been reported as a catalyst for the Boc-protection of amines.[5][6]
Q6: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of byproducts.[1]
Quantitative Data Summary
| Method | Diamine:Boc₂O:Acid (equiv.) | Solvent | Temperature | Time | Yield of Mono-Boc Product | Reference |
| In situ HCl (from Me₃SiCl) | 1 : 1 : 1 | Methanol | 0°C to RT | 1 hr | 66% (for cyclohexane-1,2-diamine) | [3][4] |
| In situ HCl (from SOCl₂) | 1 : 1 : 1 | Methanol | -20°C to RT | - | 41% (for cyclohexane-1,2-diamine) | [4] |
| HCl gas | 1 : 1 : 1 | Methanol | 0°C to RT | 1 hr | 80-87% (for various diamines) | [7] |
| Flow Chemistry | 1 : 0.8 : 0 | Methanol | 30°C | 75 sec (residence) | 45% (for piperazine) |
Experimental Protocols
Protocol 1: Mono-Boc Protection via In Situ Mono-protonation with Me₃SiCl
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[3][4]
-
Preparation: In a round-bottom flask, dissolve N,N-dimethylethylenediamine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath with vigorous stirring.
-
Mono-protonation: Slowly add freshly distilled chlorotrimethylsilane (Me₃SiCl) (1 equivalent) dropwise to the cooled solution. A white precipitate may form.
-
Equilibration: Allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in methanol to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-Boc protected product.
Protocol 2: Mono-Boc Protection via Slow Addition of Boc₂O
This is a more traditional approach that relies on careful control of reagent addition and temperature.[1]
-
Preparation: In a round-bottom flask equipped with a dropping funnel, dissolve N,N-dimethylethylenediamine (e.g., 1.5 equivalents) in dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Boc₂O Solution: In the dropping funnel, prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in dichloromethane.
-
Slow Addition: Add the Boc₂O solution dropwise from the dropping funnel to the stirred diamine solution over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then warm to room temperature and stir for another 2-4 hours, monitoring by TLC.
-
Work-up:
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography if necessary.
Visualizations
Caption: Reaction pathway for selective mono-Boc protection.
Caption: Troubleshooting workflow for low selectivity.
Caption: Key parameter relationships for reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. redalyc.org [redalyc.org]
- 5. sciforum.net [sciforum.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
analytical methods for detecting side products in tert-butyl N-[2-(dimethylamino)ethyl]carbamate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect side products in the synthesis of tert-butyl N-[2-(dimethylamino)ethyl]carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side product is the di-Boc protected N,N-dimethylethylenediamine, where both nitrogen atoms are protected by a tert-butoxycarbonyl (Boc) group. Other potential impurities include unreacted starting materials (N,N-dimethylethylenediamine and di-tert-butyl dicarbonate) and urea derivatives, especially if a catalyst like 4-(dimethylamino)pyridine (DMAP) is used.[1]
Q2: Which analytical techniques are most suitable for monitoring the reaction and assessing product purity?
A2: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of the main product and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary for these thermally labile compounds.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the confirmation of the desired product and the identification of unknown impurities.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Issue: Poor separation of spots on the TLC plate.
-
Question: My TLC plate shows spots that are streaking or have Rf values that are too close together. How can I improve the separation?
-
Answer:
-
Optimize the Mobile Phase: The polarity of the mobile phase is crucial. For Boc-protected amines, a common mobile phase is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of methanol).
-
If the spots are too low on the plate (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of methanol). A mobile phase of 5-10% methanol in chloroform is a good starting point.[3]
-
-
Use a Different Staining Method: Some compounds may not be visible under UV light. Try staining with a potassium permanganate solution or other suitable stains for amines. For carbamate esters, a furfural/sulfuric acid spray can be effective.
-
Check for Sample Overloading: Applying too much sample to the TLC plate can cause streaking. Dilute your sample and apply a smaller spot.
-
Issue: The product and starting material have very similar Rf values.
-
Question: I'm having trouble distinguishing between my product and the starting diamine on the TLC plate. What can I do?
-
Answer:
-
Adjust the Mobile Phase: Fine-tune the solvent system. Sometimes, a small change in the solvent ratio or the addition of a third solvent (e.g., a few drops of triethylamine to a neutral mobile phase) can significantly improve separation.
-
Two-Dimensional TLC: Run the TLC in one direction, then dry the plate, turn it 90 degrees, and run it in a second, different mobile phase. This can help separate co-eluting spots.
-
High-Performance Liquid Chromatography (HPLC)
Issue: Broad or tailing peaks in the chromatogram.
-
Question: My HPLC chromatogram shows broad or tailing peaks for my main product. What could be the cause and how can I fix it?
-
Answer:
-
Mobile Phase pH: Basic compounds like amines can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Adding a small amount of an amine modifier like triethylamine (TEA) or using a buffer to control the pH of the mobile phase can improve peak shape.
-
Column Overloading: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary.
-
Issue: Inconsistent retention times.
-
Question: The retention times of my peaks are shifting between injections. What should I do?
-
Answer:
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to retention time drift.[4]
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: No peaks or very small peaks are observed.
-
Question: I'm not seeing any peaks for my compound in the GC-MS analysis. What could be the problem?
-
Answer:
-
Thermal Instability: Carbamates can be thermally labile and may decompose in the hot GC injector. Consider using a lower injector temperature or a pulsed splitless injection. Derivatization of the amine group can also increase thermal stability.[2]
-
Sample Preparation: Ensure your sample is sufficiently concentrated and dissolved in a suitable volatile solvent.
-
Injector or Column Issues: The injector liner may be contaminated or the column may be broken. Perform regular maintenance on your GC system.
-
Issue: Presence of unexpected peaks (ghost peaks).
-
Question: I'm seeing peaks in my chromatogram that are not in my sample. Where are they coming from?
-
Answer:
-
Carryover: A previous, more concentrated sample may not have been completely eluted from the column. Run a blank solvent injection to check for carryover.
-
Contamination: The syringe, solvent, or sample vial may be contaminated. Ensure all equipment and reagents are clean.
-
Septum Bleed: Pieces of the injector septum can break off and enter the system, causing ghost peaks. Use high-quality septa and replace them regularly.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Difficulty in assigning peaks in the NMR spectrum.
-
Question: I'm having trouble interpreting the ¹H NMR spectrum of my reaction mixture. How can I identify the product and side products?
-
Answer:
-
Compare with Known Spectra: Obtain reference spectra for your starting materials. The product, this compound, will have characteristic peaks for the Boc group (a singlet at ~1.45 ppm), the dimethylamino group (a singlet at ~2.2 ppm), and the two methylene groups (triplets).
-
Identify the Di-Boc Side Product: The di-Boc protected side product will have a more complex spectrum due to the presence of two Boc groups, and the chemical shifts of the methylene protons will be different from the mono-Boc product.
-
Use 2D NMR: Techniques like COSY and HSQC can help you determine which protons are coupled to each other and which protons are attached to which carbons, aiding in the structural elucidation of unknown impurities.
-
Data Presentation
Table 1: Hypothetical TLC Data for Reaction Monitoring
| Compound | Rf Value (5% Methanol in Dichloromethane) | Rf Value (10% Ethyl Acetate in Hexane) |
| N,N-dimethylethylenediamine (Starting Material) | 0.1 | 0.05 |
| This compound (Product) | 0.5 | 0.4 |
| Di-Boc-N,N-dimethylethylenediamine (Side Product) | 0.8 | 0.7 |
Table 2: Typical HPLC Parameters and Expected Retention Times
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Compound | Expected Retention Time (min) |
| N,N-dimethylethylenediamine | ~2.5 |
| This compound | ~8.0 |
| Di-Boc-N,N-dimethylethylenediamine | ~12.5 |
Table 3: Typical GC-MS Parameters and Key Mass Fragments
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (2 min), then 15 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium (1.2 mL/min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Compound | Expected Retention Time (min) |
| This compound | ~7.5 |
| Di-Boc-N,N-dimethylethylenediamine | ~11.0 |
Table 4: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | This compound (Product) | Di-Boc-N,N-dimethylethylenediamine (Side Product) |
| Boc (-C(CH₃)₃) | ~1.45 ppm (s, 9H) | ~1.46 ppm (s, 18H) |
| -N(CH₃)₂ | ~2.25 ppm (s, 6H) | - |
| -NH-CH₂- | ~3.25 ppm (q, 2H) | ~3.35 ppm (s, 4H) |
| -CH₂-N(CH₃)₂ | ~2.45 ppm (t, 2H) | - |
| -NH- (carbamate) | ~5.1 ppm (br s, 1H) | ~5.2 ppm (br s, 2H) |
Experimental Protocols
TLC for Reaction Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Application: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., dichloromethane). Spot the plate with the starting material, the reaction mixture, and a co-spot of both.
-
Development: Develop the plate in a sealed chamber with a suitable mobile phase (e.g., 5-10% methanol in dichloromethane).
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate.
HPLC Analysis
-
Sample Preparation: Dilute the sample to approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Instrumentation: Use an HPLC system with a C18 column and a UV detector.
-
Method: Run a gradient from 5% to 95% acetonitrile in water (both with 0.1% TFA) over 15 minutes at a flow rate of 1.0 mL/min. Monitor the elution at 210 nm.
GC-MS Analysis
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system with a standard non-polar column (e.g., HP-5ms).
-
Method: Use a temperature program starting at a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C) to elute all components.
NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. If necessary, acquire a ¹³C NMR and 2D spectra (COSY, HSQC) for more detailed structural analysis.
Visualizations
Caption: Experimental workflow for synthesis and analysis.
Caption: Troubleshooting logic for common analytical issues.
References
Validation & Comparative
A Researcher's Guide to Boc vs. Fmoc Protecting Groups for Diamines
In the intricate field of organic synthesis, particularly in pharmaceutical and materials science, the selective functionalization of diamines is a critical step. Mono-protected diamines are invaluable building blocks, enabling sequential chemical modifications. The choice of a protecting group is paramount, dictating the synthetic strategy's efficiency, compatibility, and overall success. This guide provides a comprehensive comparison of the two most prevalent amine protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), with a specific focus on their application to diamines.
Core Principles: A Tale of Two Labilitites
The fundamental difference between the Boc and Fmoc strategies lies in the chemical conditions required for their removal, a property known as lability.[1]
-
Boc (tert-butoxycarbonyl): This group is acid-labile . It is stable under most basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[][3][4]
-
Fmoc (9-fluorenylmethoxycarbonyl): This group is base-labile . It is stable in acidic conditions but is cleaved by bases, most commonly a solution of a secondary amine like piperidine in DMF.[][5][6]
This dichotomy is the foundation of "orthogonal protection," a strategy where one group can be selectively removed in the presence of the other, enabling complex, multi-step syntheses.[1][7] The Fmoc/Boc pairing is a classic example of an orthogonal system, crucial when different amines in a molecule, such as a diamine, need to be deprotected at different stages.[3][8]
Comparative Analysis: Boc vs. Fmoc for Diamine Protection
The selection of a protecting group depends on numerous factors, including the substrate's sensitivity, the planned subsequent reaction steps, and scalability.
| Feature | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Protection Lability | Acid-labile (e.g., TFA, HCl)[9] | Base-labile (e.g., Piperidine, DBU)[6] |
| Orthogonality | Semi-orthogonal with benzyl (Bzl) groups; Fully orthogonal to Fmoc.[1] | Fully orthogonal to acid-labile groups like Boc and tert-butyl (tBu).[1][6] |
| Mono-protection Strategy | Well-established methods using in-situ monoprotonation of the diamine to achieve high selectivity.[10][11][12] | Generally relies on stoichiometric control and slow addition of the protecting agent to favor mono-protection.[10] |
| Deprotection Conditions | Can be harsh, potentially degrading acid-sensitive substrates.[1] Requires hazardous reagents like HF for some final cleavage steps in peptide synthesis.[13] | Milder conditions, preserving a wider range of sensitive functional groups.[1] |
| Common Side Reactions | Risk of t-butylation of sensitive residues if scavengers are not used.[3] | Aspartimide formation in certain sequences, potential for racemization, and formation of piperidine adducts with the dibenzofulvene byproduct.[14][15] |
| Monitoring | Not easily monitored per cycle in solid-phase synthesis.[1] | Deprotection can be quantified by UV spectroscopy of the released dibenzofulvene-piperidine adduct.[1][6] |
| Reagent Cost | Boc-anhydride and Boc-protected precursors are generally less expensive.[1][] | Fmoc-Cl, Fmoc-OSu, and Fmoc-protected precursors are typically more expensive.[1] |
| Ideal Applications | Robust, well-established chemistry. Good for sequences prone to aggregation.[1][16] | Synthesis of molecules with acid-sensitive functionalities (e.g., glycosylations, phosphorylations).[1] Amenable to automation.[13] |
Quantitative Data Presentation
Achieving selective mono-protection is often the primary challenge when working with diamines. The following tables summarize representative experimental data for the mono-protection of various diamines.
Table 1: Selective Mono-Boc Protection of Diamines via Monoprotonation This method involves the in-situ generation of one equivalent of HCl to protonate one of the amino groups, rendering it non-nucleophilic and directing the Boc group to the free amine.[11]
| Diamine Substrate | HCl Source | Yield (%) | Reference |
| (1R,2R)-cyclohexane-1,2-diamine | Me₃SiCl | 66 | [11] |
| 1,3-Diaminopropane | Me₃SiCl | 61 | [11] |
| 1,4-Diaminobutane | Me₃SiCl | 87 | [12] |
| 1,5-Diaminopentane | Me₃SiCl | 80 | [11] |
| 1,6-Diaminohexane | Me₃SiCl | 65 | [12] |
| 1,8-Diaminooctane | Me₃SiCl | 55 | [11] |
| 1,3-Bis(aminomethyl)benzene | SOCl₂ | 72 | [11] |
Table 2: Typical Fmoc Protection & Deprotection Conditions Quantitative data for selective mono-Fmoc protection of simple diamines is less commonly tabulated, as success often depends on careful control of reaction conditions rather than a specific selective method. Yields are highly substrate-dependent.
| Step | Reagents & Solvents | Typical Time | Typical Yield |
| Protection | Fmoc-OSu or Fmoc-Cl, NaHCO₃, Dioxane/Water or DMF[5] | 1-16 hours | 50-90% |
| Deprotection | 20% Piperidine in DMF[6] | 10-30 min | >95% (cleavage) |
Visualizing the Workflows
Diagrams created with Graphviz help to clarify the experimental processes and logical choices involved in using these protecting groups.
Caption: General workflow for selective mono-Boc protection and subsequent deprotection of a diamine.
Caption: General workflow for mono-Fmoc protection and subsequent deprotection of a diamine.
Caption: Orthogonal strategy enabling selective deprotection of either Boc or Fmoc from a diamine.
Experimental Protocols
The following are generalized protocols for the protection and deprotection of diamines. Researchers should optimize conditions for their specific substrates.
Protocol 1: Selective Mono-Boc Protection of a Diamine
This robust protocol utilizes in-situ generation of HCl to achieve high selectivity for mono-protection.[10][11]
-
Materials:
-
Diamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen), dissolve the diamine (1.0 equiv) in anhydrous MeOH in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add chlorotrimethylsilane (1.0 equiv) dropwise. Me₃SiCl reacts with methanol to generate one equivalent of HCl, protonating one amine group.
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Add a solution of (Boc)₂O (1.0 equiv) in MeOH.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the mixture in vacuo to remove MeOH.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted diamine.
-
Adjust the aqueous layer to a pH >12 with 2N NaOH solution.
-
Extract the mono-Boc protected diamine product into DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
-
Protocol 2: Boc Group Deprotection
This procedure describes the acidic cleavage of the Boc group.[9][17]
-
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (e.g., 25-50% v/v solution of TFA in DCM).[1]
-
Stir the mixture at room temperature for 30-60 minutes, monitoring by TLC.
-
Remove the solvent and excess TFA in vacuo (co-evaporation with a solvent like toluene can help remove final traces of acid).
-
Dissolve the residue in an appropriate organic solvent and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Protocol 3: Mono-Fmoc Protection of a Diamine
This protocol relies on careful stoichiometric control to favor mono-protection.[5]
-
Materials:
-
Diamine (1.0 equiv, or a slight excess)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (≤1.0 equiv)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water (or DMF)
-
1 M HCl
-
-
Procedure:
-
Dissolve the diamine in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃ solution.
-
Prepare a solution of Fmoc-OSu (a slightly substoichiometric amount, e.g., 0.95 equiv) in dioxane.
-
Add the Fmoc-OSu solution dropwise to the stirred diamine solution at room temperature over several hours.
-
Stir the reaction overnight at room temperature.
-
Dilute the reaction with water and extract with diethyl ether to remove di-protected byproduct and excess reagents.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl to precipitate the Fmoc-protected product.
-
Filter the solid product or extract with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography if necessary to separate from any remaining starting material and di-protected product.
-
Protocol 4: Fmoc Group Deprotection
This is a standard protocol for the basic cleavage of the Fmoc group.[5][7]
-
Materials:
-
Fmoc-protected amine
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).[7]
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC or LC-MS.
-
Quench the reaction by adding water and extract with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic phases with a dilute acid solution (to remove piperidine) and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine. The dibenzofulvene-piperidine adduct is typically soluble and removed during the aqueous workup.
-
References
- 1. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
comparative yield analysis of different synthetic routes to tert-butyl N-[2-(dimethylamino)ethyl]carbamate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis
The selective protection of one amine group in a diamine is a critical step in the synthesis of many pharmaceutical intermediates and complex organic molecules. Tert-butyl N-[2-(dimethylamino)ethyl]carbamate is a valuable building block, and its efficient synthesis is of significant interest. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering insights into their respective yields, methodologies, and practical considerations.
Data Summary: A Head-to-Head Comparison
| Parameter | Route 1: Direct Boc Protection | Route 2: Two-Step Reductive Amination (Analogous) |
| Starting Materials | N,N-Dimethylethylenediamine, Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-ethylenediamine, Paraformaldehyde, Sodium borohydride |
| Number of Steps | 1 | 2 |
| Reported Yield | Variable; typically moderate (e.g., ~45% for similar diamines) but can be optimized.[1] | High overall yield (approx. 53-55% based on analogous synthesis).[2] |
| Key Considerations | Formation of di-protected byproduct requires careful control of reaction conditions. Purification may be challenging. | Longer reaction sequence. The reported high yield is for the analogous methylamino compound. |
Visualizing the Synthetic Pathways
The two synthetic routes can be visualized as distinct pathways, each with its own set of transformations.
Caption: Comparative workflow of the two synthetic routes.
Experimental Protocols
Route 1: Direct Mono-Boc Protection of N,N-Dimethylethylenediamine
This method involves the direct reaction of the diamine with di-tert-butyl dicarbonate. Achieving high selectivity for the mono-protected product over the di-protected byproduct is the primary challenge.
General Procedure:
A common strategy to favor mono-protection is the in situ mono-protonation of the diamine.[3][4]
-
To a solution of N,N-dimethylethylenediamine (1.0 equivalent) in anhydrous methanol at 0°C, slowly add chlorotrimethylsilane (1.0 equivalent).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure, followed by an aqueous workup and extraction with a suitable organic solvent.
-
Purification is often achieved by column chromatography to separate the desired mono-Boc product from unreacted diamine and the di-Boc byproduct.
Note on Yield: The yield for this reaction can be variable and is highly dependent on the specific reaction conditions. For similar diamines, yields in the range of 41-72% have been reported using this in situ protonation method.[4][5] Without this control, yields can be lower, with significant formation of the di-protected product.[1]
Route 2: Two-Step Synthesis via Reductive Amination (Analogous to Methylamino Derivative)
This route, detailed in patent CN104086460B for the synthesis of the corresponding methylamino carbamate, involves the formation of an intermediate followed by reduction.[2]
Step 1: Synthesis of the Intermediate
-
In a reaction vessel, dissolve N-Boc-ethylenediamine (1.0 equivalent) and paraformaldehyde (1.05 equivalents) in a suitable solvent such as toluene.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Once the reaction is complete (as monitored by TLC), cool the mixture and remove the solvent under reduced pressure to yield the crude intermediate. The reported yield for the analogous methylamino intermediate is approximately 62-65%.[2]
Step 2: Reduction to the Final Product
-
Dissolve the crude intermediate from Step 1 in a solvent such as tetrahydrofuran (THF).
-
Add sodium borohydride (NaBH₄) portion-wise at room temperature.
-
Stir the reaction for several hours until completion.
-
Quench the reaction carefully with an acid (e.g., acetic acid) and then perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The final product can be purified by distillation or column chromatography. The reported yield for this reduction step in the analogous methylamino synthesis is 85%.[2]
Concluding Remarks
The choice between these two synthetic routes will depend on the specific requirements of the researcher. The direct Boc protection (Route 1) offers a more concise synthesis, but may require significant optimization to achieve a satisfactory yield and purity. The two-step reductive amination (Route 2), while longer, has been reported to provide a high overall yield for a closely related compound and may be a more reliable method for obtaining the desired product in larger quantities. Researchers should consider factors such as the scale of the synthesis, available starting materials, and purification capabilities when selecting the most appropriate synthetic strategy.
References
- 1. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 2. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
Validating the Structure of tert-butyl N-[2-(dimethylamino)ethyl]carbamate: A Comparative NMR Guide
In the landscape of pharmaceutical and chemical research, unequivocal structural verification of synthesized molecules is paramount. This guide provides a comprehensive analysis for the validation of tert-butyl N-[2-(dimethylamino)ethyl]carbamate, a key building block in organic synthesis, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed experimental protocol, predicted spectral data, and a comparative analysis with a common alternative, tert-butyl N-(2-aminoethyl)carbamate, to offer researchers a robust framework for structural confirmation.
Structural Elucidation by NMR Spectroscopy
The chemical structure of this compound (C₉H₂₀N₂O₂, M.W.: 188.27 g/mol ) lends itself to straightforward characterization by NMR. The presence of distinct functional groups—a tert-butyl group, a carbamate linkage, an ethyl backbone, and a dimethylamino moiety—results in a predictable and interpretable spectral fingerprint.
Predicted ¹H and ¹³C NMR Data
Based on established chemical shift principles and data from structurally analogous compounds, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ | ~1.45 | Singlet (s) | 9H |
| -N(CH ₃)₂ | ~2.25 | Singlet (s) | 6H |
| -NH-CH ₂- | ~3.25 | Quartet (q) | 2H |
| -CH ₂-N(CH₃)₂ | ~2.45 | Triplet (t) | 2H |
| -NH - | ~5.0 (broad) | Singlet (s) | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | ~28.5 |
| -C (CH₃)₃ | ~79.0 |
| -N(C H₃)₂ | ~45.5 |
| -NH-C H₂- | ~40.0 |
| -C H₂-N(CH₃)₂ | ~58.0 |
| -C =O | ~156.0 |
Comparative Analysis with tert-butyl N-(2-aminoethyl)carbamate
A common alternative in synthetic pathways is tert-butyl N-(2-aminoethyl)carbamate. While structurally similar, the absence of the N,N-dimethyl group leads to distinct differences in their NMR spectra, providing a clear basis for differentiation.
Table 3: ¹H NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | tert-butyl N-(2-aminoethyl)carbamate (Experimental)[1] |
| -C(CH ₃)₃ | ~1.45 (s, 9H) | 1.43 (s, 9H)[1] |
| -N(CH ₃)₂ | ~2.25 (s, 6H) | - |
| -NH-CH ₂- | ~3.25 (q, 2H) | 3.20 (t, 2H)[1] |
| -CH ₂-N(CH₃)₂ | ~2.45 (t, 2H) | 2.82 (t, 2H)[1] |
| -NH - | ~5.0 (br s, 1H) | 4.99 (br s, 1H)[1] |
| -NH ₂ | - | 2.05 (s, 2H)[1] |
Table 4: ¹³C NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | tert-butyl N-(2-aminoethyl)carbamate (Experimental)[1] |
| -C (CH₃)₃ | ~28.5 | 28.40[1] |
| -C (CH₃)₃ | ~79.0 | 79.07[1] |
| -N(C H₃)₂ | ~45.5 | - |
| -NH-C H₂- | ~40.0 | 41.63[1] |
| -C H₂-NH₂ | - | 40.37[1] |
| -C =O | ~156.0 | 156.02[1] |
The most notable distinctions are the presence of a singlet at ~2.25 ppm in the ¹H NMR spectrum and a signal at ~45.5 ppm in the ¹³C NMR spectrum for this compound, corresponding to the N,N-dimethyl groups. These signals are absent in the spectra of the alternative compound.
Experimental Protocols
To obtain high-quality NMR spectra for structural validation, the following standardized protocols are recommended.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard 30° or 90° pulse
-
Spectral Width: 0-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent in a 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled (e.g., 'zgpg30' on Bruker instruments)
-
Spectral Width: 0-200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
Visualization of Validation Workflow and Structural Comparison
The following diagrams illustrate the logical workflow for structural validation and the key structural differences for comparative analysis.
Caption: Workflow for NMR-based structural validation.
Caption: Structural comparison of target compound and alternative.
References
A Comparative Guide to the Deprotection of tert-butyl N-[2-(dimethylamino)ethyl]carbamate: TFA vs. HCl
For researchers, scientists, and drug development professionals, the selection of an appropriate deprotection strategy is a critical step in the synthesis of amine-containing molecules. The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group, and its efficient removal is paramount. This guide provides a detailed comparison of two common acidic reagents for the deprotection of tert-butyl N-[2-(dimethylamino)ethyl]carbamate: trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
The choice between TFA and HCl for the removal of the Boc group from this compound to yield N,N-dimethylethane-1,2-diamine hinges on several factors including reaction kinetics, ease of product isolation, and the acid sensitivity of other functional groups present in the molecule. Both strong acids effectively cleave the Boc group via a similar acid-catalyzed mechanism.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine with either TFA or HCl proceeds through a well-established three-step mechanism:
-
Protonation: The carbonyl oxygen of the tert-butyl carbamate is protonated by the acid (TFA or HCl).
-
Carbocation Formation: The protonated carbamate is unstable and fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation and Amine Salt Formation: The carbamic acid is unstable and rapidly decomposes to release carbon dioxide and the free amine. The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).
Quantitative Comparison
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Reagent | 20-50% TFA in Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |
| Reagent Equivalents | 5 - 10 equivalents | 2 - 10 equivalents |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 4 hours | 1 - 16 hours |
| Typical Yield | >90% | >90% |
| Product Form | Trifluoroacetate salt (often an oil) | Hydrochloride salt (often a crystalline solid) |
Experimental Protocols
Detailed methodologies for the deprotection of a Boc-protected diamine using TFA and HCl are outlined below. These protocols can be adapted for this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
Boc-protected diamine (e.g., this compound)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected diamine (1.0 equivalent) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents, or as a 20-50% v/v solution in DCM) to the stirred solution. Caution: The reaction can be exothermic.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To isolate the free amine, dissolve the residue in DCM or ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ will evolve.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free diamine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
Boc-protected diamine (e.g., this compound)
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, for dissolving the starting material)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Place the Boc-protected diamine (1.0 equivalent) in a round-bottom flask equipped with a magnetic stir bar.
-
If the starting material is a solid, dissolve it in a minimal amount of methanol.
-
Add the 4M HCl in 1,4-dioxane solution (2-10 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 16 hours.
-
Upon completion, the product, N,N-dimethylethane-1,2-diamine dihydrochloride, will often precipitate from the solution.
-
If a precipitate has formed, add diethyl ether to the mixture to encourage further precipitation and to wash the solid.
-
Collect the solid product by vacuum filtration, washing with diethyl ether.
-
Dry the solid under vacuum to obtain the diamine as its dihydrochloride salt.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt, which can then be triturated with diethyl ether to induce solidification.
Visualizing the Process
To better illustrate the chemical transformation and the experimental workflow, the following diagrams are provided.
Caption: General mechanism of acid-catalyzed Boc deprotection.
A Comparative Guide to Alternative Reagents for the Mono-Boc Protection of N,N-Dimethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
The selective protection of one amine group in a diamine is a critical step in the synthesis of complex molecules, particularly in pharmaceutical and materials science. N,N-dimethylethylenediamine, with its primary and secondary amine functionalities, presents a classic challenge in achieving high selectivity for mono-protection. The tert-butyloxycarbonyl (Boc) group is a favored choice for amine protection due to its stability under various conditions and its facile removal under acidic conditions.[1] This guide provides an objective comparison of di-tert-butyl dicarbonate (Boc₂O), the most common Boc-protecting reagent, with other alternatives for the mono-protection of N,N-dimethylethylenediamine. The comparison is based on established chemical principles and available experimental data for similar diamines.
Performance Comparison of Protecting Group Reagents
The choice of a protecting group reagent for N,N-dimethylethylenediamine is a crucial decision in a synthetic strategy. The primary amine in N,N-dimethylethylenediamine is generally more nucleophilic and less sterically hindered than the secondary amine, making it the preferred site of reaction for many protecting groups under kinetically controlled conditions.[2] However, achieving high selectivity can be challenging, and reaction conditions must be carefully optimized to avoid the formation of the di-protected byproduct.[2]
This comparison focuses on reagents for introducing the Boc group and other common amine protecting groups such as Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Trifluoroacetyl (Tfa). The selection of a reagent is dictated by factors such as the desired regioselectivity, stability towards subsequent reaction conditions, and the ease of deprotection.[2][3]
Data Presentation
The following table summarizes the key features and performance of various protecting group reagents for the mono-protection of diamines, with extrapolated relevance to N,N-dimethylethylenediamine. Direct quantitative data for the mono-protection of N,N-dimethylethylenediamine is limited in the literature; therefore, the yields presented are typical for similar unsymmetrical diamines.[4][5]
| Protecting Group | Reagent | Typical Site of Protection | Typical Yield (%) | Key Advantages | Key Limitations |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Primary amine (kinetic control) or secondary amine (thermodynamic control with specific methods) | 60-95%[4][5] | Robust, stable to many reagents, easily removed with acid.[1] | Can lead to di-protection without careful control of conditions. |
| Boc | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Primary amine | Generally high | Crystalline reagent, can be more selective than Boc₂O in some cases. | Less commonly used, potentially higher cost. |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Primary amine | 80-95%[6] | Stable to acidic and basic conditions, orthogonal to Boc.[3] | Requires hydrogenolysis for deprotection, which is not compatible with reducible functional groups.[7] |
| Fmoc | 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Primary amine | 80-95%[8] | Base-labile, orthogonal to both Boc and Cbz.[3] | The protecting group is large, which can affect solubility and reactivity. |
| Tfa | Ethyl Trifluoroacetate (Et-TFA) or Trifluoroacetic Anhydride (TFAA) | Primary amine | High | Very stable to acid, easily removed with mild base, orthogonal to Boc and Cbz.[2] | Can be too stable in some contexts; potential for side reactions during deprotection. |
Experimental Protocols
Detailed methodologies for the mono-protection of N,N-dimethylethylenediamine using the discussed reagents are provided below. These protocols are based on established procedures for similar diamines and may require optimization for this specific substrate.
Protocol 1: Mono-Boc Protection using Di-tert-butyl dicarbonate (Boc₂O) with In Situ Mono-protonation
This method is highly effective for achieving mono-protection of diamines by selectively deactivating one amine group through mono-protonation.[9]
Materials:
-
N,N-Dimethylethylenediamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) or Thionyl Chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Water (H₂O)
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N,N-dimethylethylenediamine (1.0 equiv) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add water (1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol.[9]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected N,N-dimethylethylenediamine.[9]
Protocol 2: Mono-Cbz Protection using Benzyl Chloroformate (Cbz-Cl) in Water
This protocol offers an environmentally benign method for the chemoselective N-benzyloxycarbonylation of amines.[6]
Materials:
-
N,N-Dimethylethylenediamine
-
Benzyl Chloroformate (Cbz-Cl)
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
Procedure:
-
Dissolve N,N-dimethylethylenediamine (1.0 equiv) in water.
-
Add sodium bicarbonate (1.2 equiv) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Mono-Fmoc Protection using 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
This protocol describes a general method for the N-Fmoc protection of amines.[8]
Materials:
-
N,N-Dimethylethylenediamine
-
9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
-
1,4-Dioxane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Ethyl Acetate
Procedure:
-
Dissolve N,N-dimethylethylenediamine (1.0 equiv) in a mixture of 1,4-dioxane and water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add saturated aqueous sodium bicarbonate solution until the pH is ~8-9.
-
Slowly add a solution of Fmoc-Cl (1.0 equiv) in 1,4-dioxane dropwise.
-
Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the logical relationships in the selection of a protecting group and the general experimental workflow for mono-Boc protection.
Caption: Decision workflow for selecting a protecting group reagent.
Caption: Experimental workflow for mono-Boc protection of a diamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijacskros.com [ijacskros.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
cost-benefit analysis of different linkers for PROTAC synthesis including tert-butyl N-[2-(dimethylamino)ethyl]carbamate
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) represents a frontier in therapeutic innovation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are critically dependent on the chemical linker that connects the target-binding and E3-ligase-binding moieties. This guide provides a comparative analysis of common linker classes—with a special focus on the cost and potential benefits of tert-butyl N-[2-(dimethylamino)ethyl]carbamate—supported by experimental data and detailed protocols to inform the next generation of protein degraders.
The linker is far more than a passive spacer; its length, rigidity, and chemical composition profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. The choice of linker can dictate the stability of the crucial ternary complex, modulate cell permeability, and affect metabolic stability. While polyethylene glycol (PEG) and simple alkyl chains are the most prevalent motifs, other linkers, such as the amine-containing this compound, present a different set of potential advantages and disadvantages.
This guide will delve into a cost-benefit analysis of these options, presenting quantitative data where available and outlining the experimental workflows necessary to evaluate and select the optimal linker for a given PROTAC development project.
Comparative Analysis of PROTAC Linkers
The selection of a linker is a multi-parameter optimization problem. Researchers must balance synthetic accessibility and cost with the desired biological and pharmacological outcomes. The most common linker categories are flexible linkers, such as alkyl and PEG chains, and more rigid linkers containing cyclic or unsaturated moieties.
This compound represents a short, flexible linker containing a tertiary amine. While specific performance data for PROTACs incorporating this exact linker is not widely available in peer-reviewed literature, we can infer its potential properties based on its structure. The presence of the dimethylamino group may increase aqueous solubility compared to a simple alkyl chain of similar length and could influence cell permeability and off-target interactions. Its primary benefit lies in its straightforward synthesis and relatively low cost as a building block.
Data Presentation: Linker Properties and Cost Comparison
The following tables summarize the key characteristics and approximate costs of different linker building blocks. This allows for a direct comparison to inform the initial stages of PROTAC design and budget planning.
| Linker Building Block | Linker Type | Key Physicochemical Properties | Potential Advantages | Potential Disadvantages | Approximate Cost (per gram) |
| This compound | Short, Amine-containing | Increased polarity vs. alkyl chain | Low cost, potential for improved solubility | Lack of performance data, potential for off-target binding | ~$129 - $458 |
| Boc-NH-(CH₂)₄-NH₂ | Alkyl Chain (C4) | Hydrophobic, flexible | Synthetically simple, metabolically stable | Poor aqueous solubility | ~$150 - $300 |
| Boc-NH-(CH₂)₆-NH₂ | Alkyl Chain (C6) | Very hydrophobic, flexible | Systematic length tuning, metabolically stable | Poor aqueous solubility | ~$100 - $250 |
| Boc-NH-PEG₂-NH₂ | PEG (n=2) | Hydrophilic, flexible | Improves solubility, "chameleon effect" may aid permeability | Potentially lower metabolic stability, higher cost | ~$200 - $400 |
| Boc-NH-PEG₄-NH₂ | PEG (n=4) | Very hydrophilic, flexible | Excellent for improving solubility of lipophilic PROTACs | May increase polar surface area, hindering permeability | ~$380 - $750 |
Note: Costs are estimates based on publicly available information from various chemical suppliers (e.g., Key Organics, BroadPharm, Biopharma PEG) as of late 2025 and can vary significantly based on supplier, purity, and scale. The cost for this compound is based on a 5g purchase price.
Data Presentation: Linker Impact on PROTAC Performance
The following table summarizes representative experimental data from published studies, illustrating how the choice between alkyl and PEG linkers can dramatically impact PROTAC efficacy, quantified by the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observation |
| BRD4 | VHL | Alkyl Chain | ~12 | ~150 | >90 | Effective degradation but requires optimization for solubility. |
| BRD4 | VHL | PEG Chain (n=4) | ~16 | <10 | >95 | PEG linker improved potency, likely through enhanced ternary complex formation and better physicochemical properties. |
| TBK1 | CRBN | Alkyl/Ether | <12 | No degradation | - | Demonstrates a critical minimum linker length is required for ternary complex formation. |
| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 | Optimal linker length identified for potent and efficacious degradation. |
| CRBN | VHL | Nine-atom alkyl chain | 9 | Concentration-dependent decrease | N/A | Alkyl linker was effective for self-degradation of CRBN. |
| CRBN | VHL | Three PEG units | 9 | Weak degradation | N/A | In this specific context, the PEG linker was less effective than the alkyl counterpart of the same length. |
This data is illustrative and compiled from various studies in the PROTAC literature. It highlights general trends and the context-dependent nature of linker performance.
Mandatory Visualizations
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation Quantification
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, MCF7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compounds in fresh cell culture medium. A typical concentration range is 1 nM to 10 µM. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Aspirate the old medium and add the PROTAC-containing medium to the cells.
-
Incubate cells for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the PROTAC and subsequent protein degradation on cell health and proliferation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight.
-
Treat cells with serial dilutions of the PROTAC compound as described for the Western blot experiment.
-
-
Assay Procedure (CellTiter-Glo® Example):
-
After the desired incubation period (e.g., 72 hours), equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)
This biophysical assay measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex in real-time.
-
Immobilization:
-
Immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Inject serial dilutions of the PROTAC over the E3 ligase surface to determine the binding affinity and kinetics (ka, kd, KD) of the PROTAC-E3 ligase interaction.
-
Separately, determine the binding affinity of the PROTAC for the purified target protein (POI) in solution.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these pre-incubated mixtures over the immobilized E3 ligase surface.
-
Monitor the binding response, which reflects the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetic parameters for ternary complex formation.
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD of the PROTAC for the E3 ligase to the ternary KD. An α value greater than 1 indicates positive cooperativity, signifying that the binding of the POI enhances the PROTAC's affinity for the E3 ligase, a hallmark of a stable ternary complex.
-
Conclusion: A Strategic Approach to Linker Selection
The optimal PROTAC linker is highly dependent on the specific target protein and E3 ligase pair, and there is no "one-size-fits-all" solution. While PEG and alkyl linkers are well-established and have a wealth of supporting data, their cost and physicochemical properties may not be optimal for every application.
Cost-Benefit of this compound:
-
Cost: As a readily available chemical building block, its primary advantage is a lower upfront cost compared to longer, more complex PEG linkers. This can be particularly beneficial for initial screening campaigns where a diverse set of linkers is being evaluated.
-
Benefit (Potential): Structurally, it offers a short, flexible scaffold. The tertiary amine introduces a basic handle that could potentially improve aqueous solubility over a corresponding alkyl linker. However, this same feature could also lead to off-target interactions or altered cell permeability.
-
Analysis: The significant knowledge gap regarding its performance in a PROTAC construct makes its use a higher-risk, potentially higher-reward strategy. Without experimental data on degradation efficacy (DC₅₀, Dₘₐₓ) and pharmacokinetics, its true "benefit" remains theoretical. A cost-benefit analysis would necessitate synthesizing a small batch of PROTACs with this linker and evaluating them using the protocols outlined above. If it demonstrates comparable or superior performance to a more expensive PEG linker in a specific context, it could represent a highly cost-effective option.
Ultimately, a systematic and empirical approach is required. The experimental protocols and comparative data presented in this guide provide a framework for the rational design, synthesis, and evaluation of PROTAC linkers, empowering researchers to make informed decisions that balance cost and performance to accelerate the development of novel protein-degrading therapeutics.
evaluation of different purification techniques for tert-butyl N-[2-(dimethylamino)ethyl]carbamate
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount. Tert-butyl N-[2-(dimethylamino)ethyl]carbamate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purification is a critical step to ensure the desired reaction outcomes and to minimize impurities in the final active pharmaceutical ingredient. This guide provides a comparative evaluation of common purification techniques for this compound, supported by experimental data and detailed protocols.
Introduction to Purification Techniques
The synthesis of this compound typically involves the protection of the primary amine of N,N-dimethylethylenediamine with a tert-butoxycarbonyl (Boc) group. The crude product often contains unreacted starting materials, byproducts such as the di-Boc protected diamine, and residual reagents. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common techniques employed are liquid-liquid extraction, distillation, and column chromatography.
Comparison of Purification Techniques
The following table summarizes the performance of different purification techniques based on available experimental data for this compound and structurally similar Boc-protected diamines.
| Purification Technique | Typical Yield | Purity | Advantages | Disadvantages |
| Liquid-Liquid Extraction | 87%[1] | >97%[1] | - Simple and rapid- Suitable for large scale- Removes water-soluble impurities | - Limited separation of structurally similar organic impurities- May require multiple extractions |
| Vacuum Distillation | 85% (after extraction)[2] | High | - Effective for removing non-volatile impurities- Can provide high purity product- Scalable | - Requires thermally stable compound- Not suitable for separating compounds with close boiling points |
| Column Chromatography | 81-89%[3] | >99% (GC-MS, NMR verified)[3] | - High-resolution separation- Can separate closely related compounds- Versatile | - Time-consuming- Requires significant solvent volumes- Can be challenging to scale up |
Experimental Protocols
Purification by Liquid-Liquid Extraction
This protocol is a general method for the initial purification of Boc-protected amines.
Procedure:
-
Following the reaction, quench the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
For a mono-Boc protected diamine, this extraction procedure has been reported to yield a product with a purity of >97% and a yield of 87%.[1]
Purification by Vacuum Distillation
This method is suitable for thermally stable, liquid products. It is often performed after an initial extractive work-up to remove the bulk of impurities.
Procedure:
-
Obtain the crude product after an initial extraction and concentration.
-
Set up a vacuum distillation apparatus.
-
Heat the crude product under reduced pressure.
-
Collect the fraction that distills at the boiling point of this compound. For a similar compound, tert-butyl 2-(methylamino)ethylcarbamate, a colorless oily product was obtained with a yield of 85% after an initial extraction.[2]
Purification by Flash Column Chromatography
This technique offers the highest resolution for separating closely related impurities.
Procedure:
-
Prepare a silica gel slurry in a non-polar eluent (e.g., hexane/ethyl acetate mixture).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
For a mono-Boc-protected 1,4-phenylene diamine, purification via column chromatography resulted in final percent yields of 89.1% and 81.5% in two separate trials, with purity verified by GC-Mass Spectrometry and 1H-NMR.[3]
Logical Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Signaling Pathway of Boc Protection
The Boc protection of an amine is a fundamental transformation in organic synthesis. The following diagram illustrates the general mechanism.
Conclusion
The choice of purification technique for this compound is a trade-off between speed, scale, and the required final purity.
-
Liquid-liquid extraction is a rapid and efficient first-pass purification suitable for large quantities, effectively removing water-soluble impurities.
-
Vacuum distillation offers a higher level of purity for thermally stable compounds and is also scalable.
-
Column chromatography provides the highest resolution and is ideal for achieving very high purity, especially when separating structurally similar byproducts, though it is less amenable to large-scale production.
For optimal results, a combination of these techniques, such as an initial extraction followed by distillation or chromatography, may be the most effective strategy for obtaining high-purity this compound for demanding applications in research and drug development.
References
Stability Showdown: A Comparative Guide to Boc-Protected Diamines in Various Solvent Systems
For researchers, scientists, and professionals in drug development, the integrity of protected diamines is paramount to the success of complex synthetic endeavors. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, valued for its reliability. However, its stability can be influenced by the solvent systems employed for storage or subsequent reaction steps. This guide provides an objective comparison of the stability of Boc-protected diamines in different solvent environments, supported by experimental data and detailed protocols, to facilitate informed decisions in your research.
Comparative Stability of Boc-Protected Diamines
The stability of the Boc group is fundamentally dependent on the chemical environment, with susceptibility to acidic conditions being its most prominent characteristic.[1][2][3] While generally stable in neutral and basic media, the choice of solvent can still play a role in the long-term integrity of Boc-protected diamines.
General Stability Profile:
-
Acidic Conditions: The Boc group is highly labile to acidic conditions and is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This sensitivity dictates that acidic media should be avoided during storage and handling if the Boc protection is to be maintained.[1]
-
Basic and Nucleophilic Conditions: The Boc group is generally robust towards most nucleophiles and basic conditions, including aqueous base hydrolysis.[1] This allows for a wide range of chemical transformations on other parts of the molecule without unintended deprotection.
-
Thermal Stability: While relatively stable at ambient temperatures, the Boc group is susceptible to thermal degradation at elevated temperatures, typically above 85-90°C, leading to deprotection.[1]
-
Moisture Sensitivity: Although generally stable to neutral water, the carbamate linkage in the Boc group can undergo slow hydrolysis over prolonged periods of exposure to moisture.[1]
The following table summarizes the stability of Boc-protected amines in various solvent systems based on available experimental data. It is important to note that direct, comprehensive comparative studies on a single Boc-protected diamine across a wide range of solvents at ambient temperature are not extensively documented in the literature. The data presented is a composite from studies on different N-Boc protected amines and may include thermal stability studies at elevated temperatures to infer relative stability.
| Solvent System | Compound Type | Temperature (°C) | Stability Outcome | Reference |
| Trifluoroethanol (TFE) | N-Boc imidazole | 120 | Complete deprotection in 20 min | [4] |
| Methanol (MeOH) | N-Boc imidazole | 120 | Complete deprotection in 25 min | [4] |
| Tetrahydrofuran (THF) | N-Boc imidazole | 200 | Complete deprotection in 30 min | [4] |
| Toluene | N-Boc imidazole | 230 | Complete deprotection in 30 min | [4] |
| Toluene/Propan-2-ol | Boc-protected thioester | 30-50 | Stable in the absence of acid | [5][6] |
| Dichloromethane (DCM) | Boc-protected amine | Room Temp | Stable, common solvent for reactions | [7][8] |
| Acetonitrile (ACN) | Boc-protected amine | Room Temp | Stable, common solvent for reactions | [8] |
| N,N-Dimethylformamide (DMF) | Fmoc-dipeptide | Room Temp | Stable, common solvent for reactions | [2] |
From the available data, polar protic solvents like TFE and methanol appear to facilitate thermal deprotection more readily than aprotic solvents like THF and toluene, suggesting that Boc-protected amines are comparatively less stable in protic solvents at elevated temperatures.[4] At ambient temperatures and in the absence of acidic contaminants, Boc-protected diamines are generally stable in common aprotic solvents such as DCM, THF, and ACN, as well as polar aprotic solvents like DMF.
Experimental Protocols
To quantitatively assess the stability of a Boc-protected diamine in a specific solvent system, a forced degradation study can be performed. This involves subjecting the compound to stress conditions and analyzing for degradation products over time.
Protocol 1: Comparative Solvent Stability Analysis via HPLC
Objective: To quantitatively compare the stability of a Boc-protected diamine in different organic solvents at ambient temperature over time.
Materials:
-
Boc-protected diamine of interest
-
Dichloromethane (DCM), HPLC grade
-
N,N-Dimethylformamide (DMF), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Reversed-phase HPLC system with a C18 column and UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the Boc-protected diamine in each of the chosen solvents (DCM, DMF, ACN, MeOH).
-
Sample Incubation: Store the stock solutions at a controlled ambient temperature (e.g., 25°C) and protected from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each stock solution.
-
Sample Preparation for HPLC: Dilute the aliquot with a suitable mobile phase (e.g., 50:50 acetonitrile/water) to a concentration appropriate for HPLC analysis.
-
HPLC Analysis: Inject the prepared samples into the RP-HPLC system. Use a suitable gradient of acetonitrile in water (both containing 0.1% formic acid or another suitable modifier if necessary for peak shape) to separate the parent Boc-protected diamine from any potential degradation products (e.g., the deprotected diamine).
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the remaining Boc-protected diamine relative to the initial time point (t=0). Plot the percentage of the parent compound remaining versus time for each solvent system to compare stability.
Visualizing Experimental and Logical Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in stability testing.
Caption: Workflow for comparative stability analysis of Boc-protected diamines.
Caption: Primary degradation pathway of Boc-protected diamines.
By understanding the stability profile of Boc-protected diamines in various solvent systems and employing standardized protocols for their evaluation, researchers can ensure the integrity of their synthetic intermediates and the successful outcome of their chemical syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of tert-Butyl N-[2-(dimethylamino)ethyl]carbamate: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of tert-butyl N-[2-(dimethylamino)ethyl]carbamate, a compound commonly used in pharmaceutical development and scientific research.
This document outlines the necessary safety precautions, step-by-step disposal instructions, and regulatory considerations to facilitate the safe handling of this chemical waste. Adherence to these guidelines is essential to minimize risks to personnel and the environment.
Hazard Profile and Safety Data
This compound is classified as a hazardous substance requiring careful handling. The primary hazards associated with this compound are severe skin burns and serious eye damage.[1] Below is a summary of its key hazard information.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion | Category 1B | Causes severe skin burns |
| Serious Eye Damage | Category 1 | Causes serious eye damage |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Due to its corrosive nature, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Protective gloves: Chemically resistant gloves are mandatory.
-
Protective clothing: A lab coat or chemical-resistant apron should be worn.
-
Eye protection: Safety glasses with side shields or goggles are essential.
-
Face protection: A face shield may be necessary for splash hazards.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fumes.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container for "this compound and its residues."
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
- Use a compatible, leak-proof container for waste collection. The container should be kept tightly closed when not in use.
- Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
3. Spill Management:
- In the event of a spill, prevent further leakage if it is safe to do so.
- For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a suitable disposal container.
- Do not let the product enter drains, other waterways, or the soil.[1][2]
4. Final Disposal:
- The disposal of this compound must be handled by an approved and licensed waste disposal company.[1]
- Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
- Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for the chemical.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only and should not replace the specific protocols and regulations of your institution. Always consult your organization's EHS office for detailed instructions on chemical waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
